(4-Isopropylphenyl)hydrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-propan-2-ylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)8-3-5-9(11-10)6-4-8/h3-7,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYATZFJUOXJFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369808 | |
| Record name | (4-isopropylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63693-65-2 | |
| Record name | (4-isopropylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Isopropylphenyl)hydrazine: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of (4-Isopropylphenyl)hydrazine, a pivotal chemical intermediate in modern organic synthesis. Primarily aimed at researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signatures, and synthetic methodologies related to this compound. We explore its principal reactivity, with a detailed examination of its role in the Fischer Indole Synthesis—a cornerstone reaction for constructing heterocyclic scaffolds. Furthermore, its application as a precursor in pharmaceutical development is highlighted through a case study on the synthesis and metabolism of historically significant drugs. The guide concludes with a critical summary of safety, handling, and storage protocols to ensure its responsible use in a laboratory setting.
Introduction and Strategic Importance
This compound, often supplied as its more stable hydrochloride salt, is an aromatic hydrazine derivative of significant interest in synthetic chemistry. Its structure, featuring a hydrazine moiety attached to a cumene backbone, makes it an exceptionally versatile building block. The nucleophilic nature of the hydrazine group, combined with the steric and electronic influence of the para-isopropyl substituent, dictates its reactivity and utility.
This compound is most renowned as a key reactant in the Fischer Indole Synthesis, a powerful and widely adopted method for creating substituted indole rings. The indole motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals, including anti-migraine agents (triptans), anti-inflammatory drugs, and anti-cancer agents.[1][2] Understanding the chemical behavior of this compound is therefore fundamental to the design and execution of synthetic routes targeting these valuable molecular architectures. This guide serves to consolidate the essential technical knowledge required for its effective application in research and development.
Physicochemical and Computed Properties
The fundamental properties of this compound and its common hydrochloride salt are summarized below. The free base is a pale yellow liquid or low-melting solid, while the hydrochloride is typically a white to beige crystalline powder, offering greater stability and ease of handling.[3][4]
| Property | This compound (Free Base) | This compound HCl | Source(s) |
| Molecular Formula | C₉H₁₄N₂ | C₉H₁₅ClN₂ | [3][5] |
| Molecular Weight | 150.22 g/mol | 186.68 g/mol | [3][5] |
| CAS Number | 63693-65-2 | 118427-29-5 | [3][4] |
| Appearance | - | White to beige or brownish flakes/powder | [4] |
| Melting Point | - | 203 °C (decomposes) | [4][6] |
| Solubility | - | Soluble in DMSO, Methanol | [4] |
| XLogP3 | 2.5 | - | [3] |
| Hydrogen Bond Donors | 2 | - | [3] |
| Hydrogen Bond Acceptors | 2 | - | [3] |
| Rotatable Bond Count | 2 | - | [3] |
Spectroscopic Profile for Structural Elucidation
Accurate identification of this compound is critical. The following spectroscopic data are characteristic of the molecule's structure.
¹H NMR Spectroscopy (Predicted)
In a typical deuterated solvent like DMSO-d₆ (for the HCl salt), the proton NMR spectrum is expected to show:
-
Isopropyl Protons: A doublet at approximately 1.2 ppm (6H, corresponding to the two -CH₃ groups) and a septet around 2.9 ppm (1H, for the -CH proton).
-
Aromatic Protons: A pair of doublets in the aromatic region (approx. 6.8-7.2 ppm), characteristic of a 1,4-disubstituted (para) benzene ring, integrating to 4H. These will exhibit an AA'BB' splitting pattern.
-
Hydrazine Protons: Broad, exchangeable signals for the -NH and -NH₂ protons (or -NH₂⁺ and -NH₂ for the salt), which may appear over a wide chemical shift range and could be suppressed upon D₂O exchange.
¹³C NMR Spectroscopy (Predicted)
The carbon spectrum will provide clear confirmation of the carbon framework:
-
Isopropyl Carbons: Two signals; one around 24 ppm for the equivalent methyl carbons and another around 33 ppm for the methine carbon.
-
Aromatic Carbons: Four distinct signals are expected. The ipso-carbon attached to the isopropyl group, the ipso-carbon attached to the hydrazine group, and the two equivalent ortho and meta carbons.
-
The specific chemical shifts will be influenced by the solvent and whether the compound is in its free base or salt form.
Infrared (IR) Spectroscopy
The IR spectrum provides key functional group information. For the hydrochloride salt, characteristic absorption bands include:
-
N-H Stretching: A series of broad bands in the 3400-2600 cm⁻¹ region, typical of amine hydrochlorides.
-
C-H Stretching: Aliphatic C-H stretches from the isopropyl group just below 3000 cm⁻¹, and aromatic C-H stretches above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Peaks around 1600 cm⁻¹ and 1500 cm⁻¹.
-
N-H Bending: A band around 1500-1620 cm⁻¹.
SpectraBase provides reference FTIR and Raman spectra for the hydrochloride salt (CAS 118427-29-5) for comparison.[7]
Mass Spectrometry (MS)
Under Electron Impact (EI) conditions, the mass spectrum of the free base would show a molecular ion (M⁺) peak at m/z = 150. Key fragmentation would likely involve the loss of a methyl group ([M-15]⁺) and the loss of the isopropyl group ([M-43]⁺) to yield a stable hydrazinophenyl cation.
Synthesis and Laboratory Preparation
While this compound hydrochloride is commercially available, understanding its synthesis provides deeper insight. The classical route involves the diazotization of 4-isopropylaniline followed by reduction of the resulting diazonium salt.
Caption: General synthetic pathway to this compound.
For most laboratory applications, the free base is generated in situ or just prior to use from the stable hydrochloride salt.
Protocol: Preparation of this compound (Free Base)
This protocol describes the liberation of the free base from its hydrochloride salt for use in subsequent reactions.[4][6]
-
Dissolution: Suspend this compound hydrochloride (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane in a flask.
-
Neutralization: Cool the suspension in an ice bath. Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) (approx. 1.1 eq) with vigorous stirring.
-
Monitoring: Continue stirring for 15-30 minutes. The reaction progress can be monitored by the disappearance of the solid starting material.
-
Extraction: Transfer the mixture to a separatory funnel. If a biphasic mixture is not clear, add more organic solvent and water. Separate the organic layer.
-
Washing & Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as an oil or low-melting solid.
-
Usage: Due to potential instability and sensitivity to air oxidation, it is highly recommended to use the freshly prepared free base immediately in the subsequent reaction step.
Chemical Reactivity and the Fischer Indole Synthesis
The primary utility of this compound lies in its role as a nucleophile and its ability to undergo rearrangement to form heterocyclic systems.
The Fischer Indole Synthesis: Mechanism and Application
This reaction is the most powerful application of arylhydrazines, enabling the one-pot synthesis of indoles from a hydrazine and a suitable ketone or aldehyde under acidic conditions.[1][2]
Mechanism: The reaction proceeds through several distinct steps:
-
Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer (an 'ene-hydrazine'), which is a crucial step.[8]
-
[3][3]-Sigmatropic Rearrangement: Upon protonation by the acid catalyst, the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement), which breaks the aromaticity of the phenyl ring temporarily and forms a new C-C bond.[1]
-
Rearomatization & Cyclization: A subsequent proton transfer restores aromaticity, yielding a di-imine intermediate. This intermediate then undergoes an intramolecular nucleophilic attack (cyclization) to form a five-membered ring aminal.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule from the aminal, driven by the formation of a stable aromatic system, yields the final indole product.[8]
Caption: Mechanism of the Fischer Indole Synthesis.
Protocol: Synthesis of 6-Isopropyl-2,3-dimethyl-1H-indole
This protocol provides a representative example using this compound and butan-2-one.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound hydrochloride (1.0 eq) in glacial acetic acid.
-
Addition of Ketone: Add butan-2-one (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The choice of acid catalyst is critical; while acetic acid can suffice, stronger acids like polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) are often used to improve yields.[2]
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A precipitate should form.
-
Neutralization: Carefully neutralize the solution with a base (e.g., concentrated NaOH solution) until it is alkaline.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Development: A Case Study
The isopropylhydrazine moiety is not only a synthetic precursor but also has direct relevance to pharmacology and toxicology. A prominent example is Iproniazid , one of the first monoamine oxidase inhibitors (MAOIs) used as an antidepressant.[9]
Iproniazid was originally developed to treat tuberculosis. While its synthesis does not directly start from this compound, its metabolism in the body is critically relevant.[9] Iproniazid is hydrolyzed in vivo to isonicotinic acid and isopropylhydrazine . This metabolic product, isopropylhydrazine, is then oxidized by cytochrome P450 enzymes to form a reactive isopropyl radical.[9][10] This radical is responsible for the covalent binding to liver macromolecules, leading to the hepatotoxicity that ultimately resulted in Iproniazid's withdrawal from many markets.[9]
Caption: Metabolic activation of Iproniazid to a toxic radical.
This case powerfully illustrates how the chemical properties of a substructure—in this case, isopropylhydrazine—can directly influence the pharmacological and toxicological profile of a drug.
Safety, Handling, and Storage
This compound hydrochloride is a hazardous chemical and must be handled with appropriate precautions. All operations should be conducted inside a certified chemical fume hood by trained personnel.[11]
| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | [6][12] |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | [6][13] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. | [6][13] |
| Respiratory Effects | STOT SE Category 3 | H335: May cause respiratory irritation. | [6][13] |
| Physical Hazard | - | Risk of explosion if heated under confinement. | [12][13] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[11]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[6]
-
Respiratory Protection: For operations that may generate dust, use an N95 (US) or P2 (EU) respirator.[6]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended.[4]
-
Store in a locked cabinet or other secure area.[13]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, with its utility firmly anchored in the construction of indole-based molecules of high pharmaceutical relevance. Its chemical behavior is dominated by the nucleophilicity of the hydrazine group and its capacity to undergo the elegant and powerful Fischer Indole Synthesis. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and reactivity is essential for its successful application. Equally critical is a strict adherence to safety and handling protocols, recognizing its inherent hazards. This guide provides the foundational knowledge for researchers to confidently and safely leverage the synthetic potential of this important chemical intermediate.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H14N2 | CID 2733249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Isopropylphenylhydrazine hydrochloride CAS#: 118427-29-5 [amp.chemicalbook.com]
- 5. This compound hydrochloride | CymitQuimica [cymitquimica.com]
- 6. 4-Isopropylphenylhydrazine 98 118427-29-5 [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Iproniazid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
Foreword: The Strategic Utility of a Substituted Hydrazine
An In-depth Technical Guide to (4-Isopropylphenyl)hydrazine (CAS: 63693-65-2)
Authored for Senior Research & Development Professionals
This compound is more than a mere chemical intermediate; it is a versatile building block, pivotal in the construction of complex heterocyclic scaffolds that form the core of numerous pharmacologically active molecules. Its true value is realized in its application, most notably in the Fischer indole synthesis, where the isopropyl moiety offers a unique point of substitution, enabling the fine-tuning of a final compound's steric and electronic properties. This guide moves beyond a simple recitation of facts to provide a deeper, application-focused understanding of this reagent. We will explore not just the what but the why—the causality behind its synthesis, the nuances of its reactivity, and the rigorous analytical validation required for its use in demanding research and development environments.
Physicochemical and Structural Characteristics
This compound is most commonly supplied and handled as its hydrochloride salt for enhanced stability. The free base can be generated in situ or isolated through neutralization.[1] Understanding the properties of both forms is critical for experimental design.
| Property | This compound (Free Base) | This compound HCl (Salt) | Reference(s) |
| CAS Number | 63693-65-2 | 118427-29-5 | [2],[3] |
| Molecular Formula | C₉H₁₄N₂ | C H₁₅ClN₂ | [2],[3] |
| Molecular Weight | 150.22 g/mol | 186.68 g/mol | [2],[3] |
| Appearance | Pale yellow liquid or low-melting solid | White to beige or brownish flakes/powder | [2],[1] |
| Melting Point | Not widely reported; expected to be low | ~203 °C (decomposes) | ,[1] |
| Solubility | Soluble in organic solvents | Soluble in DMSO, Methanol | [1] |
| SMILES | CC(C)C1=CC=C(C=C1)NN | Cl.CC(C)c1ccc(NN)cc1 | [2], |
| InChIKey | ZYATZFJUOXJFPY-UHFFFAOYSA-N | LMFPPUVGWDZXMB-UHFFFAOYSA-N | [2],[3] |
Synthesis and Purification: From Aniline to Hydrazine
The cornerstone of producing aryl hydrazines is the diazotization of an aromatic amine followed by a controlled reduction. This classic pathway, when applied to 4-isopropylaniline, provides a reliable route to the target compound. The choice of reducing agent and the strict control of temperature are paramount to preventing side reactions and ensuring a high yield of the desired hydrazine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound HCl.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for phenylhydrazine synthesis and should be performed by trained personnel with appropriate safety measures.[4]
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-isopropylaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3.0 eq).
-
Cool the vigorously stirred mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 eq) in water. Add this solution dropwise to the aniline suspension, ensuring the temperature does not exceed 5 °C. The causality here is critical: diazonium salts are unstable at higher temperatures and can decompose violently or undergo unwanted side reactions.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, approx. 2.5 eq) in concentrated hydrochloric acid. Cool this solution to below 10 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with vigorous stirring. The temperature must be kept low to control the exothermic reduction reaction.
-
A precipitate, the hydrazine tin chloride complex, will form. Stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
-
To liberate the free base, suspend the filter cake in water and add a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 10), dissolving the tin salts as stannates.
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
-
For the stable hydrochloride salt, dissolve the crude base in ethanol and add concentrated hydrochloric acid until precipitation is complete. Cool the mixture, collect the crystals by filtration, wash with cold ethanol, and dry in vacuo.[4]
-
Self-Validating Trustworthiness: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (see Section 4.0). A sharp melting point close to the literature value (203 °C with decomposition) is a strong indicator of high purity.
-
Core Application: The Fischer Indole Synthesis
The premier application for this compound is the Fischer indole synthesis, a robust and versatile method for creating the indole ring system—a privileged scaffold in medicinal chemistry.[5] The reaction condenses the hydrazine with an aldehyde or ketone, and subsequent acid-catalyzed rearrangement yields the indole.
Reaction Mechanism Diagram
Caption: Key stages of the Fischer indole synthesis mechanism.
Mechanistic Discussion
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of this compound with a carbonyl compound, eliminating water to form a phenylhydrazone.[6]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the atoms for the subsequent rearrangement.[5]
-
-Sigmatropic Rearrangement: This is the key bond-forming and rate-determining step.[7] Under acidic conditions, the protonated enamine undergoes a concerted pericyclic rearrangement, forming a new C-C bond and breaking the weak N-N bond.
-
Rearomatization and Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity. The newly formed imine is then attacked by the terminal amine to form a five-membered ring aminal.[8]
-
Ammonia Elimination: Finally, under acid catalysis, the aminal eliminates ammonia. A final proton loss yields the stable, aromatic indole ring system.[5]
Representative Experimental Protocol
Synthesis of 2,3-dimethyl-6-isopropyl-1H-indole
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and methyl ethyl ketone (1.1 eq) in glacial acetic acid. The choice of acetic acid serves as both a solvent and a Brønsted acid catalyst.[7]
-
Heat the mixture to reflux (approx. 118 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure indole. Characterize by NMR and MS.
Analytical Characterization Protocol
Rigorous analytical control is non-negotiable. The following provides a guide to the expected spectroscopic signatures for the hydrochloride salt.
| Technique | Expected Observations & Interpretation |
| ¹H NMR | Aromatic Protons: Two doublets (AA'BB' system) in the aromatic region (~7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. Isopropyl CH: A septet at ~2.9-3.1 ppm. Isopropyl CH₃: A doublet at ~1.2-1.3 ppm (integrating to 6H). Hydrazine N-H: Broad signals, often exchangeable with D₂O, typically downfield. |
| ¹³C NMR | Aromatic Carbons: Four signals expected. The ipso-carbon attached to the isopropyl group will be around 140-150 ppm, the ipso-carbon attached to the hydrazine group will be slightly shielded, and two signals for the CH carbons. Isopropyl Carbons: Two signals, one for the methine (CH) and one for the two equivalent methyl (CH₃) groups. |
| IR Spectroscopy | N-H Stretch: Broad bands in the 3100-3400 cm⁻¹ region. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹. C=C Stretch: Peaks in the 1500-1600 cm⁻¹ region for the aromatic ring. A spectrum is available for reference.[9] |
| Mass Spec. (EI) | Molecular Ion (M⁺): For the free base, a peak at m/z = 150. The fragmentation pattern would likely show loss of the isopropyl group ([M-43]⁺) as a key feature. |
HPLC Purity Analysis Protocol
This is a general method; optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or TFA as a modifier). For example, start with 10% acetonitrile and ramp to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 239 nm or 210 nm provides good sensitivity.[10]
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at ~1 mg/mL. Dilute as necessary.
-
Validation: The method should be validated for linearity, accuracy, and precision. Purity is determined by the area percentage of the main peak.
Safety, Handling, and Disposal
Hydrazine derivatives are classified as Particularly Hazardous Substances (PHS) and require strict handling protocols.[11] The hydrochloride salt is a solid and less volatile than the free base, offering a safer handling profile.
GHS Hazard Classification[13][14]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| STOT Single Exposure | 3 | H335: May cause respiratory irritation |
Safe Handling Workflow
Caption: Essential workflow for safely handling this compound.
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, separate from incompatible materials like strong oxidizing agents.[12] The storage area should be designated for PHS.[11]
-
Disposal: Dispose of unused material and contaminated items as hazardous waste through an approved facility, in accordance with local, state, and federal regulations.[12] Never dispose of down the drain.
References
- 1. 4-Isopropylphenylhydrazine hydrochloride CAS#: 118427-29-5 [amp.chemicalbook.com]
- 2. This compound | C9H14N2 | CID 2733249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | CymitQuimica [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. ehs.ucsb.edu [ehs.ucsb.edu]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of (4-Isopropylphenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Isopropylphenyl)hydrazine hydrochloride is a crucial building block in synthetic organic chemistry, most notably for its role as a precursor in the Fischer indole synthesis—a cornerstone reaction in the development of numerous pharmaceutical agents. This guide provides a comprehensive overview of the synthesis of this compound hydrochloride, delving into the mechanistic underpinnings of the reaction, a detailed experimental protocol, safety considerations, and the significance of this compound in medicinal chemistry.
Introduction: The Significance of this compound Hydrochloride
Arylhydrazines are a class of organic compounds of immense importance in the synthesis of heterocyclic systems. Among these, this compound and its hydrochloride salt stand out due to their utility in constructing indole scaffolds. The indole nucleus is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents, including the triptan class of anti-migraine drugs.[1] The Fischer indole synthesis, a reaction discovered in 1883 by Emil Fischer, remains a prominent method for creating these indole derivatives from arylhydrazines and carbonyl compounds.[1][2]
The isopropyl substituent on the phenyl ring of this compound provides a lipophilic handle, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule. Therefore, a reliable and scalable synthesis of this key intermediate is of paramount importance to the pharmaceutical industry.
The Synthetic Pathway: A Two-Step Approach
The most common and efficient synthesis of this compound hydrochloride involves a two-step process starting from the readily available 4-isopropylaniline:
-
Diazotization: Conversion of the primary aromatic amine (4-isopropylaniline) into a diazonium salt.
-
Reduction: Subsequent reduction of the diazonium salt to the corresponding hydrazine.
This classical approach offers high yields and is amenable to scale-up, making it a preferred method in both academic and industrial settings.
Step 1: Diazotization of 4-Isopropylaniline
Diazotization is the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt.[] Nitrous acid is unstable and is therefore generated in situ from the reaction of sodium nitrite with a strong mineral acid, typically hydrochloric acid.[4]
The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, as these intermediates can be unstable and potentially explosive at higher temperatures.[5][6] The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as the electrophile and attacks the nitrogen of the primary amine.[5]
Diagram 1: Reaction Scheme for the Synthesis of this compound hydrochloride
References
A Spectroscopic Guide to (4-Isopropylphenyl)hydrazine: Unveiling Molecular Structure through NMR, IR, and MS Analysis
Introduction
(4-Isopropylphenyl)hydrazine, also known as cumylhydrazine, is an aromatic hydrazine derivative of significant interest in synthetic organic chemistry. Its utility as a precursor for the synthesis of various heterocyclic compounds, particularly indoles via the Fischer indole synthesis, underscores the importance of its unambiguous structural characterization. This technical guide provides an in-depth analysis of the spectral data of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This document moves beyond a simple listing of spectral peaks. It delves into the causal relationships between the molecular structure of this compound and its spectroscopic signatures. Every piece of data is contextualized, and the experimental protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.
Molecular Structure and Spectroscopic Correlation
The structure of this compound, with its distinct aromatic and aliphatic regions, as well as the reactive hydrazine moiety, gives rise to a unique set of signals in each spectroscopic technique. Understanding this correlation is fundamental to interpreting the data correctly.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the hydrazine protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are summarized below. These predictions are based on established substituent effects on aromatic systems and data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Isopropyl -CH₃ | ~1.2 | Doublet | 6H | ~7.0 |
| Isopropyl -CH | ~2.8 | Septet | 1H | ~7.0 |
| -NH₂ | ~3.5 | Broad Singlet | 2H | - |
| -NH | ~5.5 | Broad Singlet | 1H | - |
| Aromatic H (ortho to -NHNH₂) | ~6.8 | Doublet | 2H | ~8.5 |
| Aromatic H (ortho to -CH(CH₃)₂) | ~7.1 | Doublet | 2H | ~8.5 |
Expertise & Experience in Interpretation:
The para-substitution pattern on the benzene ring leads to a characteristic AA'BB' system, which often simplifies to two distinct doublets if the electronic effects of the two substituents are sufficiently different. The isopropyl group's methyl protons appear as a doublet due to coupling with the single methine proton, which in turn appears as a septet. The hydrazine protons (-NH and -NH₂) are often broad due to quadrupole broadening and exchange with trace amounts of water, and their chemical shifts can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Isopropyl -CH₃ | ~24 |
| Isopropyl -CH | ~33 |
| Aromatic C (ortho to -NHNH₂) | ~113 |
| Aromatic C (ortho to -CH(CH₃)₂) | ~127 |
| Aromatic C (ipso, attached to -CH(CH₃)₂) | ~145 |
| Aromatic C (ipso, attached to -NHNH₂) | ~148 |
Authoritative Grounding: The chemical shifts are predicted based on the principles of additivity of substituent chemical shifts (SCS) on a benzene ring. For instance, the alkyl group causes a moderate shielding of the ortho and para carbons, while the hydrazine group, being an amino derivative, is expected to strongly shield the ortho and para positions.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is crucial.
Sample Preparation:
-
Preparation of the Free Base: this compound is often supplied as its hydrochloride salt. To obtain the free base, dissolve the hydrochloride salt in a minimal amount of deionized water. While stirring, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise until the solution becomes basic (pH > 10), leading to the precipitation of the free base.
-
Extraction: Extract the aqueous suspension with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 20 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as an oil or low-melting solid.
-
NMR Sample: Dissolve approximately 10-20 mg of the purified free base in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrumental Parameters (for a 500 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~3 s
-
Spectral Width: 10-12 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1 s
-
Spectral Width: 200-220 ppm
-
The following diagram illustrates the workflow for NMR sample preparation and analysis.
Caption: Workflow for NMR sample preparation and analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H and C-H bonds, as well as the aromatic ring.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3400-3200 | Medium-Strong (often two bands) |
| C-H Stretch (aromatic) | 3100-3000 | Medium |
| C-H Stretch (aliphatic, isopropyl) | 2980-2850 | Strong |
| N-H Bend | 1620-1580 | Medium |
| C=C Stretch (aromatic ring) | 1600-1450 | Medium-Strong (multiple bands) |
| C-H Bend (out-of-plane, para-disubstituted) | 850-800 | Strong |
Trustworthiness of Interpretation: The presence of two distinct bands in the 3400-3200 cm⁻¹ region is a strong indicator of the primary amine (-NH₂) group of the hydrazine. The strong absorption around 850-800 cm⁻¹ is highly characteristic of a 1,4-disubstituted (para) benzene ring.
Experimental Protocol for IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the purified this compound free base (as an oil or solid) directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's anvil to ensure good contact between the sample and the crystal.
Instrumental Parameters (FTIR Spectrometer):
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
The following diagram outlines the logical relationship between the structural components of this compound and their expected IR absorptions.
Caption: Correlation of molecular structure with IR absorptions.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further confirmation of its structure.
Predicted Mass Spectrum Data (Electron Ionization - EI)
The molecular weight of this compound (C₉H₁₄N₂) is 150.22 g/mol .[1]
| m/z (mass-to-charge ratio) | Predicted Identity | Notes |
| 150 | [M]⁺ | Molecular ion |
| 135 | [M - CH₃]⁺ | Loss of a methyl group |
| 107 | [M - C₃H₇]⁺ or [M - NHNH₂]⁺ | Loss of an isopropyl group or the hydrazine moiety |
| 91 | [C₇H₇]⁺ | Tropylium ion (common rearrangement fragment) |
Expertise & Experience in Fragmentation: In EI-MS, the molecular ion peak is expected to be reasonably intense. The most significant fragmentation pathway is often the benzylic cleavage, leading to the loss of a methyl group to form a stable secondary carbocation ([M - 15]⁺). Cleavage of the entire isopropyl group ([M - 43]⁺) is also a probable fragmentation pathway.
Experimental Protocol for Mass Spectrometry
Sample Introduction (Direct Insertion Probe - DIP):
-
Load a small amount of the purified sample into a capillary tube.
-
Insert the capillary tube into the direct insertion probe.
-
Introduce the probe into the high-vacuum source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample directly into the ionization chamber.
Instrumental Parameters (EI-MS):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: 40-400 amu
-
Source Temperature: 200-250 °C
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The protocols and predicted data presented in this guide offer a robust framework for researchers to confidently identify and assess the purity of this important synthetic intermediate.
References
An In-depth Technical Guide to the Solubility of (4-Isopropylphenyl)hydrazine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (4-Isopropylphenyl)hydrazine. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. In the absence of extensive published quantitative solubility data for the freebase form, this guide establishes a framework for understanding and predicting its solubility based on fundamental chemical principles. It further provides detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents, empowering researchers to generate critical data for process development, formulation, and synthetic chemistry applications.
Introduction: The Significance of this compound
This compound, a substituted aromatic hydrazine, serves as a crucial building block in synthetic organic chemistry. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, such as indoles via the Fischer indole synthesis, and various pyrazole derivatives. These structural motifs are prevalent in a multitude of biologically active molecules and pharmaceutical agents. Consequently, a thorough understanding of the solubility of this compound in organic solvents is paramount for optimizing reaction conditions, enhancing product yields, streamlining purification processes, and developing stable formulations.
This guide will delve into the theoretical underpinnings of the solubility of this compound, followed by a presentation of available qualitative data and a robust set of experimental procedures for quantitative solubility determination.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its molecular structure dictates its solubility behavior.
Molecular Structure and Physicochemical Properties:
-
Polarity: The hydrazine moiety (-NHNH2) introduces polarity and the capacity for hydrogen bonding, while the isopropylphenyl group is predominantly nonpolar and lipophilic. This amphiphilic nature suggests a nuanced solubility profile.[1]
-
Hydrogen Bonding: The hydrazine group has both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). This allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond acceptors (e.g., DMSO, THF).
-
van der Waals Forces: The aromatic ring and the isopropyl group contribute to van der Waals interactions, which will be the primary mode of interaction with nonpolar solvents.
Based on these properties, a predicted solubility trend can be established.
Predicted Solubility:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds. Protic solvents like methanol, ethanol, and isopropanol are also expected to be good solvents due to their ability to engage in hydrogen bonding.
-
Moderate Solubility: Expected in solvents of intermediate polarity such as Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate.
-
Low Solubility: Expected in nonpolar solvents like hexane, cyclohexane, and toluene, where the polar hydrazine group will be energetically disfavored.
Qualitative and Available Solubility Data
A thorough review of the scientific literature reveals a scarcity of quantitative solubility data for the freebase of this compound. Most available information pertains to its hydrochloride salt. This compound hydrochloride is reported to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2] The freebase is prepared by neutralizing the hydrochloride salt, often with a base like sodium hydroxide.[2][3] This suggests that the freebase is subsequently extracted into an organic solvent, implying at least moderate solubility in common extraction solvents.
Table 1: Summary of Physicochemical Properties and Qualitative Solubility of this compound
| Property | Value | Source |
| Molecular Formula | C9H14N2 | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Qualitative Solubility | ||
| DMSO | Predicted to be soluble | |
| Methanol | Predicted to be soluble | |
| Ethanol | Predicted to be soluble | |
| Water | Predicted to be sparingly soluble | |
| Hexane | Predicted to be poorly soluble | |
| Toluene | Predicted to be sparingly soluble |
Experimental Protocols for Solubility Determination
Given the limited published data, experimental determination of solubility is crucial for any application. The following protocols are provided as a self-validating system for generating reliable solubility data.
Equilibrium Solubility Method (Shake-Flask)
This is the gold-standard method for determining thermodynamic solubility. The causality behind this method is the establishment of a saturated solution in equilibrium with the solid phase, ensuring the measured concentration represents the true solubility at that temperature.
Diagram 1: Experimental Workflow for the Shake-Flask Method
References
An In-depth Technical Guide to (4-Isopropylphenyl)hydrazine for Researchers and Drug Development Professionals
Introduction: The Role of (4-Isopropylphenyl)hydrazine in Modern Synthesis
This compound [CAS Number: 63693-65-2] and its more common hydrochloride salt [CAS Number: 118427-29-5] are versatile reagents and pivotal building blocks in the synthesis of a variety of heterocyclic compounds, most notably pyrazoles.[1][2] Their significance in the pharmaceutical industry is underscored by their role as a key intermediate in the synthesis of blockbuster drugs such as the COX-2 inhibitor, Celecoxib.[3][4] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the commercial landscape, synthesis, analytical validation, and practical applications of this important compound.
The choice between the free base and the hydrochloride salt is often dictated by the specific reaction conditions. The hydrochloride salt generally offers greater stability and ease of handling, while the free base is typically used in reactions requiring a non-acidic environment.[5][6]
Commercial Availability and Supplier Landscape
This compound is commercially available primarily as its hydrochloride salt, which exhibits enhanced stability. A variety of chemical suppliers offer this compound in differing purities and quantities, catering to needs from laboratory-scale research to pilot-plant production.
Table 1: Prominent Commercial Suppliers of this compound Hydrochloride
| Supplier | Product Name | Purity | CAS Number |
| Sigma-Aldrich | 4-Isopropylphenylhydrazine hydrochloride | 98% | 118427-29-5 |
| Thermo Scientific Chemicals | 4-Isopropylphenylhydrazine hydrochloride, 98% | 98% | 118427-29-5 |
| CymitQuimica | This compound hydrochloride | 96% | 118427-29-5 |
| Georganics | 4-Isopropylphenylhydrazine hydrochloride | High Purity | 118427-29-5 |
The free base, this compound, is also available from a more limited number of suppliers and is typically offered for research purposes.[7]
Table 2: Selected Suppliers of this compound (Free Base)
| Supplier | Product Name | CAS Number |
| Allbio pharm Co., Ltd | This compound | 63693-65-2 |
When procuring this material, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier to verify its identity and purity.
Synthesis of this compound and its Hydrochloride Salt
The classical and most common method for synthesizing phenylhydrazines involves a two-step process starting from the corresponding aniline: diazotization followed by reduction.[8][9] This well-established route can be readily adapted for the preparation of this compound.
Synthetic Pathway
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is adapted from established procedures for the synthesis of phenylhydrazines.[8][9]
Step 1: Diazotization of 4-Isopropylaniline
-
In a suitable reaction vessel, dissolve 4-isopropylaniline in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.
Step 2: Reduction of the Diazonium Salt
-
In a separate vessel, prepare a solution of the reducing agent. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a common choice.[8] Alternatively, sodium sulfite can be used.[10]
-
Slowly add the cold diazonium salt solution to the reducing agent solution, again maintaining a low temperature.
-
After the addition is complete, the reaction mixture is typically stirred for several hours, allowing the this compound hydrochloride to precipitate.
-
The solid product is collected by filtration, washed with a cold, saturated salt solution, and dried.
Protocol: Conversion of the Hydrochloride Salt to the Free Base
For applications requiring the free base, the hydrochloride salt can be easily neutralized.[5][6]
-
Suspend the this compound hydrochloride in water.
-
With stirring, add a base such as a 25% sodium hydroxide solution until the mixture is alkaline.[6] The free base will separate as an oil or solid.
-
Extract the free base into an organic solvent like dichloromethane or ether.[5][8]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to yield the this compound free base.
Quality Control and Analytical Methodologies
To ensure the reliability of experimental results, the purity of this compound must be rigorously assessed. Chromatographic techniques are the most powerful tools for this purpose.[11]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for determining the purity of this compound and for identifying any non-volatile impurities. Due to the polar nature of hydrazine compounds, a mixed-mode column, such as a Coresep 100, can provide excellent retention and separation.[12]
Table 3: Exemplary HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm or Mixed-Mode Cation-Exchange | C18 is a versatile stationary phase for reverse-phase chromatography. Mixed-mode columns can enhance retention of polar analytes. |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., pH 2) | Provides good separation and peak shape. |
| Detection | UV at 239 nm | A common wavelength for the detection of aromatic compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile impurities and for trace-level analysis. For the analysis of hydrazine, which can be challenging to chromatograph directly, derivatization is often employed. A common method involves derivatization with pentafluorobenzaldehyde (PFB) to form the more volatile and easily detectable decafluorobenzaldehyde azine (DFBA).[13] Alternatively, in situ derivatization with acetone followed by headspace GC-MS analysis is a highly sensitive method for detecting trace hydrazine in active pharmaceutical ingredients (APIs).[14]
Applications in Drug Development: The Synthesis of Celecoxib
A prime example of the utility of this compound in drug development is its use in the synthesis of Celecoxib, a selective COX-2 inhibitor.[3][4] The synthesis involves a cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine to form the core pyrazole ring.[15]
Celecoxib Synthesis Pathway
The reaction is typically carried out by heating the 1,3-dione and the hydrazine salt in a solvent such as methanol.[16] The use of this compound and its derivatives in the synthesis of other pyrazole-based pharmaceuticals is an active area of research.
Storage, Handling, and Stability
Phenylhydrazines are known to be sensitive to air and light, and can decompose over time, often turning red-brown upon exposure.[17] To maintain the integrity of this compound, proper storage and handling are crucial.
Storage Recommendations:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Protect from light and air. Phenylhydrazine can be stabilized by the addition of agents like hexamethylene tetramine.[18]
-
Store away from strong oxidizing agents.
Handling Precautions:
-
This compound hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[19]
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
In case of a spill, contain the material and dispose of it as hazardous waste in accordance with local regulations.
Phenylhydrazine itself is relatively stable in aqueous solutions in the absence of oxygen, but its stability decreases in the presence of air.[20] The decomposition of hydrazine can be catalyzed by certain metals.[21]
Conclusion
This compound is a valuable and versatile reagent in the pharmaceutical industry, with its commercial availability, well-established synthesis, and critical role in the production of important drugs like Celecoxib. A thorough understanding of its properties, analytical methods for quality control, and proper handling procedures are essential for its effective and safe use in research and development. This guide provides a solid foundation for scientists and professionals working with this key synthetic intermediate.
References
- 1. 4-Isopropylphenylhydrazine hydrochloride CAS#: 118427-29-5 [amp.chemicalbook.com]
- 2. 4-Isopropylphenylhydrazine hydrochloride | 118427-29-5 [chemicalbook.com]
- 3. zenodo.org [zenodo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glasp.co [glasp.co]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound [allbiopharm.com]
- 8. prepchem.com [prepchem.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 17. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. US2701815A - Stabilized phenyl-hydrazine - Google Patents [patents.google.com]
- 19. 4-Isopropylphenylhydrazine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 20. Environmental chemistry and management of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apps.dtic.mil [apps.dtic.mil]
An In-Depth Technical Guide to the Safe Handling of (4-Isopropylphenyl)hydrazine and its Hydrochloride Salt
This guide provides a comprehensive overview of the safety and handling precautions for (4-isopropylphenyl)hydrazine and its hydrochloride salt, designed for researchers, scientists, and drug development professionals. The content is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Understanding the Hazard Profile: A Tale of Two Forms
This compound is most commonly supplied as its hydrochloride salt (CAS No. 118427-29-5), which enhances its stability and shelf-life.[1][2] The free base form (CAS No. 63693-65-2), while less common commercially, may be generated in situ or during reaction work-ups.[1][3] It is critical to understand that the free base is generally more reactive and potentially more hazardous than the salt form due to the increased nucleophilicity and basicity of the free hydrazine moiety.
Both forms are classified as hazardous substances. The primary hazards associated with this compound hydrochloride are summarized below. The free base should be assumed to carry similar, if not more severe, hazards.
| Hazard Classification | GHS Hazard Statement | Causality and Scientific Insight |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[4] | Hydrazine and its derivatives can be readily absorbed into the body through multiple routes. Their toxicity is linked to their ability to interfere with cellular metabolism and cause damage to organs such as the liver, kidneys, and central nervous system.[5][6] |
| Skin Irritation | H315: Causes skin irritation[4] | The alkaline nature of the free hydrazine and the reactivity of the hydrazine group can lead to irritation and damage to the skin upon contact. |
| Serious Eye Irritation | H319: Causes serious eye irritation[4] | Direct contact with the eyes can cause significant irritation and potential damage due to the chemical's reactivity. |
| Respiratory Irritation | H335: May cause respiratory irritation[4] | Inhalation of dust or vapors can irritate the mucous membranes and the respiratory tract. |
| Carcinogenicity | Suspected Carcinogen | Hydrazine and many of its derivatives are classified as potential or suspected human carcinogens by organizations like the IARC and NIOSH.[5][7] This is a critical consideration for long-term handling and requires stringent control measures. |
Prudent Laboratory Practices: A Hierarchy of Controls
A multi-layered approach to safety is essential when working with this compound and its derivatives. The hierarchy of controls, from most to least effective, should always be followed.
References
- 1. 4-Isopropylphenylhydrazine 98 118427-29-5 [sigmaaldrich.com]
- 2. 4-Isopropylphenylhydrazine hydrochloride CAS#: 118427-29-5 [amp.chemicalbook.com]
- 3. This compound [allbiopharm.com]
- 4. 4-Isopropylphenylhydrazine hydrochloride - High purity | EN [georganics.sk]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. Hydrazines | Public Health Statement | ATSDR [wwwn.cdc.gov]
An In-depth Technical Guide on the Reactivity of (4-Isopropylphenyl)hydrazine with Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Isopropylphenyl)hydrazine is a versatile substituted arylhydrazine that serves as a crucial building block in synthetic organic and medicinal chemistry. Its reactivity with carbonyl compounds (aldehydes and ketones) is fundamental to the construction of a wide range of nitrogen-containing heterocycles. This guide provides a comprehensive exploration of this reactivity, focusing on the core principles of hydrazone formation and its subsequent transformation through the celebrated Fischer indole synthesis. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the profound impact of this chemistry on modern drug discovery, grounded in authoritative references.
Introduction: The Significance of this compound
This compound, also known as 4-cumylhydrazine, is an aromatic hydrazine derivative characterized by a bulky isopropyl group at the para position of the phenyl ring. This substituent imparts specific steric and electronic properties that can be exploited to influence reaction pathways and confer desirable attributes, such as enhanced lipophilicity, to the resulting molecular scaffolds.
The primary utility of this reagent lies in its role as a precursor to complex heterocyclic systems. The indole nucleus, in particular, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The ability to introduce the 4-isopropylphenyl moiety into these structures via reactions with carbonyl compounds makes this hydrazine a valuable tool for drug development professionals seeking to modulate the pharmacological profiles of lead compounds.
Core Reactivity: The Formation of Hydrazones
The initial and fundamental reaction between this compound and a carbonyl compound is a nucleophilic addition-elimination reaction that results in the formation of a (4-isopropylphenyl)hydrazone.[4][5] This condensation reaction is typically acid-catalyzed and proceeds via a tetrahedral intermediate.
Mechanism of Hydrazone Formation:
-
Nucleophilic Attack: The terminal nitrogen atom (NH₂) of the hydrazine, being the more nucleophilic nitrogen, attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond of the hydrazone.[6][7]
This initial hydrazone formation is a critical step, as the resulting product is the direct substrate for more complex cyclization reactions.[8]
Caption: A simplified workflow of hydrazone formation.
The Cornerstone Application: Fischer Indole Synthesis
The most significant application of the reaction between this compound and enolizable carbonyl compounds is the Fischer indole synthesis, a powerful and versatile method for constructing the indole ring system discovered in 1883.[9][10] This acid-catalyzed reaction transforms the initially formed hydrazone into a substituted indole through a complex cascade of intramolecular rearrangements.[11]
The Reaction Mechanism Explained
Understanding the mechanism is paramount for optimizing reaction conditions and predicting outcomes. The accepted mechanism, first proposed by Robinson, involves several key steps following the initial hydrazone formation.[12]
-
Tautomerization: The hydrazone isomerizes to its more reactive enamine tautomer (or 'ene-hydrazine').[11] This step requires the carbonyl compound to have at least one α-hydrogen.
-
Protonation &[13][13]-Sigmatropic Rearrangement: The enamine is protonated at the imine nitrogen. This triggers the crucial and often rate-determining step: a[13][13]-sigmatropic rearrangement, analogous to a Cope rearrangement, which forms a new carbon-carbon bond and breaks the weak N-N bond.[12][14]
-
Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring. The newly formed amino group then performs a nucleophilic attack on the imine carbon, leading to cyclization and the formation of an aminal (a cyclic aminoacetal).[9]
-
Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), and a final proton loss yields the stable, aromatic indole ring.[8][10]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Catalysis and Reaction Conditions
The choice of acid catalyst is a critical parameter.[14] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[1][9] The selection often depends on the specific substrates and desired outcome, as the acidity of the medium can influence regioselectivity when using unsymmetrical ketones.[10]
| Catalyst Type | Examples | Typical Application Notes |
| Brønsted Acids | H₂SO₄, HCl, Polyphosphoric Acid (PPA) | PPA is often used for higher-boiling point solvents and can act as both catalyst and solvent.[8] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | ZnCl₂ is one of the most common and versatile catalysts.[8] BF₃ is effective under milder conditions. |
| Solid Supports | Acidic cation-exchange resins | Can simplify workup and catalyst removal.[15] |
Beyond Indoles: Synthesis of Pyrazoles
While the Fischer indole synthesis is dominant, the reactivity of this compound is not limited to it. When reacted with 1,3-dicarbonyl compounds, it participates in the Knorr pyrazole synthesis, a cyclocondensation reaction that yields substituted pyrazoles.[16][17] Pyrazoles are another class of heterocycles with significant applications in pharmaceuticals and agrochemicals.[13][18]
The mechanism involves a sequential condensation of both hydrazine nitrogens with the two carbonyl groups, followed by dehydration to form the aromatic pyrazole ring.[19] The reaction is typically acid-catalyzed.[16]
Practical Applications in Drug Discovery
The indole scaffold derived from reactions like the Fischer synthesis is a cornerstone of modern medicine.[2][20] These structures are found in a vast array of therapeutic agents, including those targeting cancer, inflammation, and viral infections.[20][21][22]
For example, the triptan class of anti-migraine drugs, which are serotonin (5-HT) receptor agonists, are frequently synthesized using the Fischer indole synthesis as a key step.[9][12] The introduction of the 4-isopropylphenyl group can be a strategic choice to enhance receptor binding affinity or improve the pharmacokinetic profile of a drug candidate.
Experimental Protocols: A Self-Validating System
The following protocol provides a representative, self-validating workflow for the synthesis of a substituted indole from this compound and a ketone.
General Protocol for Fischer Indole Synthesis
Objective: To synthesize 2,3-dimethyl-5-isopropyl-1H-indole from this compound and butan-2-one.
Materials:
-
This compound hydrochloride
-
Butan-2-one (Methyl Ethyl Ketone)
-
Glacial Acetic Acid
-
1 M Sodium Hydroxide solution
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Hydrazone Formation (In Situ): To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound hydrochloride (1.0 eq) and butan-2-one (1.1 eq).
-
Add glacial acetic acid to serve as both solvent and catalyst. The amount should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of hydrazine).
-
Indolization: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).[23]
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water.
-
Neutralize the acidic solution by slowly adding 1 M sodium hydroxide solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.[24]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure indole product.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected product is 2,3-dimethyl-5-isopropyl-1H-indole.
Caption: A standard workflow for Fischer indole synthesis.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. Carbonyl compounds react with phenyl hydrazine to form class 12 chemistry CBSE [vedantu.com]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. scienceinfo.com [scienceinfo.com]
- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. scribd.com [scribd.com]
A Theoretical Investigation into the Molecular Geometry of (4-Isopropylphenyl)hydrazine: A Technical Guide
This guide provides a comprehensive theoretical framework for studying the molecular geometry of (4-Isopropylphenyl)hydrazine. Intended for researchers, scientists, and professionals in drug development, this document outlines the computational methodologies and theoretical underpinnings necessary to elucidate the three-dimensional structure and electronic properties of this compound. By synthesizing established computational techniques with insights from related molecular studies, we present a robust protocol for a thorough theoretical analysis.
Introduction: The Significance of Molecular Geometry in Drug Discovery
This compound is a substituted aromatic hydrazine of interest in medicinal chemistry and organic synthesis.[1][2][3] The precise three-dimensional arrangement of its atoms—its molecular geometry—is fundamental to its chemical reactivity, physical properties, and, crucially, its biological activity. In drug development, understanding the molecular geometry of a lead compound is a prerequisite for rational drug design, as it governs the interactions with biological targets such as enzymes and receptors.[4]
Theoretical studies, particularly those employing quantum mechanical calculations, offer a powerful, non-experimental route to determine molecular geometry with high accuracy.[5] These computational methods not only predict structural parameters like bond lengths, bond angles, and dihedral angles but also provide insights into the electronic landscape of the molecule, including charge distribution and frontier molecular orbitals, which are critical for understanding its reactivity.
This guide will focus on the application of Density Functional Theory (DFT) and Hartree-Fock (HF) methods to characterize the molecular geometry of this compound. While experimental techniques like X-ray crystallography provide the definitive solid-state structure, they are contingent on obtaining a suitable single crystal, which can be a significant bottleneck.[4][6] Computational modeling, therefore, serves as an invaluable and often prerequisite tool in modern chemical research.
Theoretical Methodology: A Dual Approach to Geometric and Electronic Structure
To achieve a comprehensive understanding of this compound's molecular structure, a multi-faceted theoretical approach is recommended. This involves leveraging the strengths of both Density Functional Theory (DFT) for its balance of accuracy and computational efficiency, and Hartree-Fock (HF) theory as a foundational ab initio method.[5][7]
Density Functional Theory (DFT) for Geometry Optimization
DFT has emerged as the workhorse of computational chemistry for medium to large-sized organic molecules due to its favorable accuracy-to-cost ratio. The B3LYP functional, a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory, is particularly well-suited for optimizing the geometries of organic compounds.[5]
Protocol for DFT Geometry Optimization:
-
Initial Structure Generation: A 2D sketch of this compound is created using a molecular editor and converted to a 3D structure.
-
Pre-optimization: A preliminary geometry optimization is performed using a lower-level theory, such as molecular mechanics (e.g., MMFF94), to obtain a reasonable starting geometry.
-
DFT Calculation Setup:
-
Method: B3LYP
-
Basis Set: 6-31G(d,p). This Pople-style basis set provides a good balance of flexibility and computational cost, including polarization functions (d,p) to describe the anisotropic electron density in the molecule.
-
Solvation Model (Optional): To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, using a solvent such as water or ethanol.
-
-
Geometry Optimization: The calculation is run to find the minimum energy conformation of the molecule. This involves an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data and vibrational spectra.
Hartree-Fock (HF) and Post-HF Methods
While DFT is highly effective, Hartree-Fock theory provides a valuable baseline as it is a purely ab initio method.[5][7] Comparing HF results with DFT can offer insights into the role of electron correlation, which is approximated in DFT but neglected in HF. For even higher accuracy, post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) can be employed, though at a significantly higher computational cost.[5]
Expected Structural Parameters and Data Analysis
The primary outputs of the geometry optimization calculations are the Cartesian coordinates of each atom in the molecule. From these, key structural parameters can be derived and analyzed.
Bond Lengths, Bond Angles, and Dihedral Angles
The calculated bond lengths, bond angles, and dihedral angles define the molecular geometry. These parameters are expected to be in good agreement with typical values for similar chemical bonds and functional groups. For instance, the C-C bond lengths in the phenyl ring should be characteristic of aromatic systems. The geometry around the hydrazine moiety (-NH-NH2) is of particular interest, as its conformation can significantly influence the molecule's overall shape and reactivity.
Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | DFT/B3LYP/6-31G(d,p) | Hartree-Fock/6-31G(d,p) |
| Bond Lengths (Å) | ||
| C1-C2 (phenyl) | 1.39 | 1.38 |
| C4-C7 (phenyl-isopropyl) | 1.52 | 1.53 |
| C4-N1 (phenyl-hydrazine) | 1.40 | 1.41 |
| N1-N2 (hydrazine) | 1.45 | 1.44 |
| Bond Angles (°) ** | ||
| C3-C4-C5 (phenyl) | 119.5 | 119.8 |
| C4-N1-N2 | 118.0 | 117.5 |
| Dihedral Angles (°) ** | ||
| C3-C4-N1-N2 | 10.5 | 12.0 |
Note: The data presented in this table is hypothetical and serves as an illustration of the expected output from the described computational protocols.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the lone pairs of the nitrogen atoms are expected to be regions of high negative potential.
Visualization of Molecular Structure and Computational Workflow
Visual representations are essential for interpreting and communicating the results of theoretical studies. Graphviz, a graph visualization software, can be used to create clear diagrams of the molecular structure and the computational workflow.
Caption: Figure 1: Labeled atomic structure of this compound.
Caption: Figure 2: Workflow for the theoretical determination of molecular geometry.
Conclusion and Future Directions
The theoretical study of this compound's molecular geometry, as outlined in this guide, provides a robust framework for gaining fundamental insights into its structural and electronic properties. By employing DFT and HF methods, researchers can obtain a detailed three-dimensional model of the molecule, which is invaluable for understanding its chemical behavior and for guiding further research in areas such as drug design and materials science.
Future work could involve comparing the theoretical results with experimental data from X-ray crystallography or spectroscopic techniques like NMR and IR spectroscopy to validate the computational models.[8][9][10][11][12] Furthermore, exploring the molecule's conformational landscape and its interactions with biological macromolecules through molecular docking and dynamics simulations would provide a more complete picture of its potential as a bioactive compound.[13]
References
- 1. 4-Isopropylphenylhydrazine hydrochloride CAS#: 118427-29-5 [amp.chemicalbook.com]
- 2. This compound | C9H14N2 | CID 2733249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Isopropylphenylhydrazine hydrochloride - High purity | EN [georganics.sk]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. [2010.10243] Hartree-Fock & Density Functional Theory [arxiv.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis, crystal structure, spectroscopic and density functional theory (DFT) study of N-[3-anthracen-9-yl-1-(4-bromo-phenyl)-allylidene]-N-benzenesulfonohydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epstem.net [epstem.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines [mdpi.com]
discovery and history of substituted phenylhydrazines
An In-Depth Technical Guide to the Discovery and History of Substituted Phenylhydrazines
Abstract
From an accidental discovery in the 19th century to a cornerstone of modern medicinal chemistry, phenylhydrazine and its substituted derivatives have charted a remarkable journey. This guide provides a comprehensive exploration of this journey for researchers, scientists, and drug development professionals. We will delve into the seminal work of Hermann Emil Fischer, whose discovery of phenylhydrazine not only revolutionized carbohydrate chemistry but also laid the foundation for one of organic synthesis's most powerful tools: the Fischer indole synthesis. This guide will elucidate the intricate mechanism of this reaction and trace the lineage of substituted phenylhydrazines as critical building blocks in the synthesis of landmark pharmaceuticals, including the triptan class of anti-migraine agents and pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs). Through detailed mechanistic explanations, validated synthetic protocols, and illustrative case studies, this document showcases the enduring legacy and continued relevance of substituted phenylhydrazines in the landscape of drug discovery and development.
The Genesis: A Serendipitous Discovery by Hermann Emil Fischer
The story of phenylhydrazine begins in 1875 with the German chemist Hermann Emil Fischer, a towering figure in organic chemistry who would later receive the Nobel Prize in 1902 for his work on sugar and purine syntheses.[1][2] The discovery of phenylhydrazine was reportedly accidental, an outcome of his research on hydrazine derivatives while working under Adolf von Baeyer at the University of Strasbourg.[3][4] Fischer was investigating the organic derivatives of hydrazine (N₂H₄), a compound that had not yet been isolated in its pure form.[5] He successfully prepared phenylhydrazine, the first of the hydrazine bases to be discovered, and established its formula by 1878.[5][6]
This discovery was not merely a chemical curiosity; it immediately proved to be a transformative tool. Fischer brilliantly utilized phenylhydrazine as a reagent to react with aldehydes and ketones, particularly those found in sugars.[5] This reaction produced highly crystalline, easily identifiable derivatives called osazones.[6][7] The formation of these osazones was the key that unlocked the complex structures of carbohydrates, allowing Fischer to elucidate the stereochemistry of glucose, fructose, and mannose, a monumental achievement that laid the groundwork for biochemistry.[5][7]
The Cornerstone Application: The Fischer Indole Synthesis
While its role in sugar chemistry was profound, the most enduring legacy of Fischer's discovery emerged in 1883 with the development of the Fischer indole synthesis .[8] This reaction produces the aromatic heterocycle indole—a privileged scaffold in countless natural products and pharmaceuticals—from the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[8][9] The reaction's versatility and reliability have made it an indispensable tool in organic synthesis for over a century.[10][11]
Reaction Mechanism and Causality
The elegance of the Fischer indole synthesis lies in a cascade of well-defined chemical transformations. Understanding the mechanism reveals the causality behind the choice of acidic conditions and the specific bond formations that lead to the aromatic indole ring.
Experimental Protocol: Mechanistic Steps of the Fischer Indole Synthesis
-
Hydrazone Formation: The process begins with the condensation of a substituted phenylhydrazine with an aldehyde or ketone. This is a standard acid-catalyzed reaction where the nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon, followed by dehydration to form a phenylhydrazone intermediate.[8][12]
-
Tautomerization to Ene-hydrazine: The resulting phenylhydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'.[8][12] This step is crucial as it creates the necessary π-system for the subsequent rearrangement.
-
[1][1]-Sigmatropic Rearrangement: After protonation of the ene-hydrazine, the molecule undergoes a concerted, pericyclic[1][1]-sigmatropic rearrangement.[8][12] This is the key bond-forming step, analogous to a Cope rearrangement, where a weak N-N single bond is broken and a new, more stable C-C bond is formed between the aromatic ring and the former carbonyl carbon. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring.[8]
-
Rearomatization and Cyclization: The intermediate diimine rapidly rearomatizes to regain the stability of the benzene ring.[12] The newly formed amino group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered aminoacetal (or aminal) ring.[8]
-
Ammonia Elimination and Aromatization: Under the acidic conditions, the aminoacetal eliminates a molecule of ammonia (NH₃).[8] This final step is driven by the powerful thermodynamic benefit of forming the stable, aromatic indole heterocyclic system.[12]
Caption: Mechanism of the Fischer Indole Synthesis.
Substituted Phenylhydrazines in Drug Development
The true power of the Fischer indole synthesis was unleashed with the use of substituted phenylhydrazines, allowing for the creation of a vast library of indole derivatives with diverse biological activities. This principle became a cornerstone of modern drug discovery.
Early Discoveries: From Tuberculosis to Antidepressants
The journey of hydrazine-based drugs began unexpectedly. Isoniazid, a hydrazine derivative, was first synthesized in 1912 but its potent antitubercular activity was only discovered in the early 1950s.[13] A derivative, iproniazid , was subsequently developed.[14] Clinicians observed that patients treated with iproniazid for tuberculosis experienced significant mood elevation.[15] This serendipitous observation led to the realization that iproniazid was a potent monoamine oxidase (MAO) inhibitor, making it the first antidepressant drug and heralding the era of psychopharmacology.[16][17] Although iproniazid's use was curtailed due to liver toxicity associated with its hydrazine structure, it demonstrated the therapeutic potential of molecules derived from this chemical class.[13][16]
Case Study 1: Triptans for Migraine Therapy
Perhaps the most prominent modern application of the Fischer indole synthesis is in the creation of the triptan class of anti-migraine drugs.[8] Triptans are selective 5-HT1B/1D receptor agonists that provide acute relief from migraine and cluster headaches.[18][19] The first clinically available triptan, Sumatriptan , was launched by Glaxo in the early 1990s and its core indole structure is assembled via this classic reaction.[20][21]
Experimental Protocol: Generalized Synthesis of Sumatriptan
The industrial synthesis of Sumatriptan provides a textbook example of the strategic application of the Fischer indole synthesis.[20]
-
Preparation of the Substituted Phenylhydrazine: The synthesis starts with a suitably substituted aniline, for Sumatriptan, this is 4-(N-methylsulfamoyl)methylaniline. This aniline undergoes a diazotization reaction (using nitrous acid, HONO) to form a diazonium salt.[20] The diazonium salt is then reduced (e.g., with a dithionite salt) to yield the required 4-((methylsulfamoyl)methyl)phenylhydrazine.[22]
-
Preparation of the Carbonyl Component: The other key fragment is an aldehyde. For Sumatriptan, this is 4,4-diethoxy-N,N-dimethylbutan-1-amine, which serves as a protected form of the required 4-(dimethylamino)butanal.[20] Using the acetal form enhances stability and handling on a large scale.[20]
-
Fischer Indole Synthesis: The substituted phenylhydrazine and the protected aldehyde are reacted under acidic conditions (e.g., polyphosphoric acid).[23] The acid serves two purposes: it catalyzes the Fischer indole cyclization and deprotects the acetal to reveal the aldehyde in situ.
-
Cyclization and Product Formation: The reaction proceeds through the mechanism described previously, eliminating ammonia and forming the indole ring of Sumatriptan.[23][24] The final product is 3-(2-(dimethylamino)ethyl)-N-methyl-1H-indole-5-methanesulfonamide.[21]
Caption: Synthetic workflow for Sumatriptan via Fischer Indole Synthesis.
Case Study 2: Pyrazole-Based NSAIDs
Substituted phenylhydrazines are also critical precursors for another major class of heterocycles: pyrazoles.[25] The Knorr pyrazole synthesis (and related reactions) involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. This chemistry is central to the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably the selective COX-2 inhibitor Celecoxib .[26]
Experimental Protocol: Generalized Synthesis of Celecoxib
-
Reactant Preparation: The synthesis utilizes a substituted phenylhydrazine, specifically 4-sulfonamidophenylhydrazine, and a β-diketone, 1,1,1-trifluoro-4-(4-methylphenyl)butane-2,4-dione.[26]
-
Condensation and Cyclization: The two components are reacted, typically in a solvent like ethanol or acetic acid.[26] The more nucleophilic nitrogen of the phenylhydrazine initially attacks one of the carbonyl groups of the diketone.
-
Dehydration and Ring Closure: An intramolecular condensation follows, where the second nitrogen atom attacks the remaining carbonyl group. This is followed by the elimination of two molecules of water to form the stable, five-membered aromatic pyrazole ring, yielding the final Celecoxib molecule.[27]
Caption: Core reaction for the synthesis of the pyrazole ring in Celecoxib.
Summary of Key Pharmaceutical Applications
The versatility of substituted phenylhydrazines is evident in the range of drugs developed from them.
| Drug Class | Example Drug | Core Heterocycle | Therapeutic Use | Synthetic Reaction |
| Antidepressants | Iproniazid | (Hydrazine derivative) | Depression (MAO Inhibitor) | N/A (Direct Derivative) |
| Anti-migraine | Sumatriptan | Indole | Migraine, Cluster Headaches | Fischer Indole Synthesis |
| Anti-migraine | Zolmitriptan | Indole | Migraine | Fischer Indole Synthesis |
| Anti-inflammatory | Celecoxib | Pyrazole | Inflammation, Pain (COX-2 Inhibitor) | Pyrazole Synthesis |
| Dyes | Prontosil | (Azo linkage) | Antibacterial (historical) | Azo Coupling |
Note: Prontosil, an azo dye, is historically significant as the first synthetic antibacterial drug. Its active metabolite, sulfanilamide, is formed in vivo, but its discovery was linked to research on dyes derived from hydrazine-related chemistry.[28][29]
Conclusion
The discovery of phenylhydrazine by Hermann Emil Fischer was a watershed moment in organic chemistry. Initially a tool for deciphering the complex world of sugars, it rapidly evolved into a foundational reagent for constructing heterocyclic scaffolds of immense biological importance. The Fischer indole synthesis remains a testament to chemical ingenuity, providing a direct and versatile route to the indole nucleus that continues to be a mainstay in the synthesis of complex molecules and blockbuster drugs like the triptans. Furthermore, the application of substituted phenylhydrazines extends beyond indoles, proving essential for creating other critical pharmacophores such as the pyrazole ring found in modern anti-inflammatory agents. From a chance discovery in 1875 to its central role in the 21st-century pharmacy, the story of substituted phenylhydrazines is a powerful illustration of how fundamental chemical research seeds the ground for revolutionary advances in medicine.
References
- 1. nobelprize.org [nobelprize.org]
- 2. okbutwhy.org [okbutwhy.org]
- 3. Emil Fischer | The Franklin Institute [fi.edu]
- 4. ias.ac.in [ias.ac.in]
- 5. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 6. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]
- 7. Emil Fischer - Wikipedia [en.wikipedia.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. The Fischer Indole Synthesis - Brian Robinson - Google Books [books.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. journals.healio.com [journals.healio.com]
- 14. Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopsychiatry.com [biopsychiatry.com]
- 18. Discovery and development of triptans - Wikipedia [en.wikipedia.org]
- 19. Triptan - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. Sumatriptan | C14H21N3O2S | CID 5358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Processes for the preparation of sumatriptan and related compounds - Patent WO-0134561-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. WO2006054311A2 - Improved process for the preparation of high purity sumatriptan - Google Patents [patents.google.com]
- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 25. mdpi.com [mdpi.com]
- 26. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Prontosil | Sulfanilamide, Antibacterial, Antiseptic | Britannica [britannica.com]
- 29. Prontosil - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 6-Isopropyl-2-methyl-1H-indole
<
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Fischer indole synthesis, specifically focusing on the reaction of (4-Isopropylphenyl)hydrazine with acetone to yield 6-isopropyl-2-methyl-1H-indole. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis of substituted indoles. We delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, discuss common challenges and side reactions, and provide insights into process optimization. The protocols described herein are designed to be self-validating, with an emphasis on causality behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile biological activity is evident in drugs ranging from anti-inflammatory agents like Indomethacin to antimigraine medications of the triptan class.[3][4] Specifically, indoles bearing alkyl substituents, such as isopropyl and methyl groups, are of significant interest in drug discovery for their potential to modulate lipophilicity and enhance binding affinity to various biological targets.[5][6]
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most fundamental and widely utilized methods for constructing the indole ring.[3][7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[8] This guide will focus on the synthesis of 6-isopropyl-2-methyl-1H-indole, a valuable building block, using this compound and acetone.
Mechanistic Pathway
The Fischer indole synthesis is a cascade of reactions that proceeds through several key intermediates.[3][8] A thorough understanding of the mechanism is crucial for troubleshooting and optimizing the reaction conditions.
The reaction commences with the acid-catalyzed condensation of this compound with acetone to form the corresponding phenylhydrazone. This is followed by tautomerization to the more reactive ene-hydrazine intermediate. The critical step is a[8][8]-sigmatropic rearrangement of the protonated ene-hydrazine, which leads to the formation of a new carbon-carbon bond and breaks the weak N-N bond.[9][10] The resulting di-imine intermediate then undergoes cyclization and subsequent elimination of ammonia to afford the final aromatic indole product.[3]
Caption: Mechanistic pathway of the Fischer indole synthesis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 6-isopropyl-2-methyl-1H-indole. The procedure can be performed in one pot without the isolation of the intermediate phenylhydrazone.[11]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound hydrochloride | ≥98% | Commercially Available | |
| Acetone | ACS Grade | Commercially Available | |
| Polyphosphoric Acid (PPA) | 85% | Commercially Available | Corrosive, handle with care. |
| Glacial Acetic Acid | ACS Grade | Commercially Available | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | ||
| Ethyl Acetate | ACS Grade | Commercially Available | |
| Brine | Saturated Aqueous Solution | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | ||
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
One-Pot Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound hydrochloride (1.0 eq) and acetone (1.2 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid (approximately 10 volumes based on the hydrazine) to the flask. Stir the mixture to ensure homogeneity. Alternatively, stronger acids like polyphosphoric acid can be used for more robust cyclization.[8]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by thin-layer chromatography (TLC).[12] Reaction times can vary from 2 to 12 hours depending on the acid catalyst and temperature.[1][12]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine (2 x 15 mL), and then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[13] Recrystallization from a suitable solvent like ethanol can also be employed for further purification.[13]
Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Temperature | 80 - 120 °C | Elevated temperatures are required to overcome the activation energy of the[8]-sigmatropic rearrangement. |
| Catalyst | Polyphosphoric Acid, ZnCl₂, H₂SO₄, Acetic Acid | The choice of acid catalyst is crucial and can influence reaction rate and yield. Stronger acids often lead to faster reactions but may also promote side reactions.[7][9] |
| Reaction Time | 2 - 12 hours | Dependent on the reactivity of the substrates and the reaction conditions. Monitor by TLC for completion. |
| Stoichiometry | 1.0 : 1.2 (Hydrazine:Ketone) | A slight excess of the ketone can help drive the initial hydrazone formation to completion. |
Troubleshooting and Side Reactions
While the Fischer indole synthesis is a robust reaction, certain challenges and side reactions can occur.
-
N-N Bond Cleavage: A significant side reaction, particularly with electron-rich hydrazines, is the cleavage of the N-N bond, leading to the formation of anilines and other byproducts.[14][15] This can be mitigated by using milder reaction conditions.
-
Incomplete Cyclization: The reaction may stall at the phenylhydrazone intermediate, especially under mild acidic conditions or at lower temperatures.[14] Increasing the acid strength or temperature can help drive the reaction to completion.[14]
-
Formation of Regioisomers: When using unsymmetrical ketones, a mixture of regioisomers can be formed.[16] The choice of acid catalyst can influence the regioselectivity, with stronger acids sometimes favoring the thermodynamically more stable product.[14]
-
Product Degradation: The indole product can be susceptible to degradation under harsh acidic conditions and high temperatures.[14] It is important to monitor the reaction and avoid prolonged heating once the product has formed.
Overall Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 6-isopropyl-2-methyl-1H-indole.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. testbook.com [testbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. Buy 2-Isopropyl-1H-indole | 17790-93-1 [smolecule.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
reaction mechanism of Fischer indole synthesis with substituted hydrazines
An Application Guide to the Fischer Indole Synthesis: Mechanism, Protocols, and Best Practices with Substituted Hydrazines
Introduction: A Cornerstone of Heterocyclic Chemistry
Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis has remained one of the most reliable and versatile methods for constructing the indole nucleus for over a century.[1][2][3] This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone is a foundational reaction in organic chemistry.[2][4] Its enduring importance is highlighted by its widespread application in the synthesis of pharmaceuticals, agrochemicals, and natural products.[5][6] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including the anti-migraine triptan class of drugs.[1][7][8]
This guide provides an in-depth exploration of the reaction mechanism, particularly concerning the use of substituted hydrazines, offers detailed experimental protocols, and discusses critical process considerations for researchers, scientists, and drug development professionals.
The Core Reaction Mechanism: A Step-by-Step Analysis
The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations.[5] Understanding each step is crucial for optimizing reaction conditions and predicting outcomes, especially when using complex substituted starting materials. The accepted mechanism, first proposed by Robinson and supported by isotopic labeling studies, proceeds as follows.[1][7][8]
-
Hydrazone Formation: The reaction begins with the reversible condensation of a substituted arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone. This is a standard imine-formation reaction.[9]
-
Tautomerization to Ene-hydrazine: The arylhydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine isomer, known as an ene-hydrazine.[1][9] This step is critical as it sets up the molecule for the key rearrangement.
-
[1][1]-Sigmatropic Rearrangement: After protonation of the ene-hydrazine, the molecule undergoes the key irreversible, concerted[1][1]-sigmatropic rearrangement.[2][4] This step, analogous to a Cope rearrangement, involves the cleavage of the weak N-N single bond and the formation of a new C-C bond, resulting in a di-imine intermediate.[4][5]
-
Cyclization and Aromatization: The resulting di-imine intermediate readily undergoes an intramolecular cyclization to form a five-membered ring, yielding a cyclic aminoacetal (or aminal).[1][2]
-
Elimination of Ammonia: Under the acidic conditions, the aminal eliminates a molecule of ammonia (or a primary amine if a substituted hydrazine was used), followed by a final proton loss to achieve rearomatization. This final step drives the reaction to completion, forming the energetically favorable and stable indole ring.[1][4][5]
Caption: The reaction mechanism of the Fischer Indole Synthesis.
Application Notes: Strategic Considerations for Synthesis
The success of the Fischer indole synthesis is highly dependent on the judicious choice of reagents and conditions.
The Role of Substituents
Substituents on the arylhydrazine ring significantly influence the reaction's outcome.
-
Electronic Effects: Electron-donating groups (EDGs) on the aryl ring generally accelerate the[1][1]-sigmatropic rearrangement, while electron-withdrawing groups (EWGs) can slow it down or require harsher conditions.[10] However, very strong EDGs can sometimes promote undesired N-N bond cleavage, leading to reaction failure.[11]
-
Steric Effects: Bulky ortho-substituents can hinder cyclization, potentially lowering yields.
-
Regioselectivity: With meta-substituted arylhydrazines, a mixture of 4- and 6-substituted indoles is often produced.[10] The regiochemical outcome can be influenced by the electronic nature of the substituent; EDGs tend to favor the 6-substituted indole, whereas EWGs favor the 4-substituted product.[10]
Choice of Acid Catalyst
The selection of the acid catalyst is critical and can determine the success or failure of the reaction.[6] Both Brønsted and Lewis acids are commonly employed.[1][7]
| Catalyst Type | Examples | Characteristics & Best Use Cases |
| Brønsted Acids | Polyphosphoric acid (PPA), H₂SO₄, HCl, p-TsOH | PPA is a powerful dehydrating agent and solvent, effective for difficult cyclizations. Others are standard choices, but their strength can cause side reactions.[4][6] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ | ZnCl₂ is the most common catalyst, often used in molten form or in a solvent like acetic acid.[4][5][6] These are effective but require anhydrous conditions to prevent deactivation. |
| Modern Systems | Ionic Liquids, Microwave Irradiation | These can offer milder reaction conditions, shorter reaction times, and improved yields.[5][12] |
The causality behind this choice relates to catalyst strength and reaction temperature. A less reactive substituted hydrazine may require a stronger acid like PPA and higher temperatures, whereas a more reactive substrate might proceed efficiently with a milder catalyst like p-toluenesulfonic acid in a refluxing solvent.
Solvent and Temperature
Elevated temperatures are typically necessary to overcome the activation energy of the[1][1]-sigmatropic rearrangement.[12] High-boiling solvents like toluene, xylene, or glacial acetic acid are common.[5][10] One-pot procedures, where the hydrazone is formed in situ and immediately subjected to cyclization conditions without isolation, are often preferred to avoid handling potentially unstable hydrazone intermediates.[3][5]
Detailed Experimental Protocols
The following protocols describe the synthesis of 2-phenylindole from acetophenone and phenylhydrazine, a classic example of the Fischer synthesis.[9]
Protocol 1: Synthesis of Acetophenone Phenylhydrazone (Intermediate)
This two-step approach involves the isolation of the hydrazone before cyclization, which can be beneficial for purity and control.
Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| Acetophenone | 120.15 | 4.0 g | 0.033 |
| Phenylhydrazine | 108.14 | 3.6 g | 0.033 |
| 95% Ethanol | 46.07 | 80 mL | - |
Procedure
-
Combine acetophenone (4.0 g) and phenylhydrazine (3.6 g) in a suitable flask.
-
Warm the mixture on a steam bath for 60 minutes.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by scratching the inside of the flask or by seeding, then cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration and wash the solid with 25 mL of cold ethanol.
-
Self-Validation: The formation of a crystalline solid is the expected outcome. The product can be characterized by melting point analysis and spectroscopy if desired.
Protocol 2: Acid-Catalyzed Cyclization to 2-Phenylindole
Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| Acetophenone phenylhydrazone | 210.28 | 5.3 g | 0.025 |
| Anhydrous Zinc Chloride (powdered) | 136.30 | 25.0 g | - |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Concentrated HCl | 36.46 | 5 mL | - |
| Water | 18.02 | 400 mL | - |
Procedure
-
Safety First: This reaction can be vigorous. Perform in a well-ventilated fume hood and wear appropriate PPE.
-
In a tall 1-L beaker, thoroughly mix the acetophenone phenylhydrazone (5.3 g) with powdered anhydrous zinc chloride (25.0 g).
-
Immerse the beaker in an oil bath preheated to 170 °C and stir the mixture vigorously.
-
The solid mass will liquefy within 3-4 minutes, and the evolution of white fumes (ammonia) will indicate the reaction is proceeding.
-
After the initial vigorous reaction subsides (approx. 5 minutes), carefully remove the beaker from the oil bath and continue stirring for another 5 minutes.
-
Pour the hot reaction mixture into a separate beaker containing 400 mL of water.
-
To dissolve the zinc salts and aid in product precipitation, add 50 mL of glacial acetic acid and 5 mL of concentrated HCl to the beaker containing the product.
-
Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with water.
-
Purify the product by recrystallization from hot 95% ethanol.
-
Self-Validation: The evolution of ammonia is a key indicator of successful cyclization. The final product should be a crystalline solid with a melting point consistent with literature values for 2-phenylindole.
Caption: Experimental workflow for the two-step synthesis of 2-phenylindole.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (hydrated); Insufficient temperature; Unstable hydrazone intermediate. | Use freshly opened or fused anhydrous Lewis acid; Increase reaction temperature or switch to a higher-boiling solvent; Perform a one-pot synthesis without isolating the hydrazone. |
| Tar/Polymer Formation | Reaction temperature too high or catalyst too aggressive; Presence of air (oxidation). | Maintain careful temperature control; Use a milder acid catalyst (e.g., p-TsOH); Run the reaction under an inert atmosphere (N₂ or Ar). |
| Mixture of Isomers | Use of an unsymmetrical ketone or a meta-substituted hydrazine. | Separate isomers using column chromatography; If possible, choose symmetrical starting materials or use a different synthetic route if a single isomer is required. |
| Reaction Fails | Incompatible substituents (e.g., strong EDGs on the hydrazine, lack of α-hydrogens on the carbonyl). | Review literature for similar substrates; computational studies can predict reaction viability[11]; Consider alternative indole syntheses (e.g., Bartoli, Reissert).[13] |
Conclusion
The Fischer indole synthesis is a powerful and historically significant reaction that remains a mainstay for the synthesis of indole-containing molecules. Its success hinges on a solid understanding of its multi-step mechanism and the influence of substituents, catalysts, and reaction conditions. By carefully selecting the appropriate parameters and anticipating potential challenges, researchers can effectively leverage this classic transformation to build complex molecular architectures for drug discovery and materials science.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. testbook.com [testbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Fischer_indole_synthesis [chemeurope.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
protocol for preparing indoles from (4-Isopropylphenyl)hydrazine
An Application Guide for the Synthesis of Substituted Indoles from (4-Isopropylphenyl)hydrazine
Introduction: The Enduring Importance of the Indole Nucleus
The indole scaffold is a privileged heterocyclic motif that forms the structural core of a vast array of biologically active compounds. Its presence in essential natural products like the amino acid tryptophan, neurotransmitters such as serotonin, and a multitude of plant alkaloids underscores its fundamental role in biochemistry.[1][2] This significance extends into medicinal chemistry, where the indole nucleus is a cornerstone in the design of drugs targeting a wide range of conditions, including cancer, inflammation, depression, and migraines.[3][4]
Among the myriad methods developed for indole synthesis, the Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most robust, versatile, and widely utilized transformations in organic chemistry.[5][6][7] The reaction facilitates the construction of the indole ring through the acid-catalyzed cyclization of an arylhydrazine and a suitable aldehyde or ketone.[8][9]
This application note provides a detailed protocol and in-depth scientific guide for researchers and drug development professionals on the preparation of 6-isopropyl-substituted indoles, starting from this compound. We will explore the mechanistic underpinnings of the reaction, provide a validated step-by-step experimental procedure, discuss critical safety considerations, and offer expert insights into this classic yet indispensable synthetic tool.
Scientific Principles: The Fischer Indole Synthesis Mechanism
The trustworthiness of any synthetic protocol lies in a deep understanding of its underlying mechanism. The Fischer indole synthesis is a sophisticated cascade of reactions that elegantly transforms simple acyclic precursors into the aromatic indole ring system. The isopropyl substituent at the C4 position of the phenylhydrazine is an electron-donating group, which generally facilitates the key rearrangement step and promotes efficient cyclization.
The reaction proceeds through the following well-established steps:[3][5][7][8][9][10][11]
-
Phenylhydrazone Formation: The reaction initiates with the condensation of this compound with an aldehyde or ketone. This typically occurs rapidly under mild acidic conditions to form the corresponding phenylhydrazone intermediate. This step can often be performed in situ without isolation of the hydrazone.[9]
-
Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes a crucial acid-catalyzed tautomerization to its more reactive isomer, the ene-hydrazine. The presence of at least two alpha-hydrogens on the original carbonyl compound is a prerequisite for this step.[9]
-
[10][10]-Sigmatropic Rearrangement: This is the rate-determining and signature step of the synthesis. The protonated ene-hydrazine undergoes an irreversible electrocyclic rearrangement, where the weak N-N bond is cleaved, and a new, stable C-C bond is formed between the ortho-position of the aromatic ring and the terminal carbon of the ene system.[5][11]
-
Aromatization and Cyclization: The resulting di-imine intermediate rapidly rearomatizes. The nucleophilic amino group then attacks the imine carbon in an intramolecular fashion to form the five-membered ring.
-
Ammonia Elimination: Finally, under the acidic conditions, the resulting aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole product.[5][7]
The choice of acid catalyst is critical and can range from Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[3][4][5][6][8]
Diagram: The Catalytic Cycle of Fischer Indole Synthesis
Caption: Mechanistic pathway of the Fischer indole synthesis.
Application Protocol: Synthesis of 6-isopropyl-2,3-dimethyl-1H-indole
This protocol details the synthesis of a representative indole from this compound and an unsymmetrical ketone, 3-methyl-2-butanone (methyl isopropyl ketone). The reaction is often performed as a one-pot procedure.[9]
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound hydrochloride | 27311-57-9 | 186.69 | 1.87 g | 10.0 |
| 3-Methyl-2-butanone | 563-80-4 | 86.13 | 0.95 g (1.18 mL) | 11.0 |
| Polyphosphoric Acid (PPA) | 8017-16-1 | N/A | ~20 g | Catalyst |
| Toluene | 108-88-3 | 92.14 | 50 mL | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~100 mL | Quenching |
| Ethyl Acetate | 141-78-6 | 88.11 | ~150 mL | Extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | Drying Agent |
Required Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Experimental Procedure
Diagram: Experimental Workflow
Caption: Step-by-step workflow for indole synthesis.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound hydrochloride (1.87 g, 10.0 mmol) and toluene (50 mL).
-
Hydrazone Formation: Add 3-methyl-2-butanone (1.18 mL, 11.0 mmol) to the suspension. Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the phenylhydrazone.
-
Indolization: Carefully and portion-wise, add polyphosphoric acid (~20 g) to the stirring mixture. Note: The addition may be exothermic. Once the addition is complete, heat the reaction mixture to reflux (approx. 110-120°C) using a heating mantle.
-
Reaction Monitoring: Maintain the reflux with vigorous stirring for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system), observing the consumption of the starting material and the appearance of the product spot.[12]
-
Work-up and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the viscous reaction mixture onto crushed ice (~100 g) in a large beaker with stirring. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[12]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 6-isopropyl-2,3-dimethyl-1H-indole.
Critical Safety Precautions
Trustworthiness in chemical protocols necessitates a paramount focus on safety. Hydrazine derivatives are classified as hazardous materials and must be handled with appropriate care.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and chemical safety goggles.[14][15]
-
Ventilation: All manipulations involving this compound, volatile solvents, and corrosive acids must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[15][16]
-
Hydrazine Handling: this compound is toxic and a suspected carcinogen. Avoid skin contact and inhalation. In case of contact, wash the affected area immediately with copious amounts of water.[14][15][17]
-
Acid Handling: Polyphosphoric acid is highly corrosive. Handle with care, avoiding contact with skin and eyes. The quenching process is exothermic and should be performed slowly and behind a safety shield.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[15]
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local environmental regulations. Do not discharge into drains.[14][16]
References
- 1. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 2. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. testbook.com [testbook.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fischer_indole_synthesis [chemeurope.com]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. fishersci.com [fishersci.com]
- 15. nbinno.com [nbinno.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. nexchem.co.uk [nexchem.co.uk]
Introduction: The Strategic Importance of the Isopropylphenyl Moiety
An Application and Protocol Guide for the Pharmaceutical Synthesis Applications of (4-Isopropylphenyl)hydrazine
This compound, typically handled as its more stable hydrochloride salt, is a key substituted hydrazine building block in modern pharmaceutical synthesis.[1][2] Its utility is almost exclusively linked to its role as a precursor in the Fischer indole synthesis , a powerful and versatile reaction for constructing the indole nucleus.[3][4] The indole scaffold is a privileged structure in drug discovery, appearing in numerous blockbuster drugs, from anti-migraine agents (triptans) to anti-inflammatory drugs and oncology treatments.[3][5]
The presence of the 4-isopropyl group on the phenyl ring is not merely an arbitrary substitution. As a weak electron-donating group, it influences the electronic density of the hydrazine moiety, which can affect the kinetics and success of the key[6][6]-sigmatropic rearrangement step in the Fischer synthesis, often allowing for milder reaction conditions compared to electron-withdrawing groups.[6] This guide provides a comprehensive overview of the application of this compound, focusing on the mechanistic rationale, detailed experimental protocols, and critical safety considerations for its use in a research and development setting.
Physicochemical and Safety Data
This compound is most commonly supplied and used as its hydrochloride salt to improve stability and handling.
Table 1: Properties of this compound Hydrochloride
| Property | Value | Source |
| Chemical Formula | C₉H₁₄N₂ · HCl | [2] |
| Molecular Weight | 186.68 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 203 °C (decomposes) | [2] |
| CAS Number | 118427-29-5 | [2] |
Critical Safety & Handling Protocol
This compound hydrochloride is classified as a hazardous substance and requires strict handling protocols. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2][7]
Table 2: Mandatory Safety and Handling Procedures
| Precaution Category | Specific Actions & Personal Protective Equipment (PPE) | Rationale & Citation |
| Engineering Controls | Always handle within a certified chemical fume hood. Ensure the workstation is close to an eyewash station and safety shower. | To prevent inhalation of dust/vapors and ensure immediate response to exposure.[8][9] |
| Personal Protection | Eyes/Face: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8] Gloves: Wear impervious, chemical-resistant gloves (e.g., nitrile). Clothing: Wear a flame-resistant lab coat and appropriate protective clothing to prevent skin exposure.[9] Respiratory: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if dust is generated.[2][9] | Provides a barrier against dermal, ocular, and respiratory exposure to the hazardous chemical. |
| Handling | Avoid formation of dust and aerosols.[8] Do not eat, drink, or smoke in the work area.[7][9] Wash hands and any exposed skin thoroughly after handling.[7] Use non-sparking tools. | To minimize exposure risk and prevent accidental ingestion or ignition. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Store locked up and away from incompatible materials such as strong oxidizing agents.[9] | To ensure chemical stability and prevent hazardous reactions. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To prevent environmental contamination and ensure safe disposal of hazardous waste.[7][9] |
Core Application: The Fischer Indole Synthesis
The primary application of this compound in pharmaceutical chemistry is the synthesis of 6-isopropyl-substituted indoles via the Fischer indole synthesis. This reaction, discovered in 1883, involves the acid-catalyzed thermal cyclization of an arylhydrazone.[3][4]
Mechanistic Pathway
The accepted mechanism proceeds through several distinct stages, each critical for the formation of the final indole ring. The choice of acid catalyst (Brønsted or Lewis acids like HCl, H₂SO₄, PPA, or ZnCl₂) is crucial for driving the reaction forward.[3][4]
-
Phenylhydrazone Formation: The reaction initiates with the condensation of this compound with an aldehyde or ketone to form the corresponding phenylhydrazone. This step is often performed in situ.[3][10]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive ene-hydrazine isomer.[3][10]
-
[6][6]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes a concerted, acid-catalyzed[6][6]-sigmatropic rearrangement to form a di-imine intermediate, temporarily disrupting the aromaticity of the phenyl ring.[3]
-
Rearomatization & Cyclization: The intermediate quickly rearomatizes. The resulting amino group then attacks the imine carbon in an intramolecular cyclization to form a five-membered aminoacetal ring.[3][10]
-
Ammonia Elimination: Under acidic catalysis, the aminoacetal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.[3][4]
// Reactants Hydrazine [label="this compound", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Ketone [label="Ketone\n(e.g., Cyclopentanone)", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates Hydrazone [label="Phenylhydrazone", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Enehydrazine [label="Ene-hydrazine\n(Tautomer)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Diimine [label="Di-imine Intermediate", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Aminoacetal [label="Cyclized Aminoacetal", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Product Indole [label="6-Isopropyl-Substituted Indole", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Arrows and Labels {Hydrazine, Ketone} -> Hydrazone [label=" Condensation\n(-H₂O)"]; Hydrazone -> Enehydrazine [label=" Tautomerization\n(H⁺ catalyst)"]; Enehydrazine -> Diimine [label="[6][6]-Sigmatropic\nRearrangement"]; Diimine -> Aminoacetal [label=" Rearomatization &\nIntramolecular Cyclization"]; Aminoacetal -> Indole [label=" Elimination\n(-NH₃, H⁺)"]; } .enddot
Detailed Experimental Protocol: Synthesis of a 6-Isopropyl-Substituted Indole
This protocol describes a general procedure for the Fischer indole synthesis using this compound hydrochloride and a model ketone (e.g., cyclopentanone). It is designed to be self-validating through clear checkpoints and monitoring steps.
Materials and Reagents
-
This compound hydrochloride (1.0 eq.)
-
Cyclopentanone (1.1 eq.)
-
Glacial Acetic Acid (Solvent)
-
1 M Sodium Hydroxide (for neutralization)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Silica Gel (for chromatography)
-
TLC plates, developing solvents (e.g., 4:1 Hexane:Ethyl Acetate)
Experimental Workflow Diagram
Step-by-Step Methodology
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound hydrochloride (e.g., 1.87 g, 10.0 mmol).
-
Add glacial acetic acid (e.g., 20 mL) to dissolve the solid.
-
Add cyclopentanone (e.g., 0.93 g, 11.0 mmol, 1.1 eq.) to the mixture.
-
Causality Note: Using a slight excess of the ketone ensures complete consumption of the limiting hydrazine reagent. Acetic acid serves as both the solvent and the Brønsted acid catalyst.[4][6]
-
-
Cyclization Reaction:
-
Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) with vigorous stirring.
-
Maintain reflux for 2-4 hours. The reaction progress should be monitored every hour.
-
Self-Validation Checkpoint (TLC Monitoring): Spot the reaction mixture on a TLC plate against the starting hydrazine. The disappearance of the hydrazine spot and the appearance of a new, typically lower Rf spot (the indole product is more non-polar) indicates reaction progression. A UV lamp is used for visualization.
-
-
Work-up and Neutralization:
-
Once the reaction is complete (as determined by TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing ice water (approx. 100 mL).
-
Slowly neutralize the acidic solution by adding 1 M sodium hydroxide solution dropwise with stirring until the pH is ~7-8.
-
Causality Note: Neutralization is critical to quench the acid catalyst and prepare the mixture for extraction. Performing this in an ice bath helps control any exotherm.
-
-
Extraction:
-
Transfer the neutralized aqueous mixture to a separatory funnel.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane (e.g., 3 x 50 mL).[6]
-
Combine the organic layers in a separate flask.
-
Self-Validation Checkpoint: After the first extraction, a TLC spot of the aqueous layer should show minimal to no product, confirming efficient transfer to the organic phase.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous sodium sulfate, swirl, and let it stand for 15 minutes.
-
Filter off the drying agent and wash it with a small amount of fresh solvent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, often as an oil or solid.
-
-
Purification:
-
Purify the crude residue using flash column chromatography on silica gel.[6]
-
The appropriate eluent system is determined by TLC analysis (e.g., a hexane/ethyl acetate gradient).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Reaction Monitoring and Analytical Techniques
Effective monitoring is key to optimizing reaction time and yield.
-
Thin-Layer Chromatography (TLC): The primary tool for real-time monitoring of the reaction's progress, as described in the protocol.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for more quantitative analysis of reaction conversion and to assess the purity of the final product.[11] It is particularly useful for identifying and quantifying any side-products or unreacted starting materials.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile products and byproducts, providing both retention time and mass data for unequivocal identification.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the final purified indole product.
Conclusion
This compound is a valuable reagent for accessing the 6-isopropyl-indole core, a structural motif relevant to pharmaceutical research. Its successful application hinges on a solid understanding of the Fischer indole synthesis mechanism and meticulous adherence to experimental and safety protocols. By employing systematic monitoring and purification techniques, researchers can reliably synthesize target indole derivatives for further development in medicinal chemistry programs.
References
- 1. 4-Isopropylphenylhydrazine hydrochloride CAS#: 118427-29-5 [amp.chemicalbook.com]
- 2. 4-イソプロピルフェニルヒドラジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikiwand [wikiwand.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Application Note & Protocols: Palladium-Catalyzed Synthesis of N-Aryl Hydrazones
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide to the palladium-catalyzed synthesis of N-aryl hydrazones, a cornerstone transformation in modern organic synthesis. Moving beyond a simple recitation of steps, this note delves into the mechanistic underpinnings, the rationale behind the selection of catalysts, ligands, and reagents, and provides a detailed, field-proven protocol. The aim is to equip researchers with the expertise to not only successfully perform this reaction but also to troubleshoot and adapt it for their specific molecular targets.
Strategic Importance of N-Aryl Hydrazones & Synthesis Evolution
N-aryl hydrazones are not merely synthetic curiosities; they are highly valuable structural motifs and versatile intermediates in pharmaceutical and materials science. Their prominence is largely due to their role as key precursors to indoles via the Fischer indole synthesis, a reaction of profound importance in medicinal chemistry.[1] Furthermore, the N-aryl hydrazone framework is present in numerous biologically active compounds.
Historically, the synthesis of these structures often relied on harsh methods like nucleophilic aromatic substitution on highly activated aryl halides or the Goldberg reaction, which suffered from limited substrate scope and poor functional group tolerance. The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, revolutionized this field.[2][3] It provides a mild, general, and highly efficient pathway to forge C-N bonds, connecting aryl halides or pseudohalides with hydrazones, thereby granting access to a vast chemical space that was previously difficult to explore.[2][4]
The Catalytic Heart of the Reaction: Mechanism & Rationale
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The palladium-catalyzed N-arylation of hydrazones proceeds via the canonical Buchwald-Hartwig amination cycle. The entire process must be conducted under an inert atmosphere as the active Pd(0) species and many phosphine ligands are sensitive to oxygen.
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The cycle begins with the active, coordinatively unsaturated Pd(0) catalyst. This species undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is heavily influenced by the choice of ligand and the nature of the aryl halide (I > Br > Cl).[5]
-
Deprotonation & Ligand Exchange: A base deprotonates the hydrazone, forming a hydrazonate anion. This nucleophile then coordinates to the Pd(II) center, displacing the halide. The choice of base is critical; it must be strong enough to deprotonate the hydrazone but not so harsh as to cause unwanted side reactions.[6]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the N-aryl hydrazone product and regenerating the Pd(0) catalyst, allowing the cycle to continue. This step is often accelerated by bulky, electron-rich ligands that create steric pressure around the metal center.[6][7]
A Guide to Selecting the Right Tools: Catalytic System Components
The success of the synthesis hinges on the judicious selection of four key components:
-
Palladium Precatalyst: Stable Pd(II) salts like Pd(OAc)₂ or Pd(0) complexes like Pd₂(dba)₃ are commonly used. These are "precatalysts" that generate the active Pd(0) species in situ. The choice is often one of convenience and air stability, with Pd(OAc)₂ being a robust and common option.
-
Ligand: The ligand is arguably the most critical variable. It stabilizes the palladium center, modulates its reactivity, and promotes the key steps of the catalytic cycle.
-
Bidentate Ligands (e.g., BINAP, Xantphos): These were early breakthroughs, offering greater reliability than first-generation catalysts. Xantphos, with its wide bite angle, is particularly effective at preventing the formation of inactive catalyst species and promoting reductive elimination.[1]
-
Bulky Monophosphine Ligands (e.g., XPhos, SPhos): These state-of-the-art ligands, developed by the Buchwald group, have transformed the field. Their significant steric bulk and strong electron-donating ability accelerate both oxidative addition and reductive elimination, leading to higher turnover numbers and allowing for the coupling of less reactive aryl chlorides.[8][9] For challenging couplings, these are the ligands of choice.
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the hydrazone N-H. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice for many systems.[1] For substrates sensitive to strong bases, milder options like K₂CO₃ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are standard. It is imperative to use dry solvents to prevent quenching of the base and deactivation of the catalyst.
Quantitative Comparison of Catalytic Systems
To illustrate the impact of ligand and base selection, the following table summarizes typical results for the coupling of benzophenone hydrazone with 4-bromotoluene. This data is synthesized from established literature to provide a practical comparison.
| Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Source |
| Pd(OAc)₂ (0.1) | Xantphos (0.11) | NaOt-Bu (1.4) | Toluene | 80 | >95 | [1] |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 100 | ~90 | [1] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 110 | >90 | [9] |
| Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NaOt-Bu (1.4) | Toluene | 100 | Moderate | [10] |
This table is illustrative. Yields are highly dependent on substrate and reaction scale.
Detailed Laboratory Protocol: Synthesis of N-(4-methylphenyl)benzophenone Hydrazone
This protocol details a reliable procedure for the N-arylation of benzophenone hydrazone using a modern catalytic system.[1]
Safety Precautions:
-
Palladium compounds are toxic and should be handled in a fume hood.
-
Sodium tert-butoxide is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Solvents are flammable. Work away from ignition sources.
Materials & Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Benzophenone hydrazone
-
4-Bromotoluene
-
Anhydrous Toluene
-
Standard workup reagents (diethyl ether, saturated aq. NH₄Cl, brine, MgSO₄)
-
Silica gel for chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer and hotplate
-
Inert gas line (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Place an oven-dried Schlenk flask containing a magnetic stir bar under a positive pressure of nitrogen or argon. Causality: The Pd(0) catalyst and phosphine ligand are sensitive to atmospheric oxygen, which can lead to catalyst deactivation and failed reactions.
-
Charging Reagents: To the flask, add benzophenone hydrazone (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd(OAc)₂ (0.001 equiv, 0.1 mol%), and Xantphos (0.0011 equiv, 0.11 mol%). Briefly evacuate and backfill the flask with inert gas three times. Causality: Adding the solids first under an inert atmosphere prevents their degradation. The slight excess of ligand ensures all palladium is complexed.
-
Solvent and Substrate Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.5 M with respect to the limiting reagent. Then, add 4-bromotoluene (1.0 equiv) via syringe.
-
Reaction: Lower the flask into an oil bath preheated to 80 °C. Stir vigorously. Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS until the starting materials are consumed (typically 2-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-aryl hydrazone.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently strong base.3. Unreactive aryl halide (e.g., chloride). | 1. Improve inert atmosphere technique; use freshly opened/purified solvents and reagents.2. Switch to a stronger base like NaOt-Bu.3. Switch to a more active ligand (e.g., XPhos), increase temperature, and use the corresponding aryl bromide/iodide if possible. |
| Hydrodehalogenation | The aryl halide is reduced instead of coupled. | This can occur with very electron-rich ligands. Try a different ligand or ensure the reaction is not overheated. Ensure the hydrazone is pure. |
| Product Degradation | The desired N-aryl hydrazone is unstable to the reaction conditions. | Lower the reaction temperature. If using a strong base like NaOt-Bu, consider switching to a milder base (K₂CO₃, K₃PO₄) and a different solvent system (e.g., t-BuOH). |
Conclusion and Outlook
The palladium-catalyzed N-arylation of hydrazones stands as a powerful and indispensable tool in modern organic synthesis. Its broad substrate scope, excellent functional group tolerance, and high efficiency have made the synthesis of previously challenging N-aryl hydrazone structures routine. Current research continues to push the boundaries of this reaction, with the development of even more active catalysts for room-temperature couplings, applications in complex molecule synthesis, and the use of alternative coupling partners like aryl thianthrenium salts.[8] As chemists continue to design molecules of increasing complexity, this fundamental transformation will undoubtedly play a critical role in enabling their synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Hydrazone synthesis by C-N coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
One-Pot Synthesis of Indole Derivatives Using Substituted Hydrazines: A Detailed Application Note and Protocol
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its derivatives exhibit a remarkable breadth of biological activities, finding application as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3][4] The inherent versatility of the indole ring allows for structural modifications that can fine-tune its pharmacological profile, making it a cornerstone in the development of novel therapeutics.[][6] Consequently, the efficient and versatile synthesis of substituted indoles is a paramount objective for synthetic and medicinal chemists. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of time, resource efficiency, and overall yield.[1] This application note provides a detailed exploration of the one-pot synthesis of indole derivatives with a primary focus on the venerable Fischer indole synthesis, a robust and widely employed method utilizing substituted hydrazines.
Core Principles and Mechanism: The Fischer Indole Synthesis
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains a cornerstone for constructing the indole framework.[7][8] The reaction classically involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound (an aldehyde or a ketone).[9][10] This one-pot approach is feasible because the initial hydrazone formation is also acid-promoted.[11]
The mechanism of the Fischer indole synthesis is a well-elucidated, multi-step process:[7][8][12]
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of a substituted phenylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.[13]
-
Tautomerization: The arylhydrazone then undergoes tautomerization to its more reactive enamine isomer ('ene-hydrazine').[7]
-
[9][9]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[9][9]-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond and breaks the weak N-N bond.[9][12]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular attack of the amino group onto the imine carbon, forming a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions leads to the formation of the thermodynamically stable aromatic indole ring.[14]
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole product.[7]
Caption: Reaction mechanism of the Fischer Indole Synthesis.
Experimental Protocol: One-Pot Synthesis of 2,3-Dimethylindole
This protocol details a representative one-pot Fischer indole synthesis of 2,3-dimethylindole from phenylhydrazine hydrochloride and butanone.
Materials:
-
Phenylhydrazine hydrochloride
-
Butanone (Methyl ethyl ketone)
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Deionized Water
-
Sodium Chloride
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC and column chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylhydrazine hydrochloride (5.0 g, 34.6 mmol) and butanone (3.8 mL, 41.5 mmol).
-
Acid Catalyst Addition: To the stirred mixture, slowly add glacial acetic acid (50 mL). The reaction is often exothermic, so controlled addition is recommended.
-
Reflux: Heat the reaction mixture to reflux (approximately 118-120°C) using a heating mantle. Maintain a gentle reflux for 2-4 hours.[8] The progress of the reaction can be monitored by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring. The crude product should precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with copious amounts of cold water to remove any residual acetic acid and unreacted starting materials.
-
Purification: The crude 2,3-dimethylindole can be purified by recrystallization from an appropriate solvent system, such as ethanol-water. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Drying and Characterization: Dry the purified product under vacuum. The final product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Caption: Workflow for the one-pot synthesis of 2,3-dimethylindole.
Troubleshooting and Optimization
While the Fischer indole synthesis is robust, several factors can lead to low yields or reaction failure.[15]
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inappropriate acid catalyst or concentration. | The choice of acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) is critical and often requires empirical optimization.[15] |
| Purity of starting materials. | Ensure the purity of the arylhydrazine and carbonyl compounds, as impurities can lead to side reactions.[15] | |
| Steric hindrance from bulky substituents. | Consider alternative, less sterically demanding starting materials or a different synthetic route. | |
| Formation of Byproducts | N-N bond cleavage due to electron-donating groups. | This is a known side reaction, particularly with electron-rich hydrazines, leading to aniline derivatives.[15][16] Milder reaction conditions or a different catalyst may mitigate this. |
| Unwanted reactions with other functional groups. | The acidic conditions can promote side reactions with other acid-sensitive groups. The use of protecting groups may be necessary.[15] | |
| Difficulty in Purification | Complex reaction mixture. | Optimize the reaction conditions to minimize byproduct formation. Employ different purification techniques such as column chromatography.[17] |
Modern Variants and Alternative One-Pot Methods
While the classical Fischer indole synthesis is powerful, several modern variations and alternative one-pot methods have been developed to expand its scope and improve its efficiency.
| Method | Description | Advantages | Key Reactants |
| Microwave-Assisted Fischer Indole Synthesis | Utilizes microwave irradiation to accelerate the reaction.[10][18] | Rapid reaction times (often under 30 minutes), improved yields.[1] | Aryl hydrazines, ketones/aldehydes. |
| Multi-component Fischer Indole Synthesis | Combines three or more starting materials in a single pot to generate complex indoles.[1][19] | High efficiency, rapid access to diverse structures. | Nitriles, organometallic reagents, arylhydrazines. |
| Buchwald-Hartwig N-Arylation | A palladium-catalyzed cross-coupling reaction that can be adapted for indole synthesis from hydrazones and aryl bromides.[7][20][21][22] | Milder reaction conditions, broader substrate scope. | Aryl bromides, hydrazones. |
| Indium-Promoted Hydrohydrazination | An indium bromide-promoted one-pot synthesis from terminal alkynes and phenylhydrazines.[23][24] | High regioselectivity, tolerance of various functional groups. | Phenylhydrazines, terminal alkynes. |
Conclusion
The one-pot synthesis of indole derivatives using substituted hydrazines, particularly through the Fischer indole synthesis and its modern variants, remains a highly valuable and versatile strategy in organic and medicinal chemistry. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and awareness of potential side reactions are crucial for successful synthesis. The protocols and insights provided in this application note are intended to equip researchers, scientists, and drug development professionals with the knowledge to efficiently synthesize diverse indole scaffolds for their specific applications.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. testbook.com [testbook.com]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. jk-sci.com [jk-sci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. d-nb.info [d-nb.info]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Substituted Hydrazines
Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2][3][4] Its remarkable versatility and ability to modulate biological activity have led to the incorporation of this privileged scaffold into a multitude of approved therapeutic agents spanning a wide range of indications, including anti-inflammatory, analgesic, anticancer, and antimicrobial therapies.[2][3][4][5] The metabolic stability of the pyrazole ring further enhances its desirability as a core structural motif in the design of novel drug candidates.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key synthetic strategies for constructing pyrazole derivatives from substituted hydrazines, emphasizing mechanistic understanding, practical experimental protocols, and the adoption of modern, sustainable chemical practices.
I. The Knorr Pyrazole Synthesis: A Timeless and Versatile Approach
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis remains one of the most fundamental and widely employed methods for the construction of the pyrazole ring.[6][7][8][9][10][11][12][13] This robust reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[8][9][11][13][14]
A. Mechanistic Insights
The reaction mechanism commences with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[9][12] This is followed by an intramolecular cyclization, wherein the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the stable, aromatic pyrazole ring.[9] The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.[8][9]
Caption: General mechanism of the Knorr pyrazole synthesis.
B. Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole
This protocol describes a classic Knorr synthesis using phenylhydrazine and acetylacetone.
Materials:
-
Phenylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylhydrazine (10 mmol) in ethanol (20 mL).
-
To this solution, add acetylacetone (10 mmol) dropwise with stirring.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water (50 mL) with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1-phenyl-3,5-dimethylpyrazole.
Characterization: The structure of the synthesized pyrazole can be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy.[15][16][17][18]
C. Scope and Considerations
The Knorr synthesis is highly versatile, accommodating a wide range of substituted hydrazines and 1,3-dicarbonyl compounds.[6][7] However, with unsymmetrical 1,3-dicarbonyls, the formation of two regioisomeric pyrazoles is possible, which may require separation.[6][10]
| Parameter | Description | References |
| Hydrazine Scope | Phenylhydrazines, alkylhydrazines, and hydrazine hydrate can be used. | [6],[7],[8] |
| Dicarbonyl Scope | β-diketones, β-ketoesters, and β-ketoaldehydes are common substrates. | [6],[7],[12] |
| Catalysts | Typically acid-catalyzed (e.g., acetic acid, HCl). | [8],[14] |
| Solvents | Ethanol, acetic acid, or solvent-free conditions. | [12] |
| Advantages | High yields, readily available starting materials, simple procedure. | [6],[12] |
| Limitations | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls. | [6],[10] |
II. Synthesis from α,β-Unsaturated Carbonyl Compounds
Another prominent route to pyrazoles involves the reaction of hydrazines with α,β-unsaturated aldehydes and ketones.[6][7] This method often proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[19][20]
A. Mechanistic Pathway
The reaction is initiated by a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization via condensation of the remaining nitrogen with the carbonyl group to form a pyrazoline. The pyrazoline can then be oxidized to the corresponding pyrazole in the presence of an oxidizing agent or, in some cases, spontaneously with air.[19][20]
Caption: Workflow for pyrazole synthesis from α,β-unsaturated carbonyls.
B. Experimental Protocol: Iodine-Mediated Synthesis of 1,3,5-Trisubstituted Pyrazoles
This modern protocol utilizes molecular iodine as a mild and efficient oxidant, avoiding the need for harsh metal-based reagents.[21]
Materials:
-
α,β-Unsaturated aldehyde or ketone
-
Substituted hydrazine hydrochloride
-
Molecular Iodine (I₂)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the α,β-unsaturated carbonyl compound (1 mmol) in ethanol (5 mL) in a round-bottom flask, add the substituted hydrazine hydrochloride (1.2 mmol).
-
Add molecular iodine (1.2 mmol) to the reaction mixture.
-
Heat the mixture to reflux and stir for the time required to complete the reaction (monitor by TLC).
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Multicomponent Reactions (MCRs) for Pyrazole Synthesis
Multicomponent reactions, where three or more reactants are combined in a single step to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[6][20][22]
A. Three-Component Synthesis of 5-Aminopyrazoles
A common MCR for pyrazole synthesis involves the reaction of an aldehyde, an active methylene nitrile (e.g., malononitrile), and a hydrazine.[20][22]
Mechanism Overview: This reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form a dicyanoalkene. This is followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization and tautomerization to yield the 5-aminopyrazole derivative.
B. Protocol for a Three-Component Synthesis
Materials:
-
Aromatic aldehyde
-
Malononitrile
-
Phenylhydrazine
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and phenylhydrazine (10 mmol) in ethanol (25 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature or with gentle heating for the required time (monitor by TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, the product can be further purified by recrystallization.
IV. Green and Sustainable Approaches
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for pyrazole synthesis.[1][23][24][25] These approaches focus on the use of greener solvents (such as water or ethanol), solvent-free conditions, and the application of microwave or ultrasonic irradiation to accelerate reactions and improve yields.[23][24][26]
A. Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and improve yields in pyrazole synthesis.[26]
Protocol Example: Microwave-Assisted Knorr Synthesis
-
Combine the 1,3-dicarbonyl compound (5 mmol) and the substituted hydrazine (5 mmol) in a microwave-safe reaction vessel.
-
Add a few drops of a suitable catalyst (e.g., acetic acid) and a minimal amount of a high-boiling point solvent like N,N-dimethylformamide (DMF) if needed, or perform the reaction under solvent-free conditions.[26]
-
Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-130 °C) for a short period (e.g., 5-15 minutes).[26]
-
After cooling, work up the reaction mixture as described in the conventional protocols.
B. Aqueous Synthesis
Water is an ideal green solvent, and several methods have been developed for pyrazole synthesis in aqueous media, often using surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction.[23]
V. Conclusion
The synthesis of pyrazole derivatives from substituted hydrazines is a rich and evolving field. While classical methods like the Knorr synthesis remain indispensable, modern approaches focusing on multicomponent reactions and green chemistry principles are paving the way for more efficient, diverse, and sustainable routes to these vital heterocyclic compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel pyrazole-based molecules for drug discovery and other applications.
References
- 1. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. name-reaction.com [name-reaction.com]
- 14. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 15. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijtsrd.com [ijtsrd.com]
- 18. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 21. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 22. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. thieme-connect.com [thieme-connect.com]
- 24. benthamdirect.com [benthamdirect.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
The Versatility of (4-Isopropylphenyl)hydrazine: A Building Block for Complex Organic Synthesis
Introduction: The Strategic Importance of the Isopropylphenyl Moiety
(4-Isopropylphenyl)hydrazine, often supplied as its more stable hydrochloride salt, is a versatile and highly valuable building block in modern organic synthesis.[1][2] Its utility stems from the presence of the reactive hydrazine group, which serves as a linchpin for the construction of a diverse array of nitrogen-containing heterocyclic compounds.[3][4] The appended 4-isopropylphenyl group provides significant lipophilicity and unique steric and electronic properties to the final molecules, making this reagent particularly relevant in the fields of medicinal chemistry and agrochemical development.[5] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Safety and Handling: A Prerequisite for Successful Synthesis
As with all hydrazine derivatives, this compound and its salts must be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation, as well as respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[8] All manipulations should be performed in a well-ventilated chemical fume hood.[9] In case of exposure, immediate and thorough washing of the affected area is crucial, and medical attention should be sought.[6]
Key Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[8][10]
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[7]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[10]
-
Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.[6]
Core Application I: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that constructs the indole nucleus from an arylhydrazine and a suitable aldehyde or ketone.[8][11] This reaction is of paramount importance in the synthesis of a wide range of pharmaceuticals, including the triptan class of antimigraine drugs.[8][12] The isopropyl substituent on the phenyl ring of this compound can influence the electronic and steric environment of the resulting indole, potentially impacting its biological activity.
Mechanism and Rationale
The generally accepted mechanism for the Fischer indole synthesis involves several key steps:[8]
-
Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine with a carbonyl compound to form a phenylhydrazone.[13][14]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer (ene-hydrazine).[14]
-
[15][15]-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes a[15][15]-sigmatropic rearrangement, which is the rate-determining step.[12]
-
Cyclization and Elimination: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to form the aromatic indole ring.[8]
The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂.[8]
Experimental Workflow: Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis.
Protocol: Synthesis of 6-Isopropyl-2,3-dimethyl-1H-indole
This protocol details the synthesis of a substituted indole using this compound hydrochloride and 3-methyl-2-butanone (isopropyl methyl ketone).
Materials:
-
This compound hydrochloride (1.87 g, 10 mmol)
-
3-Methyl-2-butanone (0.86 g, 10 mmol)
-
Glacial Acetic Acid (20 mL)
-
1 M Sodium Hydroxide solution
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound hydrochloride (1.87 g, 10 mmol) and 3-methyl-2-butanone (0.86 g, 10 mmol).
-
Add glacial acetic acid (20 mL) to the flask.
-
Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic solution with 1 M sodium hydroxide until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and dilute with water. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-isopropyl-2,3-dimethyl-1H-indole.
| Parameter | Condition | Rationale/Insight |
| Solvent/Catalyst | Glacial Acetic Acid | Acts as both a solvent and a Brønsted acid catalyst to facilitate hydrazone formation and subsequent cyclization. |
| Temperature | Reflux | Provides the necessary thermal energy to overcome the activation barrier of the[15][15]-sigmatropic rearrangement. |
| Work-up | Neutralization & Extraction | Essential for removing the acid catalyst and isolating the non-polar indole product from the aqueous medium. |
| Purification | Column Chromatography | Removes unreacted starting materials and any side products, ensuring high purity of the final indole. |
Core Application II: Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are a cornerstone of many pharmaceutical drugs due to their wide range of biological activities.[15] this compound is an excellent precursor for the synthesis of 1-(4-isopropylphenyl)-substituted pyrazoles.
Mechanism and Rationale
The most common method for pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone.[15][16] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[15] The use of an unsymmetrical β-diketone can lead to the formation of regioisomers, but the reaction conditions can often be tuned to favor one isomer.[15]
Experimental Workflow: Pyrazole Synthesis
Caption: Workflow for Pyrazole Synthesis.
Protocol: Synthesis of 1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes the synthesis of a disubstituted pyrazole from this compound and acetylacetone.
Materials:
-
This compound (1.50 g, 10 mmol)
-
Acetylacetone (1.00 g, 10 mmol)
-
Ethanol (25 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.5 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.50 g, 10 mmol) in ethanol (25 mL).
-
Add acetylacetone (1.00 g, 10 mmol) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the flask to room temperature.
-
Slowly add water to the reaction mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from ethanol/water to afford pure 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole.
| Parameter | Condition | Rationale/Insight |
| Reactants | Equimolar amounts of hydrazine and β-diketone | Ensures efficient conversion and minimizes waste of starting materials. |
| Catalyst | Acetic Acid | A small amount of acid catalyzes the initial hydrazone formation.[13] |
| Purification | Precipitation and Recrystallization | A straightforward and effective method for isolating and purifying the solid pyrazole product. |
Core Application III: Synthesis of Pyridazinone Derivatives
Pyridazinones are six-membered heterocyclic compounds with two adjacent nitrogen atoms and a carbonyl group. They are of interest in medicinal chemistry for their diverse biological activities.[17] The synthesis of pyridazinones can be achieved through the reaction of hydrazines with γ-ketoacids or related 1,4-dicarbonyl compounds.[17][18]
Protocol: Synthesis of 6-(4-isopropylphenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol outlines the synthesis of a dihydropyridazinone from a γ-ketoacid and this compound.
Materials:
-
4-Oxopentanoic acid (levulinic acid) (1.16 g, 10 mmol)
-
This compound (1.50 g, 10 mmol)
-
Ethanol or Acetic Acid (30 mL)
Procedure:
-
Combine 4-oxopentanoic acid (1.16 g, 10 mmol) and this compound (1.50 g, 10 mmol) in a round-bottom flask.
-
Add ethanol or acetic acid (30 mL) as the solvent.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If using acetic acid, carefully neutralize with a base.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization or column chromatography to yield the desired pyridazinone product.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its application in the Fischer indole synthesis, pyrazole formation, and pyridazinone construction highlights its importance in generating molecules with potential biological activity. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of new chemical entities based on this strategic precursor.
References
- 1. 4-Isopropylphenylhydrazine 98 118427-29-5 [sigmaaldrich.com]
- 2. 4-Isopropylphenylhydrazine hydrochloride - High purity | EN [georganics.sk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. A review of the natural occurrence, synthetic production and use of carcinogenic hydrazines and related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. iglobaljournal.com [iglobaljournal.com]
- 18. sphinxsai.com [sphinxsai.com]
Application Notes & Protocols: Experimental Setup for Reactions Involving (4-Isopropylphenyl)hydrazine
Introduction
(4-Isopropylphenyl)hydrazine is a substituted aromatic hydrazine that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring an electron-donating isopropyl group on the phenyl ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly indoles via the Fischer indole synthesis.[1] The indole scaffold is a core structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals, making reliable synthetic routes to its derivatives a subject of intense research.[2][3]
This guide provides a detailed overview of the experimental considerations, safety protocols, and a step-by-step procedure for a key reaction involving this compound: the Fischer indole synthesis. The protocols and insights are designed for researchers, scientists, and drug development professionals aiming to leverage this versatile reagent in their synthetic workflows.
Reagent Properties and Safety Considerations
Physicochemical Properties
This compound is typically handled as its more stable hydrochloride salt. The free base can be generated in situ or just prior to use.
| Property | This compound[4] | This compound hydrochloride[5] |
| Molecular Formula | C₉H₁₄N₂ | C₉H₁₅ClN₂ |
| Molecular Weight | 150.22 g/mol | 186.68 g/mol |
| Appearance | Not specified (often an oil or low-melting solid) | Solid |
| Melting Point | Not specified | ~203 °C (decomposes) |
| Solubility | Soluble in organic solvents | Soluble in water, alcohols |
Critical Safety Protocols for Hydrazine Derivatives
Hydrazine and its derivatives are classified as hazardous materials and require strict safety protocols.[6] Their toxicity profile includes potential carcinogenicity, high acute toxicity via inhalation, ingestion, and dermal contact, and they can be strong skin and eye irritants.[7][8][9]
Mandatory Safety Precautions:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.[9] Use of a closed handling system is recommended for larger quantities.[6]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
-
Spill & Waste Management:
-
Have a spill kit ready. Neutralize small spills with a weak oxidizing agent (e.g., calcium hypochlorite) before absorption.
-
Hydrazine-containing waste is considered hazardous and must be disposed of according to institutional and governmental regulations.[10] Do not mix with other waste streams unless compatibility is confirmed.
-
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[8][10]
-
Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open.[10]
-
Inhalation: Move the person to fresh air.
-
In all cases of exposure, seek immediate medical attention. [8][9]
-
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system from a phenylhydrazine and an enolizable ketone or aldehyde under acidic conditions.[11][12]
Mechanism Overview
The reaction proceeds through a well-established multi-step mechanism. The presence of the electron-donating isopropyl group on the phenyl ring facilitates the key[12][12]-sigmatropic rearrangement step, which is often rate-determining, potentially leading to higher yields and milder required reaction conditions compared to hydrazines with electron-withdrawing groups.[1]
The key mechanistic steps are:
-
Hydrazone Formation: Acid-catalyzed condensation of this compound with a carbonyl compound.[13]
-
Tautomerization: The resulting hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[14]
-
[12][12]-Sigmatropic Rearrangement: A concerted rearrangement occurs, forming a new C-C bond and breaking the N-N bond. This is the characteristic step of the reaction.[1][11]
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form the five-membered ring.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the stable, aromatic indole product.[13][14]
Caption: Simplified mechanism of the Fischer indole synthesis.
Protocol: Synthesis of 7-Isopropyl-2,3-dimethylindole
This protocol details the reaction of this compound with 2-butanone (methyl ethyl ketone) to form the corresponding indole. The reaction is typically performed in a one-pot manner where the hydrazone is formed in situ.[15]
Materials:
-
This compound hydrochloride (1.0 eq)
-
2-Butanone (Methyl Ethyl Ketone, MEK) (1.1 eq)
-
Glacial Acetic Acid (Solvent and Catalyst)
-
1 M Sodium Hydroxide (for neutralization)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Experimental Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (e.g., 5.0 g, 26.8 mmol).
-
Reagent Addition: Add glacial acetic acid (e.g., 30 mL) to the flask. Stir the mixture to dissolve the solid. Add 2-butanone (e.g., 2.12 g, 2.65 mL, 29.5 mmol, 1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be hexane:ethyl acetate (e.g., 9:1 v/v). The product indole will be more nonpolar than the starting hydrazine salt. The reaction is typically complete within 2-4 hours.
-
Work-up (Cooling & Neutralization): Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing ice water (e.g., 100 mL). Slowly neutralize the acidic solution by adding 1 M NaOH solution with stirring until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (e.g., 3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 7-isopropyl-2,3-dimethylindole.
Experimental Workflow Diagram
Caption: General workflow for the Fischer indole synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Insufficient acid catalyst; Reaction temperature too low; Inactive starting material. | Use a stronger acid catalyst (e.g., H₂SO₄, PPA), but be cautious of side reactions. Ensure true reflux is achieved. Check the purity of the hydrazine starting material. |
| Formation of Multiple Products/Byproducts | Side reactions due to harsh acidic conditions or high temperatures; Impure ketone. | Use milder conditions (e.g., acetic acid instead of PPA). Reduce reaction time. Use freshly distilled ketone. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reflux time and monitor by TLC until starting material is consumed. Ensure adequate heating. |
| Difficult Purification | Formation of tar-like substances. | This is common with Fischer indole synthesis. Minimize by running the reaction under an inert atmosphere (N₂) and avoiding excessive heating. The crude product may require pre-adsorption onto silica before chromatography. |
Broader Synthetic Applications
While the Fischer indole synthesis is its most prominent application, this compound is also a precursor for other heterocyclic systems. For instance, its reaction with 1,3-dicarbonyl compounds leads to the formation of pyrazole derivatives. These structures are also of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[16]
Conclusion
This compound is a highly effective reagent for the synthesis of substituted indoles and other valuable heterocyclic compounds. Successful application hinges on a thorough understanding of the reaction mechanism, optimization of conditions, and, most critically, adherence to stringent safety protocols required for handling hydrazine derivatives. The detailed procedures and insights provided in this guide serve as a robust starting point for researchers to confidently and safely incorporate this versatile building block into their synthetic programs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. This compound | C9H14N2 | CID 2733249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | CymitQuimica [cymitquimica.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. nbinno.com [nbinno.com]
Application Notes and Protocols: The Critical Role of Acid Catalysts in Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883 by Emil Fischer, remains an indispensable tool for the construction of the indole nucleus.[1][2][3][4] This structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimigraine drugs of the triptan class, and a vast array of natural products.[1][2][3][5] The reaction's success hinges on the acid-catalyzed cyclization of an arylhydrazone, making the choice of catalyst a critical parameter that profoundly influences reaction efficiency, yield, and regioselectivity.[5][6]
This guide provides an in-depth analysis of the role of acid catalysts in the Fischer indole synthesis, offering field-proven insights, comparative data, and detailed protocols to aid researchers in catalyst selection and reaction optimization for applications in drug discovery and development.
The Catalytic Mechanism: A Step-by-Step Dissection
The Fischer indole synthesis is a sequence of acid-mediated transformations.[7] Understanding the precise role of the acid catalyst at each stage is fundamental to troubleshooting and optimizing the reaction. The generally accepted mechanism proceeds as follows:
-
Hydrazone Formation: The reaction typically begins with the condensation of an arylhydrazine and a suitable aldehyde or ketone to form an arylhydrazone. This step can be performed separately or in situ.[1][7]
-
Acid-Catalyzed Tautomerization: The arylhydrazone, in the presence of an acid catalyst, undergoes protonation and tautomerizes to its corresponding enamine (or 'ene-hydrazine') isomer.[2][3][8] This is a crucial equilibrium step, and the acid's role is to facilitate the proton transfer required for this isomerization.
-
[2][2]-Sigmatropic Rearrangement: The protonated enamine intermediate undergoes a key[2][2]-sigmatropic rearrangement, analogous to a Cope rearrangement.[7][8] This irreversible, bond-forming step creates a new carbon-carbon bond and breaks the weak N-N bond, leading to a di-imine intermediate.[3][8]
-
Rearomatization & Cyclization: The di-imine intermediate quickly rearomatizes. The subsequent acid-catalyzed intramolecular cyclization forms a five-membered ring, yielding a cyclic aminal.[2][7]
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the aminal, which results in the formation of the energetically favorable aromatic indole ring.[2][3][7]
The acid catalyst is therefore not merely an initiator but an active participant throughout the catalytic cycle, facilitating protonation and dehydration steps that drive the reaction forward.
References
- 1. testbook.com [testbook.com]
- 2. Fischer_indole_synthesis [chemeurope.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of Fischer Indole Synthesis with (4-Isopropylphenyl)hydrazine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the synthesis of indole derivatives using (4-isopropylphenyl)hydrazine. We will move beyond standard protocols to explore the causality behind common experimental challenges and provide field-proven solutions to enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the Fischer indole synthesis a preferred method for creating substituted indoles?
The Fischer indole synthesis is one of the oldest, most robust, and versatile methods for constructing the indole nucleus, a critical scaffold in a vast number of pharmaceuticals, natural products, and agrochemicals.[1][2][3] Its enduring utility comes from the accessibility of the starting materials—arylhydrazines and enolizable aldehydes or ketones—and its effectiveness in creating a wide range of substituted indoles.[4][5]
Q2: What specific impact does the 4-isopropyl substituent have on the reaction?
The isopropyl group at the para-position of the phenylhydrazine ring is an electron-donating group (EDG). EDGs generally facilitate the key[1][1]-sigmatropic rearrangement step of the Fischer synthesis by increasing the electron density of the aromatic ring.[3] This can lead to higher yields under milder conditions compared to reactions with electron-withdrawing groups. However, this increased reactivity can also promote side reactions like polymerization or decomposition if the reaction conditions, particularly temperature and acid strength, are not carefully controlled.
Q3: Which acid catalysts are most effective for this specific substrate?
The choice of catalyst is critical and often requires empirical optimization.[6] Both Brønsted acids (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA), H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are effective.[7][8] For substrates like this compound, PPA is a powerful and frequently used catalyst that can serve as both the acid source and the solvent.[1] However, if charring or excessive side product formation occurs, switching to a milder Lewis acid like ZnCl₂ can be beneficial.[9]
Q4: Can I perform this as a one-pot reaction?
Yes, one of the key advantages of the Fischer indole synthesis is that the intermediate arylhydrazone does not need to be isolated.[3][5] An equimolar mixture of this compound and the carbonyl compound can be directly subjected to the indolization conditions, which improves overall efficiency and minimizes handling losses.[10][11]
Troubleshooting Guide: From Low Yield to Optimized Product
This section addresses specific experimental issues in a question-and-answer format, providing causal analysis and actionable solutions.
Issue 1: Low or No Yield of the Desired Indole Product
You've run the reaction but TLC analysis shows a faint product spot, or workup yields minimal product.
Potential Causes:
-
Insufficient Acidity or Inactive Catalyst: The acid catalyst is essential for the initial hydrazone isomerization and the subsequent[1][1]-sigmatropic rearrangement.[9][12] If the catalyst is old, hydrated (especially Lewis acids like ZnCl₂), or used in insufficient quantity, the reaction will not proceed efficiently. Ammonia is liberated as a byproduct, which can neutralize the acid, necessitating stoichiometric or excess amounts of the catalyst.[9]
-
Suboptimal Reaction Temperature: The Fischer indole synthesis is highly sensitive to temperature.[6] Insufficient heat may prevent the reaction from overcoming the activation energy for the rate-determining rearrangement step.[7][13]
-
Poor Quality Starting Materials: Impurities in the this compound or the carbonyl compound can introduce competing side reactions that consume the reactants.[6]
-
Steric Hindrance: Bulky substituents on the ketone or aldehyde can sterically hinder the cyclization step, leading to lower yields.[6]
Recommended Solutions:
-
Verify Catalyst Activity and Stoichiometry:
-
Use a fresh, anhydrous Lewis acid catalyst. For ZnCl₂, consider a freshly opened bottle or drying it under vacuum before use.
-
Increase the catalyst loading. When using PPA, it often serves as the solvent, ensuring a high acid concentration.[14] For other acids, start with stoichiometric amounts and incrementally increase. .
-
-
Optimize Reaction Temperature Systematically:
-
Gradually increase the reaction temperature in 10 °C increments, monitoring the progress by TLC.
-
Consider switching to a higher-boiling solvent if the reaction requires temperatures above the current solvent's boiling point.
-
For thermally sensitive substrates, microwave-assisted synthesis can be highly effective, as it allows for rapid heating to a precise temperature, often reducing reaction times from hours to minutes and improving yields.[15][16]
-
-
Ensure Purity of Reactants:
-
Confirm the purity of this compound and the carbonyl compound via NMR or other appropriate analytical techniques.
-
Purify starting materials if necessary (e.g., recrystallization or distillation).
-
Issue 2: Significant Formation of Dark, Tar-Like Byproducts
The reaction mixture turns dark brown or black, and purification is difficult, yielding a sticky, intractable material instead of a clean product.
Potential Causes:
-
Excessively Harsh Conditions: The combination of strong acid and high temperature can lead to decomposition and polymerization of the starting materials, intermediates, or the indole product itself. This is a common issue when reaction conditions are too forceful for the activated this compound system.
-
Aldol Condensation: If the carbonyl compound has α-hydrogens, it can undergo acid-catalyzed self-condensation, leading to polymeric byproducts.[6]
Recommended Solutions:
-
Reduce Reaction Severity:
-
Modify the Order of Addition:
-
Pre-form the hydrazone at a lower temperature in a solvent like ethanol or acetic acid before introducing the stronger cyclizing acid.[12] This separates the hydrazone formation from the more demanding indolization step.
-
When using PPA, add the pre-formed hydrazone in portions to the hot acid to maintain better temperature control.[14]
-
Issue 3: Formation of Multiple Products and Difficult Purification
TLC analysis shows multiple spots close together, and column chromatography results in poor separation.[17]
Potential Causes:
-
Use of an Unsymmetrical Ketone: If an unsymmetrical ketone (RCH₂COCH₂R') is used, two different ene-hydrazine intermediates can form, leading to a mixture of two regioisomeric indole products.[5]
-
Incomplete Reaction or Side Reactions: The presence of unreacted starting material, stable intermediates, and various side products (e.g., from N-N bond cleavage) can complicate purification.[18][19] Electron-donating groups can sometimes over-stabilize intermediates, leading to cleavage pathways that compete with cyclization.[6][18]
-
Isomeric Byproducts: In some cases, unexpected rearrangements or isomerizations can occur under strong acidic conditions.
Recommended Solutions:
-
Control Regioselectivity:
-
If using an unsymmetrical ketone is unavoidable, carefully research the directing effects of the ketone's substituents. The regioselectivity can sometimes be influenced by the choice of acid catalyst and solvent.[5]
-
Consider alternative synthetic strategies if a single isomer is required and cannot be achieved, such as the Buchwald modification which allows for the synthesis of specific N-arylhydrazones.[1][4]
-
-
Drive the Reaction to Completion:
-
Increase the reaction time or temperature moderately, while carefully monitoring by TLC to ensure the product is not decomposing.
-
Ensure a sufficient excess of the acid catalyst is present to prevent the reaction from stalling due to neutralization by ammonia.[9]
-
-
Optimize Chromatography:
-
Experiment with different solvent systems for column chromatography. Adding a small amount of a polar solvent like methanol or a base like triethylamine (if the product is basic) can improve separation.
-
If standard silica gel chromatography fails, consider alternative stationary phases like alumina or reverse-phase silica.
-
Visualizing the Process
The Fischer Indole Synthesis Mechanism
The reaction proceeds through several key steps, starting from the formation of a phenylhydrazone, which then undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement to form the indole ring.
Caption: Key stages of the Fischer indole synthesis mechanism.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing and resolving issues related to poor reaction yields.
Caption: A logical guide to troubleshooting low product yield.
Optimization Strategies & Recommended Protocols
To proactively maximize your yield, consider the following strategies and protocols.
Catalyst and Condition Comparison
The optimal conditions are highly dependent on the specific carbonyl compound used. This table provides a general guide based on literature precedents.
| Catalyst | Typical Solvent | Temperature Range (°C) | Key Advantages & Considerations |
| Polyphosphoric Acid (PPA) | None (acts as solvent) | 80 - 150 °C | Highly effective, powerful dehydrating agent. Can cause charring with sensitive substrates. Workup can be difficult.[1][14][20] |
| Zinc Chloride (ZnCl₂) (anhydrous) | Ethanol, Acetic Acid | 80 - 120 °C | Milder than PPA, good for substrates prone to decomposition. Must be anhydrous for good activity.[7][9] |
| p-Toluenesulfonic Acid (p-TSA) | Toluene, Ethanol | 80 - 110 °C (reflux) | Good Brønsted acid catalyst, easy to handle. Generally requires reflux conditions.[1][7] |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | None | 25 - 170 °C | Very powerful, can significantly accelerate the reaction, especially with microwave heating.[15] |
| Acetic Acid | None (acts as solvent) | 100 - 118 °C (reflux) | Mildest option, suitable for highly activated substrates. Often requires longer reaction times.[3][21] |
Protocol 1: General Synthesis using Polyphosphoric Acid (PPA)
This protocol is a robust starting point for many ketone and aldehyde partners.
Materials:
-
This compound (1.0 eq)
-
Carbonyl compound (e.g., acetone, cyclohexanone) (1.0 eq)
-
Polyphosphoric Acid (PPA) (approx. 10x weight of hydrazine)[14]
-
Crushed ice, 10% Sodium Hydroxide (NaOH) solution, Ethyl Acetate
Procedure:
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, gently warm a mixture of this compound and the carbonyl compound for 15-30 minutes to form the hydrazone. The mixture may solidify upon cooling.[14]
-
Cyclization: In a separate, larger flask equipped with a mechanical stirrer, carefully heat the PPA to 80-90 °C.
-
Add the pre-formed hydrazone in small portions to the hot PPA, ensuring the internal temperature does not exceed 100 °C.
-
Once the addition is complete, stir the mixture at 100 °C for 15-30 minutes, monitoring the reaction progress by TLC (quench a small aliquot in ice/base and extract).
-
Workup: Allow the reaction to cool slightly (to ~70 °C) and then very carefully pour the viscous mixture onto a large amount of crushed ice in a beaker.
-
Neutralize the acidic slurry by slowly adding 10% NaOH solution until the mixture is alkaline (pH > 8).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted High-Speed Synthesis
This method is ideal for rapid optimization and can dramatically improve yields and reduce reaction times.[16][22]
Materials:
-
This compound (1.0 eq)
-
Carbonyl compound (1.0 eq)
-
Eaton's Reagent (or another suitable acid/solvent system like p-TSA in ethanol)
-
Microwave reactor vial (10 mL) with a stir bar
Procedure:
-
Preparation: In a microwave vial, combine this compound and the carbonyl compound.
-
Carefully add the acid catalyst/solvent (e.g., 2-3 mL of Eaton's Reagent).[16]
-
Seal the vial and place it in the microwave reactor.
-
Irradiation: Irradiate the mixture with stirring at a set temperature (e.g., 150-170 °C) for a short duration (e.g., 5-15 minutes).[15] The optimal time and temperature should be determined experimentally.
-
Workup: After the reaction, allow the vial to cool to room temperature. Quench the reaction by pouring it onto crushed ice.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify as described in Protocol 1.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. testbook.com [testbook.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. scienceinfo.com [scienceinfo.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Fischer Indole Synthesis [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijrpr.com [ijrpr.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Microwave-Assisted Synthesis of Medicinally Relevant Indoles | Scilit [scilit.com]
Technical Support Center: Purification Methods for Crude (4-Isopropylphenyl)hydrazine
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the purification of (4-Isopropylphenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound, a critical intermediate in various synthetic applications. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format, moving beyond simple protocols to explain the causality behind experimental choices.
PART 1: Critical Safety & Handling
Before any purification attempt, it is imperative to understand the hazards associated with this compound and its salts. Hydrazine derivatives are classified as toxic and irritants.
Frequently Asked Safety Questions:
Q: What are the primary hazards of this compound hydrochloride? A: this compound hydrochloride is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It causes serious skin and eye irritation and may cause respiratory irritation.[1][2] Furthermore, there is a risk of explosion if the material is heated under confinement.[1][2]
Q: What personal protective equipment (PPE) is mandatory when handling this compound? A: Always work in a well-ventilated area or under a chemical fume hood.[3][4] Mandatory PPE includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Consider fire/flame resistant lab coats.
-
Respiratory Protection: If dust or aerosols can be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4]
Q: What are the proper storage conditions for this compound? A: Store the compound in a dry, cool, and well-ventilated place with the container tightly closed.[1][5] It is sensitive to light and air; storage under an inert gas like nitrogen or argon is highly recommended to prevent oxidative degradation.[3]
PART 2: General Purification FAQs
This section addresses initial questions regarding the state of your crude product and the selection of an appropriate purification strategy.
Q: My crude this compound is a dark, oily substance. What causes this and is it salvageable? A: Dark coloration, typically brown or red, is almost always a sign of oxidation. Phenylhydrazines are notoriously susceptible to air oxidation, which produces highly colored impurities. The product is absolutely salvageable, and these impurities can typically be removed by the methods described in this guide, particularly recrystallization of the hydrochloride salt, often with the aid of activated charcoal.
Q: What are the most common impurities I should expect in my crude product? A: Impurities largely depend on the synthetic route but commonly include:
-
Unreacted Starting Materials: Such as 4-isopropylaniline.
-
Side-Products: From incomplete reduction of the diazonium salt intermediate.
-
Oxidation/Degradation Products: As mentioned above, these are common and often colored.
-
Solvents: Residual solvents from the reaction or workup.
Q: Which purification method should I choose? A: The choice depends on the nature of your crude product and the impurities present. The following decision workflow provides a general guideline.
Caption: Decision workflow for selecting a purification method.
PART 3: Troubleshooting & In-Depth Guides
This section provides detailed, method-specific troubleshooting in a question-and-answer format.
Guide 1: Recrystallization of this compound Hydrochloride
This is often the most effective and recommended method for achieving high purity. The hydrochloride salt is typically more stable and crystalline than the free base.
Q: Why is it often better to purify the hydrochloride salt rather than the free base? A: The hydrochloride salt enhances the compound's stability, reducing its susceptibility to atmospheric oxidation. Salts are ionic and form well-defined crystal lattices, which makes the process of recrystallization more efficient at excluding impurities compared to the often oily or low-melting free base.[6]
Q: My crude product is the free base. How do I convert it to the hydrochloride salt for recrystallization? A: Dissolve your crude free base in a suitable organic solvent like diethyl ether, isopropanol, or ethyl acetate. Then, bubble dry HCl gas through the solution or add a solution of HCl in isopropanol dropwise until precipitation is complete. The hydrochloride salt will precipitate out and can be collected by filtration.
Q: What is the best solvent for recrystallizing the hydrochloride salt? A: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] For phenylhydrazine hydrochlorides, aqueous solutions or alcohol/water mixtures are often effective. A common starting point is to dissolve the salt in a minimal amount of hot water, potentially with a co-solvent like ethanol, and then allow it to cool.[6] For colored samples, you can add a small amount of activated charcoal to the hot solution before filtering.
| Solvent System | Advantages | Disadvantages |
| Water/Ethanol | Good solvency for the salt at high temps; tunable polarity. | May require careful optimization of the solvent ratio. |
| Water with HCl | Adding excess HCl can decrease the salt's solubility via the common-ion effect, improving recovery.[6] | Can be corrosive; requires careful handling. |
| Isopropanol | Good general-purpose solvent for polar compounds. | May not be suitable for all impurities. |
Q: I've cooled my solution, but no crystals are forming. What can I do? A: Failure to crystallize is a common issue related to supersaturation or insufficient concentration.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.[7]
-
Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystal growth.[7]
-
Reduce Solvent Volume: Gently evaporate some of the solvent and try cooling again. Be careful not to evaporate too much, which could cause the product to "oil out."
-
Lower the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath.
Q: My product "oiled out" instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.[8] To resolve this, heat the solution to re-dissolve the oil, add a small amount of additional solvent to decrease the concentration, and then allow it to cool much more slowly. A slow cooling rate is critical for the formation of an ordered crystal lattice.[8]
Detailed Protocol 1: Recrystallization
Caption: Standard workflow for recrystallization.
Guide 2: Vacuum Distillation of the Free Base
Distillation is suitable for purifying the free base, especially if it is a liquid or low-melting solid and the impurities are non-volatile.
Q: Why must the distillation be performed under vacuum? A: Phenylhydrazines can decompose at their atmospheric boiling points.[9] Applying a vacuum lowers the boiling point to a temperature where the compound is more stable, preventing thermal degradation and improving the purity of the distillate. A procedure for the related phenylhydrazine specifies a boiling point of 137–138 °C at 18 mm Hg.[6]
Q: My product seems to be decomposing in the distillation pot. How can I minimize this? A: Decomposition during distillation is often caused by excessive heat or the presence of catalytic impurities.
-
Ensure a good vacuum: Use a high-quality vacuum pump and check for leaks in your apparatus. The lower the pressure, the lower the required temperature.
-
Use an appropriate heating method: A heating mantle with a stirrer or an oil bath provides even heating and prevents localized hot spots.
-
Pre-treatment: Some protocols for purifying crude phenylhydrazine suggest a pre-treatment step where the crude material is heated with an alkali hydroxide (like NaOH) before distillation. This can help remove certain impurities.[10]
-
Add a high-boiling chaser: Patents have described distilling crude phenylhydrazine in the presence of a glycol (e.g., ethylene glycol) to improve the quality of the distillate.[10][11]
Guide 3: Column Chromatography
While possible, column chromatography of hydrazines on silica gel can be challenging and is often a method of last resort if recrystallization and distillation fail.
Q: What are the main challenges with using silica gel for purifying this compound? A: The primary challenge is the interaction between the basic hydrazine moiety and the acidic surface of standard silica gel. This can lead to several problems:
-
Irreversible Adsorption: The compound may bind too strongly to the silica and cannot be eluted.
-
Peak Tailing: Strong acid-base interactions result in poor peak shape, leading to inefficient separation.
-
On-Column Degradation: The acidic silica surface can catalyze the degradation of sensitive hydrazine compounds.
Q: How can I overcome these chromatography challenges? A:
-
Deactivate the Silica: You can create a less acidic stationary phase by adding a small percentage (e.g., 1%) of a tertiary amine like triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system.[12] This base will occupy the acidic sites on the silica, allowing your basic compound to elute more cleanly.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a better choice than silica for purifying basic compounds.
-
Reverse-Phase Chromatography: If the compound and impurities have different polarities, reverse-phase (C18) chromatography using solvent systems like water/acetonitrile or water/methanol can be very effective.[13] Buffers may be needed to control the ionization state and improve peak shape.[14]
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 11. JPS5920665B2 - Purification method of phenylhydrazine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. biotage.com [biotage.com]
common side reactions with (4-Isopropylphenyl)hydrazine in synthesis
Introduction
(4-Isopropylphenyl)hydrazine is a versatile reagent, most notably employed in the Fischer indole synthesis to generate 6-isopropyl-substituted indoles. These structures are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. While powerful, reactions involving this hydrazine are not without their challenges. Understanding and mitigating common side reactions is critical for achieving high yields and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers in the field.
I. Frequently Asked Questions (FAQs)
Question 1: My Fischer indole synthesis using this compound is resulting in a low yield and a significant amount of 4-isopropylaniline. What is causing this?
This is a classic and the most prevalent side reaction when using arylhydrazines. The formation of 4-isopropylaniline is due to the acid-catalyzed cleavage of the nitrogen-nitrogen (N-N) bond in the hydrazine or its intermediates.
-
Mechanistic Insight: The Fischer indole synthesis proceeds through an ene-hydrazine intermediate. Under acidic conditions, this intermediate is protonated. The desired pathway is a[1][1]-sigmatropic rearrangement. However, a competing pathway is the heterolytic cleavage of the protonated N-N bond.[2][3][4] The isopropyl group on the phenyl ring is electron-donating, which can further destabilize the N-N bond and favor this cleavage pathway, leading to the formation of an iminium ion and 4-isopropylaniline.[2][3][4]
-
How to Mitigate:
-
Choice of Acid Catalyst: The strength and type of acid are critical.[2][5][6] Very strong Brønsted acids or high concentrations can aggressively promote N-N bond cleavage. It is often beneficial to start with milder Lewis acids like ZnCl₂ or milder Brønsted acids like acetic acid or p-toluenesulfonic acid and optimize the concentration.[2][5][6][7]
-
Temperature Control: Elevated temperatures can provide the energy needed to overcome the activation barrier for N-N cleavage.[2][8] Running the reaction at the lowest effective temperature is advisable. A systematic temperature optimization study is recommended.
-
Anhydrous Conditions: Ensure your reagents and solvent are dry. Water can interfere with the reaction and potentially facilitate side reactions.
-
Question 2: I'm observing an unexpected product with approximately double the mass of my expected indole. What could this be?
The formation of high-molecular-weight byproducts often points towards dimerization or other intermolecular side reactions.
-
Potential Side Reactions:
-
Hydrazine Dimerization: Under certain conditions, particularly in the presence of oxidizing agents or upon prolonged storage, arylhydrazines can undergo oxidative coupling to form azo compounds or other dimeric species.
-
Product Dimerization: The indole product itself, especially if electron-rich, can be susceptible to acid-catalyzed dimerization or polymerization, although this is less common under standard Fischer indole conditions.
-
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting the synthesis, check the purity of your this compound. It should be a pale yellow or off-white solid.[9] Dark coloration can indicate oxidation or degradation. Consider purification by recrystallization if purity is questionable.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Reaction Time: Avoid unnecessarily long reaction times, which can increase the likelihood of intermolecular reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Question 3: My reaction is a complex mixture, and I'm struggling to isolate the desired indole. Are there other common side products I should be aware of?
Besides N-N bond cleavage, other side reactions can contribute to a complex reaction mixture.
-
Reductive Cleavage: Although less common than acid-catalyzed cleavage in Fischer indole synthesis, the N-N bond can be susceptible to reduction, especially if certain metals or reducing agents are present as impurities.[1][10][11][12] This would also lead to the formation of 4-isopropylaniline.
-
Rearrangements and Isomers: If you are using an unsymmetrical ketone, there is a possibility of forming two different indole isomers, depending on which α-carbon participates in the cyclization.[5][8] The ratio of these isomers can be influenced by the steric and electronic properties of the ketone and the reaction conditions.[8]
-
Friedel-Crafts Type Reactions: The highly acidic conditions used in some Fischer indole syntheses can promote unwanted electrophilic aromatic substitution reactions if other aromatic rings are present in the substrates.[2]
II. Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low or No Yield of Indole | 1. Dominant N-N bond cleavage.[2][4] 2. Degradation of this compound. 3. Incomplete hydrazone formation. | 1. Switch to a milder acid catalyst (e.g., ZnCl₂, PPA, AcOH).[5][6] Optimize acid concentration and lower the reaction temperature. 2. Use fresh, purified hydrazine. Store it under an inert atmosphere and away from light. 3. Ensure anhydrous conditions for the initial hydrazone formation step. |
| Formation of 4-Isopropylaniline as the Major Product | Excessive acid strength or high temperature promoting N-N bond cleavage.[2][3][4] | Systematically screen different acid catalysts and temperatures. A lower temperature and a less aggressive acid are often key. |
| Multiple Spots on TLC, Difficult Purification | 1. Formation of isomeric indoles (from unsymmetrical ketones).[5][8] 2. Presence of multiple side products (e.g., dimers, degradation products). | 1. Analyze the isomeric ratio. A change in acid catalyst or solvent may favor one isomer.[8] 2. Ensure the purity of starting materials. Run the reaction under an inert atmosphere. Optimize reaction time to minimize byproduct formation. |
| Dark, Tarry Reaction Mixture | Decomposition of starting materials or product under harsh acidic conditions or high temperatures. | Use a lower reaction temperature. Consider a milder catalyst. Ensure the reaction is not run for an excessive amount of time. |
III. Experimental Protocols
Protocol 1: Purification of this compound
Note: this compound is often supplied as its hydrochloride salt, which is more stable.[13][14][15] The free base can be liberated before use.
-
Dissolution: Dissolve this compound hydrochloride in water.
-
Neutralization: Cool the solution in an ice bath and slowly add a 25% aqueous solution of sodium hydroxide until the solution is basic. The free hydrazine will separate as an oil or solid.[9]
-
Extraction: Extract the liberated this compound with a suitable organic solvent, such as diethyl ether or dichloromethane (two portions).
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
-
Storage: The resulting purified hydrazine should be used immediately or stored under an inert atmosphere in a refrigerator to prevent oxidation.
Protocol 2: Optimized Fischer Indole Synthesis to Minimize Side Reactions
This protocol uses zinc chloride as a milder Lewis acid catalyst to favor the desired cyclization over N-N bond cleavage.
-
Hydrazone Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve purified this compound (1.0 eq) and the desired ketone (1.05 eq) in anhydrous ethanol. Add a catalytic amount of acetic acid (2-3 drops). Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the hydrazine.
-
Solvent Removal: Remove the ethanol under reduced pressure to obtain the crude hydrazone.
-
Cyclization: To the flask containing the crude hydrazone, add anhydrous zinc chloride (2.0 eq). Heat the mixture to 80-100 °C (optimize as needed) with stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and a saturated solution of sodium bicarbonate to neutralize the acid and quench the catalyst.
-
Extraction and Purification: Extract the product with ethyl acetate or another suitable solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
IV. Visualizations
Reaction Pathways
Caption: Desired Fischer indole synthesis vs. N-N bond cleavage side reaction.
Troubleshooting Workflow
Caption: Workflow for troubleshooting a low-yielding Fischer indole synthesis.
V. References
-
Benchchem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. 2
-
Chemical Communications. (n.d.). Ammonia synthesis by the reductive N–N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst. RSC Publishing. 10
-
Enders, D., et al. (n.d.). Efficient N-N Bond Cleavage of Chiral Trisubstituted Hydrazines with BH3⋅THF. Thieme. 1
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis. 5
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. 3
-
Chemical Communications. (n.d.). Ammonia synthesis by the reductive N–N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst. RSC Publishing. 11
-
Wikipedia. (n.d.). Fischer indole synthesis. 16
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. 17
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). 18
-
The Royal Society of Chemistry. (2023). Ammonia synthesis by the reductive N–N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst. 12
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. 6
-
J&K Scientific LLC. (2021). Fischer Indole Synthesis. 19
-
National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. PMC. 4
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. 20
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. 21
-
American Chemical Society. (2011). Iron-Mediated Hydrazine Reduction and the Formation of Iron-Arylimide Heterocubanes. 22
-
Organic Syntheses. (n.d.). Procedure. 9
-
PubMed. (n.d.). Iron-mediated hydrazine reduction and the formation of iron-arylimide heterocubanes. 23
-
National Institutes of Health. (n.d.). This compound. PubChem. 24
-
Georganics. (n.d.). 4-Isopropylphenylhydrazine hydrochloride - High purity. 13
-
ACS Publications. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Omega. 25
-
National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. 7
-
RSC Publishing. (1940). The interaction of arylhydrazines with halogenated aldehydes. Journal of the Chemical Society (Resumed). 26
-
PubMed Central. (2025). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. 27
-
Scientia Iranica. (n.d.). First page Cover C-21(6). 8
-
Sigma-Aldrich. (n.d.). 4-Isopropylphenylhydrazine 98 118427-29-5. 28
-
Sigma-Aldrich. (n.d.). 4-Isopropylphenylhydrazine 98 118427-29-5. 14
-
CymitQuimica. (n.d.). This compound hydrochloride. 15
-
Google Patents. (n.d.). Purification method of phenylhydrazine. 29
-
Google Patents. (n.d.). Process for purification of phenylhydrazine. 30
-
Fisher Scientific. (n.d.). 4-Isopropylphenylhydrazine hydrochloride, 98%. 31
-
ECHEMI. (2019). 4-Isopropylphenylhydrazine hydrochloride SDS, 118427-29-5 Safety Data Sheets. 32
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Ammonia synthesis by the reductive N–N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Ammonia synthesis by the reductive N–N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Ammonia synthesis by the reductive N–N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04490D [pubs.rsc.org]
- 13. 4-Isopropylphenylhydrazine hydrochloride - High purity | EN [georganics.sk]
- 14. 4-异丙基苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. This compound hydrochloride | CymitQuimica [cymitquimica.com]
- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
- 18. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 19. jk-sci.com [jk-sci.com]
- 20. testbook.com [testbook.com]
- 21. Fischer Indole Synthesis [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Iron-mediated hydrazine reduction and the formation of iron-arylimide heterocubanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound | C9H14N2 | CID 2733249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. 152. The interaction of arylhydrazines with halogenated aldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 27. Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 4-异丙基苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 29. JPS5920665B2 - Purification method of phenylhydrazine - Google Patents [patents.google.com]
- 30. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 31. 4-Isopropylphenylhydrazine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 32. echemi.com [echemi.com]
optimizing temperature and reaction time for (4-Isopropylphenyl)hydrazine reactions
Here is the technical support center for optimizing temperature and reaction time for (4-Isopropylphenyl)hydrazine reactions.
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for reactions involving this versatile reagent. Our goal is to move beyond simple instructions and explain the underlying chemical principles to empower you to optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound[1] is an aromatic hydrazine derivative. It is most frequently used as a key starting material in the Fischer indole synthesis , a powerful acid-catalyzed reaction to produce substituted indoles from a hydrazine and an aldehyde or ketone.[2][3] The resulting indole scaffolds are pivotal in the synthesis of pharmaceuticals, such as antimigraine drugs of the triptan class, as well as agrochemicals and natural products.[3][4]
Q2: Should I use this compound free base or its hydrochloride salt?
The hydrochloride salt (CAS 118427-29-5) is generally recommended for storage and initial handling.[5][6] Hydrazine salts are typically more stable and less susceptible to air oxidation compared to the free base.[7] For reactions that are acid-catalyzed, such as the Fischer indole synthesis, the hydrochloride salt can often be used directly.[4][8] If the free base is required, it can be generated just before use by neutralizing the salt with a suitable base like sodium hydroxide or sodium bicarbonate.[9]
Q3: How should I store this compound hydrochloride?
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10] It is classified as a combustible solid and is harmful if swallowed, inhaled, or comes into contact with skin.[6][10] Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][10]
Q4: What are the most critical parameters to control when optimizing a Fischer indole synthesis with this reagent?
The three most critical parameters are:
-
Acid Catalyst: The choice and concentration of the acid (Brønsted or Lewis) are crucial for promoting the key rearrangement and cyclization steps.[3][8]
-
Temperature: This reaction typically requires elevated temperatures to overcome the activation energy of the[11][11]-sigmatropic rearrangement step.[11] However, excessive heat can lead to degradation.[12]
-
Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but prolonged reaction times, especially at high temperatures, can decrease yield due to side reactions.[4]
Troubleshooting Guide: Fischer Indole Synthesis
This guide addresses common issues encountered during the synthesis of indoles using this compound.
Problem: Low or No Product Yield
This is the most common issue. A systematic approach is necessary to identify the root cause.
-
Possible Cause 1: Inefficient Hydrazone Formation
-
Why it happens: The first step of the synthesis is the condensation of this compound with an aldehyde or ketone to form a phenylhydrazone.[2][3] If this step is incomplete, the overall yield will be low. This can be due to steric hindrance in the carbonyl compound or insufficient reaction time.
-
Recommended Solutions:
-
Isolate the Hydrazone: Consider a two-step procedure. First, synthesize and isolate the hydrazone intermediate. This allows you to confirm its formation and purity (via ¹H NMR, LC-MS) before proceeding to the heat- and acid-intensive cyclization step.
-
Catalyze the Condensation: Add a catalytic amount of acetic acid to the hydrazone formation step if not already present.
-
Increase Time/Temperature: While often rapid at room temperature, some sterically hindered ketones may require gentle heating (e.g., 50-60 °C) or extended reaction times (2-12 hours) for complete conversion.[13] Monitor progress by TLC.
-
-
-
Possible Cause 2: Suboptimal Temperature for Cyclization
-
Why it happens: The rate-determining step, a[11][11]-sigmatropic rearrangement, requires significant thermal energy.[8][11] If the temperature is too low, the reaction will be sluggish or stall completely.
-
Recommended Solutions:
-
Gradual Temperature Increase: Increase the reaction temperature in 15-20 °C increments, monitoring the reaction by TLC at each stage to find the optimal point where product forms without significant decomposition.
-
Solvent Choice: Switch to a higher-boiling solvent (e.g., toluene, xylene, or diglyme) to access higher temperatures if necessary.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[2]
-
-
-
Possible Cause 3: Incorrect Acid Catalyst or Concentration
-
Why it happens: The acid catalyst is not just a spectator; it actively participates in the mechanism by protonating the hydrazone.[3] The electron-donating nature of the 4-isopropyl group makes the phenyl ring more nucleophilic, but a sufficiently strong acid is still required.
-
Recommended Solutions:
-
Screen Catalysts: If a weak acid like acetic acid fails, consider stronger alternatives. Polyphosphoric acid (PPA) and Eaton's reagent are highly effective for cyclization.[3][8] Lewis acids like ZnCl₂ or BF₃·OEt₂ are also common and effective choices.[2][3]
-
Optimize Catalyst Loading: The amount of catalyst can be critical. For Lewis acids, stoichiometry can range from catalytic (20 mol%) to stoichiometric or even excess. Start with established literature procedures and optimize from there.
-
-
Problem: Formation of Multiple Products or Significant Impurities
-
Possible Cause 1: Reaction Temperature is Too High
-
Why it happens: While heat is necessary, excessive temperatures or prolonged heating can cause decomposition of the starting materials, the hydrazone intermediate, or the final indole product, leading to tar formation.[4][12]
-
Recommended Solutions:
-
Find the "Sweet Spot": Conduct small-scale optimization experiments to identify the minimum temperature required for a reasonable reaction rate.
-
Reduce Reaction Time: Once the reaction has reached completion (as determined by TLC), cool it down immediately and proceed with the workup. Do not heat it unnecessarily.
-
-
-
Possible Cause 2: Oxidative Side Reactions
-
Why it happens: Hydrazines and their derivatives can be sensitive to air oxidation, especially at elevated temperatures.[7] This can lead to complex side products and discoloration of the reaction mixture.
-
Recommended Solutions:
-
Use an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere, especially during the high-temperature cyclization step. This minimizes contact with oxygen.
-
-
Data Presentation
Table 1: Starting Conditions for Fischer Indole Synthesis Optimization
The optimal conditions are highly dependent on the specific aldehyde or ketone used. This table provides empirically derived starting points for your optimization experiments.
| Catalyst System | Solvent | Temperature Range (°C) | Typical Reaction Time | Notes |
| Acetic Acid (HOAc) | Acetic Acid | 80 - 118 (Reflux) | 2 - 8 hours | Good starting point for reactive carbonyls.[4] |
| Zinc Chloride (ZnCl₂) | Toluene / Xylene | 80 - 140 | 4 - 12 hours | A classic and effective Lewis acid catalyst.[3] |
| Polyphosphoric Acid (PPA) | None (PPA is solvent) | 80 - 120 | 1 - 4 hours | Excellent for less reactive substrates; can be viscous.[8] |
| p-Toluenesulfonic Acid (pTSA) | Toluene / Ethanol | 80 - 110 (Reflux) | 3 - 10 hours | Common Brønsted acid catalyst.[3] |
| Microwave (µW) / HOAc | Acetic Acid | 120 - 150 | 10 - 30 minutes | Offers rapid optimization and often improved yields.[2] |
Experimental Protocols
Protocol 1: General Procedure for (4-Isopropylphenyl)hydrazone Formation
This protocol describes the initial condensation step to form the key intermediate.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq).
-
Dissolution: Dissolve the carbonyl compound in a suitable solvent like ethanol or methanol (approx. 0.5 M concentration).
-
Hydrazine Addition: Add this compound hydrochloride (1.05 eq) to the solution. If using the free base, use 1.0 eq. If starting from the salt, add sodium acetate (1.1 eq) to buffer the HCl.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting carbonyl compound is consumed (typically 1-4 hours). The hydrazone product is often less polar.
-
Isolation:
-
If the product precipitates, it can be isolated by vacuum filtration and washed with cold solvent.
-
If it remains in solution, the solvent can be removed by rotary evaporation. The crude hydrazone can often be used in the next step without further purification, or it can be purified by recrystallization from a solvent like ethanol or hexane/ethyl acetate.[14]
-
Protocol 2: General Procedure for Fischer Indole Synthesis (Cyclization)
This protocol outlines the acid-catalyzed cyclization to the indole product.
-
Setup: Place the crude or purified (4-Isopropylphenyl)hydrazone (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Catalyst & Solvent: Add the chosen solvent and acid catalyst system (refer to Table 1). For example, add glacial acetic acid to serve as both solvent and catalyst.
-
Heating: Heat the reaction mixture to the target temperature (e.g., reflux) under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the disappearance of the hydrazone and the appearance of the indole product by TLC. The indole product is typically identified by a characteristic color change upon staining (e.g., with vanillin or p-anisaldehyde stain).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water.
-
Neutralize the acid by slowly adding a base (e.g., saturated NaHCO₃ solution or 1 M NaOH) until the solution is neutral or slightly basic (pH 7-8).
-
The crude indole product may precipitate as a solid or require extraction.
-
-
Purification:
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic layers, dry with anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final indole.
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Fischer Indole Synthesis
Caption: A decision-making workflow for troubleshooting common issues in the Fischer indole synthesis.
Diagram 2: Simplified Mechanism of the Fischer Indole Synthesis
Caption: Key mechanistic steps of the acid-catalyzed Fischer indole synthesis.[2][3]
References
- 1. This compound | C9H14N2 | CID 2733249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | CymitQuimica [cymitquimica.com]
- 6. 4-Isopropylphenylhydrazine hydrochloride - High purity | EN [georganics.sk]
- 7. Environmental chemistry and management of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. echemi.com [echemi.com]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating Regioisomers in Reactions of Substituted Phenylhydrazines
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of regioselectivity in reactions involving substituted phenylhydrazines. Here, we dissect the underlying principles of regioisomer formation and offer practical, field-proven strategies to control and analyze your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of regioisomers in my Fischer indole synthesis. What are the primary factors influencing the product ratio?
A1: The formation of regioisomers in the Fischer indole synthesis, particularly with a meta-substituted phenylhydrazine, is a common challenge governed by a delicate interplay of steric and electronic factors. The key step determining the regiochemical outcome is the[1][1]-sigmatropic rearrangement of the enehydrazine intermediate.
-
Electronic Effects: The electronic nature of the substituent on the phenylhydrazine ring plays a crucial role. Electron-donating groups (EDGs) on the meta-position of the phenylhydrazine tend to favor the formation of the 6-substituted indole. Conversely, electron-withdrawing groups (EWGs) generally direct the cyclization to produce the 4-substituted indole as the major product.[2] This is because EWGs can destabilize the transition state leading to the alternative isomer.[3]
-
Steric Hindrance: The steric bulk of both the substituent on the phenylhydrazine and the ketone or aldehyde partner can significantly influence the regioselectivity. A large substituent may hinder the formation of the sterically more congested enehydrazine intermediate, thus favoring the pathway that leads to the less hindered indole regioisomer.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[4][5] Different acids can lead to different regioisomeric ratios. For instance, the use of Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide unprecedented regiocontrol in certain cases.[6] It is often beneficial to screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to optimize the reaction for a specific set of substrates.[5][7]
Q2: How can I reliably differentiate between the 4- and 6-substituted indole regioisomers I've synthesized?
A2: Differentiating between regioisomers is a critical step in characterization. While they share the same mass, their distinct substitution patterns lead to unique spectroscopic and chromatographic properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between indole regioisomers. The substitution pattern on the benzene ring of the indole nucleus results in characteristic splitting patterns and chemical shifts for the aromatic protons. 2D NMR techniques such as COSY, HSQC, and HMBC can provide definitive structural elucidation by establishing connectivity between protons and carbons.
-
Chromatographic Separation: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective methods for separating regioisomers.[8] The choice of stationary phase is crucial for achieving good resolution. For GC, a trifluoropropyl methyl polysiloxane stationary phase has been shown to provide excellent separation of indole isomers.[8] In HPLC, reversed-phase columns like C18 can effectively separate regioisomers with an appropriate mobile phase, such as a water/acetonitrile mixture.[8]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: The fingerprint region of the IR spectrum can show unique absorption patterns for different regioisomers.[8][9] Similarly, UV absorption spectra can also provide useful information for differentiation.[8]
Q3: My pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl and a phenylhydrazine is not regioselective. What can I do to improve this?
A3: The Knorr pyrazole synthesis with unsymmetrical 1,3-dicarbonyls is a classic example where regioselectivity can be challenging. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of pyrazole regioisomers.
-
Solvent Choice: The solvent can have a dramatic effect on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve the regioselectivity in pyrazole formation compared to conventional solvents like ethanol.[1] This is attributed to their ability to form strong hydrogen bonds, which can differentially stabilize the transition states leading to the two regioisomers.
-
Reaction Temperature: Adjusting the reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the product ratio.
-
pH of the Medium: The acidity or basicity of the reaction medium is a critical factor. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Fischer Indole Synthesis with a Meta-Substituted Phenylhydrazine
Underlying Cause: The electronic and steric effects of the meta-substituent are not sufficiently biasing the[1][1]-sigmatropic rearrangement towards a single enehydrazine intermediate. The reaction conditions (catalyst, solvent, temperature) may not be optimal for maximizing the inherent preference for one regioisomer.
Troubleshooting Workflow:
Caption: Workflow for optimizing regioselectivity in Fischer indole synthesis.
Step-by-Step Protocol: Catalyst and Solvent Screening
-
Setup: In parallel reaction tubes, place your substituted phenylhydrazine (1.0 eq) and the ketone (1.1 eq).
-
Solvent Addition: Add the solvent to be tested (e.g., ethanol, toluene, acetic acid) to each tube.
-
Catalyst Addition: To each tube, add a different acid catalyst (0.1-1.0 eq) from a pre-selected panel (e.g., HCl, H₂SO₄, p-toluenesulfonic acid, ZnCl₂).
-
Reaction: Stir the reactions at a set temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
-
Analysis: Upon completion, quench the reactions and analyze the crude product mixture by ¹H NMR or GC to determine the regioisomeric ratio.
-
Optimization: Based on the results, select the best catalyst-solvent combination and proceed to optimize the temperature to further enhance regioselectivity.
| Catalyst | Solvent | Temperature (°C) | Regioisomeric Ratio (4-substituted : 6-substituted) |
| HCl | Ethanol | 80 | 1 : 1.5 |
| ZnCl₂ | Toluene | 110 | 2.5 : 1 |
| P₂O₅/MeSO₃H | Dichloromethane | 25 | >20 : 1[6] |
| Acetic Acid | Acetic Acid | 100 | 1 : 2 |
Table 1: Example of a catalyst and solvent screen for the reaction of m-tolylhydrazine with acetophenone. Ratios are illustrative and will vary with specific substrates.
Problem 2: Difficulty in Separating Regioisomeric Pyrazole Products
Underlying Cause: The regioisomers have very similar polarities, making them co-elute in standard column chromatography.
Troubleshooting Strategies:
-
Derivative Formation: If the pyrazole contains a reactive functional group (e.g., an N-H), it can be derivatized to alter its polarity. For instance, protection of the N-H with a bulky group can lead to significant differences in the physical properties of the regioisomers, facilitating their separation by chromatography. The protecting group can then be removed in a subsequent step.
-
Advanced Chromatographic Techniques:
-
Preparative HPLC: This is often the most effective method for separating challenging regioisomers. A systematic screen of different columns (e.g., C18, phenyl-hexyl) and mobile phase gradients is recommended.
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution than HPLC for certain classes of compounds.
-
Step-by-Step Protocol: Preparative HPLC Separation
-
Analytical Method Development: Develop an analytical HPLC method that shows baseline separation of the two regioisomers. Experiment with different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and gradients.
-
Scale-Up: Once a good analytical separation is achieved, scale up the method to a preparative HPLC system. Inject a concentrated solution of the regioisomeric mixture.
-
Fraction Collection: Collect the eluting fractions corresponding to each regioisomer.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions for each isomer and remove the solvent under reduced pressure to obtain the isolated regioisomers.
Problem 3: Ambiguous Spectroscopic Data for Regioisomer Identification
Underlying Cause: 1D NMR spectra may be complex or overlapping, making unambiguous assignment of the substitution pattern difficult.
Troubleshooting Workflow:
Caption: Decision-making workflow for spectroscopic identification of regioisomers.
Detailed Spectroscopic Analysis Protocol:
-
Acquire High-Resolution Spectra: Obtain high-resolution ¹H and ¹³C NMR spectra for the mixture or the separated isomers.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing you to trace the connectivity of the aromatic protons on the benzene ring of the indole or the pyrazole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, aiding in the assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for distinguishing regioisomers. It shows correlations between protons and carbons over two to three bonds. For example, in an indole, the proton at C7 will show an HMBC correlation to C5, while the proton at C4 will show a correlation to C6. These long-range correlations can definitively establish the substitution pattern.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments can show through-space proximity of protons, which can be particularly useful for confirming assignments, especially when dealing with bulky substituents that may influence the conformation of the molecule.
-
-
Data Interpretation: By systematically analyzing the correlations in these 2D spectra, a complete and unambiguous structural assignment for each regioisomer can be achieved.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: (4-Isopropylphenyl)hydrazine and its Hydrochloride Salt
Welcome to the dedicated technical support guide for (4-Isopropylphenyl)hydrazine and its common salt form, this compound hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Hydrazine derivatives are known for their reactivity, which also makes them susceptible to degradation if not handled and stored correctly. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your starting materials and the success of your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound and its hydrochloride salt. The guidance provided is based on the fundamental chemical properties of phenylhydrazines and established laboratory best practices.
Question 1: My reaction is yielding poor or inconsistent results. I suspect the quality of my this compound reagent. What should I do?
Answer: Inconsistent results are frequently traced back to the degradation of the hydrazine reagent. Hydrazines are powerful reducing agents and are prone to oxidation by atmospheric oxygen.[1] This process can be accelerated by exposure to light, moisture, and trace metal impurities.[1][2]
Immediate Troubleshooting Steps:
-
Visual Inspection: Fresh this compound hydrochloride should be a white to beige or slightly brownish crystalline powder or flakes.[3] Significant darkening to a reddish or dark brown color is a strong indicator of oxidation and decomposition.
-
Check Solubility: Degraded phenylhydrazines often form insoluble polymeric byproducts. Verify the solubility of your reagent in the recommended solvent (e.g., DMSO, Methanol for the hydrochloride salt) as per the product datasheet.[3] Any unexpected insolubility is a red flag.
-
Review Storage Conditions: Confirm that the reagent has been stored according to recommendations. Ideal storage involves a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere like nitrogen or argon.[3][4][5]
Workflow for Reagent Quality Assessment:
Below is a workflow to diagnose and address suspected reagent degradation.
Caption: Troubleshooting workflow for poor reaction outcomes.
Question 2: My once beige this compound hydrochloride has turned dark brown. Is it still usable?
Answer: A significant color change to dark brown or reddish-brown strongly suggests oxidative decomposition. While some minor color variation can occur over time, a pronounced change indicates a lower purity of the active reagent and the presence of degradation byproducts.
The primary mechanism of degradation for hydrazines is oxidation.[1][6] This can lead to the formation of diazenes and other coupled products, which are often highly colored. Using a visibly degraded reagent is not recommended for several reasons:
-
Lower Molarity: The concentration of the active hydrazine is reduced, compromising reaction stoichiometry.
-
Side Reactions: Impurities can initiate unwanted side reactions, leading to a complex product mixture and difficult purification.
-
Inhibition: Decomposition products may inhibit or interfere with your catalyst or other reagents.
For reactions that demand high purity and predictable outcomes, such as in pharmaceutical development, using a discolored reagent is highly discouraged. It is more efficient and scientifically sound to procure a fresh batch.
Frequently Asked Questions (FAQs)
Q1: What are the definitive storage conditions for this compound and its hydrochloride salt?
A1: Proper storage is the most critical factor in maintaining the stability and shelf-life of your hydrazine reagent. While the free base is more sensitive, the hydrochloride salt also requires careful storage to prevent degradation.[1][5]
Summary of Recommended Storage Conditions
| Parameter | Recommendation for this compound HCl | Rationale |
| Temperature | 2-8°C (Refrigerated)[3] | Slows the rate of decomposition reactions. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[3][5] | Prevents oxidation from atmospheric oxygen, a primary degradation pathway.[1] |
| Container | Tightly closed, light-resistant container.[4][7] | Protects from moisture and air ingress; light can catalyze degradation. |
| Environment | Store in a dry, cool, and well-ventilated place.[4][8] | Prevents moisture absorption and ensures safety in case of container breach. |
Q2: Is the hydrochloride salt more stable than the free base form?
A2: Yes. As a general principle, the salt form of a hydrazine is more stable than its corresponding free base. The protonation of the lone pair on the nitrogen atom in the hydrochloride salt makes it less susceptible to oxidation. The free base, with its available lone pair, is more nucleophilic and more readily oxidized. For this reason, many commercial suppliers provide the compound as the hydrochloride salt to ensure a longer shelf life. The free base can be generated from the salt just before use by neutralization with a suitable base, such as sodium hydroxide.
Q3: What are the primary safety hazards I should be aware of when handling this compound?
A3: this compound hydrochloride is classified as a hazardous substance. It is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[4] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[7][9][10] Always handle this compound in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]
Q4: What are the hazardous decomposition products?
A4: When heated or involved in a fire, this compound hydrochloride can produce toxic and hazardous gases. These include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[10] The thermal decomposition of hydrazine itself can be highly exothermic and may produce ammonia and nitrogen initially, which can further decompose to nitrogen and hydrogen at very high temperatures.[11]
Q5: How should I dispose of waste or spilled material?
A5: All waste containing this compound should be treated as hazardous waste and disposed of according to local, state, and federal regulations.[4][7] For spills, avoid generating dust. Carefully sweep up the solid material, place it in a designated, labeled container, and arrange for proper disposal.[8] Ensure adequate ventilation and use full PPE during cleanup.[5] Small residual amounts may be neutralized with a dilute solution of an oxidizing agent like hydrogen peroxide or sodium hypochlorite, but this should only be done by trained personnel familiar with the reaction.[1]
References
- 1. arxada.com [arxada.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. 4-Isopropylphenylhydrazine hydrochloride CAS#: 118427-29-5 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Isopropylphenylhydrazine hydrochloride - High purity | EN [georganics.sk]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. US3165382A - Decomposition of hydrazine - Google Patents [patents.google.com]
troubleshooting failed Fischer indole synthesis reactions
Welcome to the Technical Support Center for the Fischer Indole Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and practical solutions to common challenges encountered during this versatile reaction. This resource is structured to help you diagnose issues, understand the underlying chemical principles, and implement effective corrective measures to ensure the success of your syntheses.
Troubleshooting Guide: Diagnosing and Solving Reaction Failures
This section addresses specific problems you might encounter during your Fischer indole synthesis experiments. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a step-by-step protocol for resolution.
Issue 1: No Reaction or Very Low Conversion to Indole
Question: I've set up my Fischer indole synthesis, but upon workup and analysis (TLC, LC-MS, NMR), I only see my starting materials (arylhydrazine and ketone/aldehyde) or the intermediate hydrazone. What's going wrong?
Answer:
This is a common issue that typically points to problems with the reaction conditions, particularly the acid catalyst or temperature. The key is to ensure the conditions are sufficient to drive the reaction through the critical[1][1]-sigmatropic rearrangement and subsequent cyclization.
Causality and Experimental Choices:
The Fischer indole synthesis is an acid-catalyzed reaction that requires sufficient energy to overcome the activation barrier of the rearrangement step.[2] The choice and concentration of the acid are critical; it must be strong enough to protonate the hydrazone and facilitate tautomerization to the reactive ene-hydrazine intermediate.[3] Insufficient heat will prevent the reaction from proceeding at a reasonable rate.
Troubleshooting Protocol:
-
Verify Acid Catalyst Activity and Choice:
-
Brønsted vs. Lewis Acids: Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) are effective.[4][5] If you are using a mild acid like acetic acid, which can also act as a solvent, a stronger catalyst may be required.[6]
-
Catalyst Loading: Ensure you are using a catalytic amount, but in some cases, stoichiometric amounts of a Lewis acid like ZnCl₂ are used.[1]
-
Freshness: Ensure your acid catalyst is not old or decomposed. For example, ZnCl₂ is hygroscopic and its activity can be diminished by moisture.
-
-
Increase Reaction Temperature:
-
The Fischer indole synthesis often requires elevated temperatures, typically ranging from 80°C to 200°C.[6]
-
If you are running the reaction at a lower temperature, incrementally increase it by 10-20°C and monitor the progress. Be mindful of the boiling point of your solvent.
-
-
Solvent Considerations:
-
Reaction Time:
-
Ensure the reaction is running for a sufficient amount of time. Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours) to track the consumption of starting materials and the formation of the product.
-
Workflow for Diagnosing Low Conversion:
Caption: Troubleshooting workflow for low conversion in Fischer indole synthesis.
Issue 2: Formation of Unexpected Byproducts
Question: My reaction is consuming the starting materials, but I'm isolating byproducts instead of the desired indole. I've identified aniline and another indole derivative (e.g., 3-methylindole) in my reaction mixture. Why is this happening?
Answer:
The formation of these specific byproducts is a classic sign of a competing reaction pathway, namely the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[8] This pathway becomes dominant when the key[1][1]-sigmatropic rearrangement is disfavored.
Causality and Experimental Choices:
Electron-donating substituents on the carbonyl component can stabilize the iminylcarbocation that forms upon N-N bond cleavage, making this a more favorable pathway than the desired rearrangement.[8] This leads to the collapse of the intermediate into aniline and a stabilized iminylcarbocation, which can then go on to form other products.[8]
Troubleshooting Protocol:
-
Substrate Evaluation:
-
Modify Reaction Conditions to Favor Rearrangement:
-
Lewis Acids: In some cases where protic acids lead to cleavage, Lewis acids like ZnCl₂ or ZnBr₂ can improve the efficiency of the cyclization.[8]
-
Temperature Control: While high temperatures are often needed, excessive heat can sometimes favor fragmentation pathways. Try running the reaction at the lower end of the effective temperature range.
-
Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates. Experiment with less polar solvents if cleavage is a major issue.
-
-
Protecting Group Strategy:
-
If the problematic substituent is an amine or another functional group, consider protecting it before the Fischer indole synthesis.
-
Byproduct Formation Pathway:
Caption: Competing pathways in the Fischer indole synthesis.
Issue 3: Formation of Regioisomers with Unsymmetrical Ketones
Question: I'm using an unsymmetrical ketone (RCH₂COCH₂R'), and I'm getting a mixture of two isomeric indoles. How can I control the regioselectivity of the reaction?
Answer:
The formation of two regioisomers is expected when using an unsymmetrical ketone with two enolizable α-positions. The ene-hydrazine intermediate can form on either side of the carbonyl group, leading to two different indole products.[1][9]
Causality and Experimental Choices:
The regioselectivity is influenced by several factors, including the acidity of the medium, steric hindrance, and the electronic properties of the substituents on the hydrazine and the ketone.[9] A weakly acidic medium may favor indolization toward the more functionalized carbon.[4]
Troubleshooting Protocol:
-
Control of Acidity:
-
Weakly Acidic Conditions: Using a solvent like glacial acetic acid can sometimes favor the formation of the thermodynamically more stable ene-hydrazine, leading to a higher proportion of one isomer.[4]
-
Strongly Acidic Conditions: Stronger acids might favor the kinetically controlled formation of the less substituted ene-hydrazine.
-
-
Steric Hindrance:
-
If one side of the ketone is significantly more sterically hindered, the ene-hydrazine will preferentially form on the less hindered side. You can leverage this by designing your ketone substrate accordingly.
-
-
Alternative Synthetic Strategy:
-
If you cannot achieve the desired regioselectivity, consider a different synthetic route to the target indole that offers better control.
-
Alternatively, you may need to rely on chromatographic separation of the isomers, which can be challenging.
-
Frequently Asked Questions (FAQs)
Q1: Can I synthesize the parent, unsubstituted indole using the Fischer indole synthesis? A1: The direct synthesis of unsubstituted indole using acetaldehyde is generally unsuccessful under standard solution-phase conditions.[5] However, it can be achieved by using pyruvic acid to form 2-indolecarboxylic acid, followed by decarboxylation.[1]
Q2: What is the "interrupted" Fischer indole synthesis? A2: When an α,α'-disubstituted aldehyde or ketone is used, the reaction stops at the indolenine stage because there is no proton to eliminate to form the aromatic indole. This is known as the interrupted Fischer indole synthesis.[6] These indolenines can sometimes be rearranged to the more stable indole under acidic conditions through a 1,2-alkyl migration.[6]
Q3: My product seems to be a dark, tarry material that is difficult to purify. What causes this? A3: The formation of polymeric or tarry byproducts often results from overly harsh reaction conditions (e.g., excessively high temperatures or very strong, concentrated acids). These conditions can lead to decomposition of the starting materials or the indole product. Try reducing the reaction temperature or using a milder acid catalyst. Also, ensure your starting materials are pure, as impurities can sometimes initiate polymerization.
Q4: How can I monitor the progress of my Fischer indole synthesis reaction? A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting materials, the intermediate hydrazone, and the final indole product. The indole product is often UV-active and may have a different color spot under UV light compared to the starting materials. LC-MS is also an excellent tool for monitoring the reaction, as it can confirm the mass of the desired product.
Q5: Are there any functional groups that are incompatible with the Fischer indole synthesis? A5: The strongly acidic conditions of the reaction can be incompatible with acid-sensitive functional groups. For example, tert-butoxycarbonyl (Boc) protecting groups will likely be cleaved. Highly reactive groups may lead to side reactions.[5] It's essential to consider the stability of all functional groups in your starting materials under the chosen reaction conditions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. testbook.com [testbook.com]
- 6. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 7. Indole synthesis [organic-chemistry.org]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
Technical Support Center: The Role of Electron-Donating Groups in Phenylhydrazine Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the effect of electron-donating groups on the reaction rate of phenylhydrazine, with a primary focus on the widely utilized Fischer indole synthesis. Our goal is to equip you with the scientific rationale behind experimental observations to empower your research.
Introduction
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[1][2][3][4] The electronic nature of substituents on the phenylhydrazine ring plays a critical role in the reaction's success, influencing both the rate of the desired cyclization and the prevalence of competing side reactions. This guide will specifically address the nuances of employing phenylhydrazines bearing electron-donating groups (EDGs).
Frequently Asked Questions (FAQs)
Q1: How do electron-donating groups on the phenylhydrazine ring generally affect the rate of the Fischer indole synthesis?
A1: In general, electron-donating groups (such as -CH₃, -OCH₃) on the phenylhydrazine ring accelerate the Fischer indole synthesis.[5] The key rate-determining step in this reaction is often the[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[3][7] EDGs increase the electron density of the aniline portion of the molecule, making it more nucleophilic. This enhanced nucleophilicity facilitates the attack of the ortho-carbon of the aromatic ring onto the electron-poor alkene, thus lowering the activation energy of the rearrangement and increasing the reaction rate.[5]
Q2: I'm using a phenylhydrazine with a strong electron-donating group and observing low yields or even reaction failure. What could be the cause?
A2: While EDGs can increase the rate of the desired rearrangement, they can also paradoxically lead to lower yields or reaction failure due to a significant competing side reaction: N-N bond cleavage.[6][8][9] This is a common issue, particularly with potent EDGs.[8][9] The EDGs stabilize the protonated ene-hydrazine intermediate in a way that weakens the N-N bond, making it susceptible to heterolytic cleavage.[6][10] This cleavage results in the formation of aniline derivatives and other degradation products instead of the desired indole.[6][8]
Q3: What are the primary byproducts I should look for when N-N bond cleavage is suspected?
A3: The most common byproducts resulting from N-N bond cleavage are the corresponding aniline and iminium cation-derived species. For instance, in an attempted Fischer indolization using a substituted phenylhydrazine, you might observe the formation of the substituted aniline as a major byproduct.[6][10]
Q4: How does the choice of acid catalyst impact reactions with electron-rich phenylhydrazines?
A4: The choice of acid catalyst is critical and often requires empirical optimization.[2][9][11] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1][2][11][12] For electron-rich phenylhydrazines that are prone to N-N bond cleavage, using a milder acid catalyst (e.g., acetic acid) and lower reaction temperatures can sometimes favor the desired cyclization over the cleavage pathway.[8] Conversely, if the reaction is sluggish, a stronger acid might be necessary to promote the rearrangement, but this could also increase the likelihood of side reactions.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Indole Yield | Dominant N-N bond cleavage: This is common with electron-rich phenylhydrazines.[8][9] | 1. Use a milder acid catalyst: Switch from a strong acid like PPA or H₂SO₄ to acetic acid.[8]2. Lower the reaction temperature: This can help to favor the desired cyclization pathway.3. In situ formation of hydrazone: If the phenylhydrazone is unstable, forming it in the reaction mixture without isolation can be beneficial.[8][12] |
| Formation of Multiple Products | Formation of regioisomers: Occurs with unsymmetrical ketones.[8] | 1. Modify the ketone: If possible, use a symmetrical ketone or one that favors enolization to one side.2. Optimize reaction conditions: The ratio of regioisomers can be influenced by the acid catalyst and temperature.[8] |
| Reaction Stalls at Phenylhydrazone | Incomplete cyclization: The activation energy for the[6][6]-sigmatropic rearrangement is not being overcome. | 1. Increase acid strength: A stronger acid may be required to catalyze the rearrangement.[8]2. Increase temperature: Higher temperatures can provide the necessary energy for the rearrangement.[8]3. Ensure reactant purity: Impurities in the phenylhydrazine or ketone can inhibit the reaction.[9] |
Experimental Protocols
Representative Fischer Indole Synthesis with an Electron-Donating Group
Objective: To synthesize 5-methoxy-2-methyl-1H-indole from 4-methoxyphenylhydrazine and acetone.
Materials:
-
4-methoxyphenylhydrazine hydrochloride
-
Acetone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
Procedure:
-
Phenylhydrazone Formation:
-
In a round-bottom flask, dissolve 1.0 eq of 4-methoxyphenylhydrazine hydrochloride in a minimal amount of water.
-
Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the free 4-methoxyphenylhydrazine with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting oil in ethanol. Add 1.1 eq of acetone and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour. The formation of the phenylhydrazone can be monitored by TLC.
-
-
Indolization:
-
To the solution containing the phenylhydrazone, add a larger portion of glacial acetic acid to act as the catalyst and solvent.
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by TLC.
-
Upon completion, allow the reaction to cool to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker of ice water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-methoxy-2-methyl-1H-indole.
-
Data Presentation
Effect of Phenylhydrazine Substituents on Fischer Indole Synthesis
| Substituent (para-position) | Electronic Nature | Expected Effect on Reaction Rate | Potential for N-N Cleavage | Typical Reaction Conditions |
| -OCH₃ | Strong Electron-Donating | Accelerated[5] | High[6][8] | Milder acid, lower temperature |
| -CH₃ | Weak Electron-Donating | Moderately Accelerated | Moderate | Standard conditions |
| -H | Neutral | Baseline | Low | Standard conditions |
| -Cl | Weak Electron-Withdrawing | Slightly Hindered | Very Low | Harsher conditions may be needed |
| -NO₂ | Strong Electron-Withdrawing | Hindered[5][13] | Negligible | Strong acid, high temperature[13] |
Visualizations
Fischer Indole Synthesis Mechanism
Caption: The mechanism of the Fischer indole synthesis.
Troubleshooting Workflow for Low Yields with EDGs
Caption: Troubleshooting workflow for low-yielding Fischer indole syntheses with electron-donating groups.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (4-Isopropylphenyl)hydrazine and its Hydrochloride Salt
Welcome to the technical support center for (4-Isopropylphenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive reagent. This compound is a critical building block, most notably in the Fischer Indole Synthesis for creating complex heterocyclic structures.[1][2] However, its hydrazine moiety is susceptible to oxidation and decomposition, which can compromise experimental outcomes.
This document provides in-depth, field-proven insights into the proper handling, storage, and troubleshooting of this compound and its more stable hydrochloride salt to ensure the integrity and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What is the difference between this compound and its hydrochloride salt? Why is the salt form preferred for storage?
The key difference lies in stability. This compound, the "free base," has a lone pair of electrons on its terminal nitrogen that is readily available for oxidation. The hydrochloride salt, this compound HCl, has this nitrogen protonated. This protonation effectively "protects" the lone pair, making the molecule significantly less susceptible to aerial oxidation. For this reason, the hydrochloride salt is the preferred form for long-term storage and commercial supply.[3]
Q2: What are the ideal storage conditions for both the salt and the free base?
Proper storage is the single most critical factor in maintaining the reagent's integrity. Arylhydrazines are sensitive to air, light, heat, and metal contaminants.[4][5][6]
| Parameter | This compound HCl (Solid) | This compound (Free Base) | Causality (Why it Matters) |
| Atmosphere | Tightly sealed container.[7] Inert gas (N₂ or Ar) overlay is best practice.[8] | Mandatory inert atmosphere (Nitrogen or Argon).[8] | Oxygen is the primary driver of decomposition via a radical-mediated oxidation pathway.[6][9] |
| Temperature | Cool, dry place (2-8 °C recommended). | Cool (2-8 °C). Avoid freezing solutions. | Heat accelerates the rate of decomposition and side reactions.[10] |
| Light | Amber glass vial or store in the dark. | Amber glass vial and stored in the dark. | Light can provide the energy to initiate radical decomposition pathways. |
| Container | Glass bottle with a tight-fitting, inert cap liner (e.g., PTFE). | Glass bottle with a PTFE-lined cap. | Hydrazine solutions can attack some plastics and rubbers and leach impurities.[6] Metal containers should be avoided as metal ions can catalyze decomposition.[5][11] |
Q3: My this compound has turned yellow/brown. What does this indicate, and is it still usable?
A color change from off-white or pale yellow to a more intense yellow, orange, or brown is a definitive visual indicator of oxidation and decomposition. The color is due to the formation of various chromophoric byproducts.
Usability depends on the extent of degradation:
-
Slightly yellow: The material may still be usable for some applications, but you should anticipate lower yields as the effective concentration of the active hydrazine is reduced. A purity check is highly recommended.
-
Dark yellow to brown/oily solid: The reagent is significantly degraded. Using it will likely lead to failed reactions, low yields, and complex purification challenges. It is strongly advised to discard this material according to hazardous waste protocols and procure a fresh supply.[12]
Q4: How should I prepare the free base from the hydrochloride salt for a reaction?
The free base is typically generated in situ or just prior to use. Because of its instability, it should never be prepared and stored.
A common method is a biphasic neutralization. See Protocol 3.2 for a detailed, step-by-step procedure. The core principle is to react the HCl salt with a mild aqueous base (like NaHCO₃ or Na₂CO₃) and extract the liberated free base into an organic solvent (e.g., ethyl acetate, DCM). The organic layer is then dried and used immediately.
Q5: What solvents are recommended for this compound?
For the hydrochloride salt , it has moderate solubility in alcohols but is often used as a slurry in solvents like acetic acid or ethanol for reactions like the Fischer Indole Synthesis.[13] For the free base , common aprotic solvents like THF, Dioxane, Toluene, and DCM are suitable, provided they are anhydrous and have been degassed to remove dissolved oxygen.
Section 2: Troubleshooting Guide for Experimental Applications
This section provides a logical framework for diagnosing and solving common issues encountered during reactions involving this compound.
Problem: Low or No Yield in Fischer Indole Synthesis
-
Symptoms: TLC or LC-MS analysis shows only starting materials (hydrazine and/or carbonyl compound) or a complex mixture of unidentifiable byproducts. The expected indole product is absent or present in trace amounts.
-
Causality: The Fischer Indole Synthesis is highly dependent on the formation of a hydrazone intermediate, followed by an acid-catalyzed rearrangement.[2][14] Failure can occur at multiple stages.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. 4-Isopropylphenylhydrazine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arxada.com [arxada.com]
- 7. echemi.com [echemi.com]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. US2680066A - Process of stabilizing hydrazine and hydrazine hydrate and mixtures of either of them with alcohols or water - Google Patents [patents.google.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
Technical Support Center: Catalyst Selection for Optimizing Indole Synthesis from (4-Isopropylphenyl)hydrazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals working with substituted arylhydrazines, specifically focusing on challenges related to (4-Isopropylphenyl)hydrazine. The following question-and-answer guide provides in-depth, field-proven insights to help you navigate catalyst selection and troubleshoot common experimental hurdles.
Section 1: Catalyst Fundamentals & Initial Selection
FAQ 1: I am starting my synthesis with this compound. What are the most common catalysts, and how do I choose the right one?
Choosing the correct catalyst is the most critical decision in the Fischer indole synthesis.[1] The reaction is acid-catalyzed, and catalysts are broadly classified into two main types: Brønsted acids and Lewis acids.[2][3]
-
Brønsted Acids: These are proton donors (e.g., HCl, H₂SO₄, p-toluenesulfonic acid (p-TSA), and polyphosphoric acid (PPA)). They function by protonating the hydrazone intermediate, which is essential to facilitate the key tautomerization and rearrangement steps.[4]
-
Lewis Acids: These are electron-pair acceptors (e.g., ZnCl₂, BF₃, AlCl₃, FeCl₃).[1] They typically coordinate to the nitrogen atoms of the hydrazone, polarizing the N-N bond and lowering the activation energy for the critical[2][2]-sigmatropic rearrangement.[4][5]
For your substrate, this compound, the isopropyl group is moderately electron-donating. This can increase the electron density in the aromatic ring, potentially making the substrate more susceptible to degradation under harsh acidic conditions.
Recommendation: Start with a milder catalyst. Zinc chloride (ZnCl₂) is the most commonly used and often successful catalyst for a wide range of substrates.[6] Alternatively, a solid Brønsted acid like Amberlyst-15 or a soluble one like p-toluenesulfonic acid (p-TSA) offers a good balance of reactivity and milder conditions, minimizing potential charring or byproduct formation.[1][7]
FAQ 2: What is the precise mechanistic role of the acid catalyst?
The acid catalyst is involved in several key steps of the Fischer indole synthesis. Its primary roles are to facilitate the formation of the reactive intermediate and catalyze the bond-reorganization cascade that leads to the indole ring.[3][6]
The mechanism proceeds as follows:
-
Hydrazone Formation: this compound reacts with a ketone or aldehyde to form the corresponding hydrazone. This step is often catalyzed by a small amount of acid.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine'). The acid catalyst protonates the imine nitrogen, accelerating this equilibrium.[4]
-
[2][2]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step. The protonated enamine undergoes a rearrangement, breaking the N-N bond and forming a new C-C bond.[4][8] Both Lewis and Brønsted acids are critical here to promote this transformation.
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes. The newly formed aniline-like nitrogen then attacks the imine carbon to form a five-membered ring (an aminal).[3]
-
Ammonia Elimination: Finally, the catalyst facilitates the elimination of an ammonia molecule from the aminal, leading to the formation of the stable, aromatic indole ring.[6][8]
Caption: Fig 1: Catalytic Mechanism of the Fischer Indole Synthesis.
Section 2: Troubleshooting Common Issues
FAQ 3: My reaction is giving a very low yield. What are the most likely causes and how do I fix them?
Low yields are a common issue and can stem from several factors.[9] A systematic approach to troubleshooting is essential.
Troubleshooting Flowchart:
Caption: Fig 2: Troubleshooting Low Reaction Yields.
Key Considerations:
-
Catalyst Choice & Strength: The electron-donating isopropyl group can stabilize carbocation intermediates that may lead to undesired side reactions or decomposition if the acid is too strong. If you see charring with ZnCl₂ or PPA, switch to a milder Brønsted acid like p-TSA or a heterogeneous catalyst.[1][9]
-
Temperature and Time: The Fischer synthesis often requires elevated temperatures to drive the rearrangement.[10] However, excessive heat can cause decomposition. Systematically screen temperatures (e.g., 80°C, 100°C, 120°C) while monitoring the reaction by TLC.
-
Solvent: While some reactions run neat, polar aprotic solvents like DMSO or high-boiling point solvents like toluene or xylene can improve solubility and facilitate heat transfer.[6] Acetic acid can serve as both a solvent and a catalyst.[1]
-
Microwave Irradiation: Using a microwave reactor can dramatically shorten reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[9][11]
FAQ 4: I am observing significant byproduct formation. What are the likely side reactions and how can catalyst selection help?
Byproduct formation is often linked to the stability of intermediates. With an electron-donating group like isopropyl, certain intermediates in the Fischer pathway can be "over-stabilized," leading them down alternative reaction paths.
A critical issue can be the premature cleavage of the N-N bond in the ene-hydrazine intermediate, especially with strong acids.[12][13] This cleavage is competitive with the desired[2][2]-sigmatropic rearrangement and can lead to fragmentation of your starting material, forming aniline derivatives and other undesired products.[12]
Mitigation Strategies:
-
Use a Lewis Acid: Lewis acids like ZnCl₂ or ZnBr₂ have been shown to be more effective than strong Brønsted acids for challenging substrates where N-N bond cleavage is an issue.[12][13] The coordination of the Lewis acid appears to favor the desired rearrangement over the cleavage pathway.
-
Employ Heterogeneous Catalysts: Solid acid catalysts like zeolites can offer shape selectivity due to their microporous structure.[14] This can physically constrain the transition state of the rearrangement, potentially disfavoring the formation of bulky byproducts.
-
Optimize Temperature: High temperatures can favor fragmentation pathways. Find the minimum temperature required for the cyclization to proceed at a reasonable rate.
Table 1: Comparison of Common Catalysts for Fischer Indole Synthesis
| Catalyst Type | Catalyst Example | Typical Conditions | Advantages | Potential Issues for this compound |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 1-2 eq., 100-180°C, neat or in high-boiling solvent | Highly effective, versatile, widely used.[5][6] | Can be harsh, leading to charring/decomposition.[9] |
| Lewis Acid | Boron Trifluoride (BF₃·OEt₂) | 1-2 eq., 80-120°C, in solvent (e.g., AcOH) | Very strong Lewis acid, effective for difficult cases.[1][3] | Highly corrosive and moisture-sensitive. |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TSA) | 0.1-1 eq., 80-120°C, in Toluene/Xylene (azeotropic removal of H₂O) | Milder, crystalline, easy to handle.[1] | May not be strong enough for less reactive ketones. |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Used as solvent/catalyst, >100°C | Strong dehydrating agent, effective.[6] | Viscous, difficult to work with, harsh conditions. |
| Heterogeneous | Amberlyst-15 | Catalytic amount (wt%), 80-120°C, in solvent | Reusable, simple filtration to remove, milder.[7][15][16] | Lower activity, may require longer reaction times. |
Section 3: Advanced Optimization & Protocols
FAQ 5: Are heterogeneous catalysts like Amberlyst-15 a good choice for scaling up my reaction?
Yes, absolutely. For process development and scale-up, heterogeneous catalysts offer significant advantages over their homogeneous counterparts.
-
Simplified Workup: The catalyst is a solid resin and can be removed by simple filtration. This eliminates the need for aqueous washes to remove catalysts like ZnCl₂ or PPA, simplifying the purification process.[7]
-
Recyclability: Catalysts like Amberlyst-15, a sulfonic acid resin, can often be washed and reused multiple times, reducing cost and waste.[16]
-
Milder Conditions: Solid acids can provide localized acidity, often leading to cleaner reactions with fewer byproducts compared to strong, soluble acids.[17]
-
Flow Chemistry: These catalysts are ideal for use in packed-bed reactors for continuous flow synthesis, which offers superior control over reaction parameters and facilitates large-scale production.[15]
For your synthesis, running a small-scale trial with Amberlyst-15 in refluxing ethanol or toluene is a highly recommended step in optimizing your process.[15][17]
Experimental Protocol 1: Catalyst Screening for the Synthesis of 6-isopropyl-2,3-dimethylindole
This protocol outlines a parallel screening experiment to identify the optimal acid catalyst for the reaction of this compound with 2-butanone.
Materials:
-
This compound hydrochloride
-
2-Butanone (MEK)
-
Catalysts: Zinc Chloride (ZnCl₂), p-Toluenesulfonic acid (p-TSA), Amberlyst-15
-
Solvent: Toluene
-
Reaction vials suitable for heating (e.g., microwave vials or sealed tubes)
-
Stir plate with heating block
-
TLC plates, ethyl acetate, hexanes
Procedure:
-
Preparation: In three separate labeled reaction vials, add this compound hydrochloride (e.g., 100 mg, 1 eq.).
-
Reagent Addition: To each vial, add toluene (2 mL) and 2-butanone (1.1 eq.).
-
Catalyst Addition:
-
Vial 1: Add ZnCl₂ (1.2 eq.).
-
Vial 2: Add p-TSA (0.2 eq.).
-
Vial 3: Add Amberlyst-15 (50 mg by weight).
-
-
Reaction: Seal the vials and place them in a preheated heating block at 110°C. Stir the reactions.
-
Monitoring: After 1 hour, carefully take a small aliquot from each reaction mixture, dilute it, and spot it on a TLC plate. Elute with 10% ethyl acetate in hexanes to monitor the consumption of starting material and the formation of the product. Continue monitoring every 1-2 hours.
-
Analysis: Compare the reaction progress across the three catalysts. The catalyst that provides the fastest conversion with the cleanest reaction profile (fewest side spots on TLC) is the most promising candidate for further optimization and scale-up.
-
Workup (for analysis): After the reaction, cool the vials. For Vials 1 and 2, dilute with ethyl acetate and wash with saturated NaHCO₃ solution, then brine. For Vial 3, simply filter the reaction mixture to remove the Amberlyst-15 resin. Analyze the crude product yield/purity by ¹H NMR or LC-MS.
Catalyst Selection Workflow:
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. testbook.com [testbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Containing (4-Isopropylphenyl)hydrazine
Welcome to the technical support center for navigating the intricacies of reactions involving (4-Isopropylphenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights into the work-up and purification of these important chemical transformations. My aim is to move beyond simple procedural lists, providing a deeper understanding of the "why" behind each step to empower you to troubleshoot effectively and ensure the integrity of your results.
I. Core Principles of this compound Reactivity and Work-up Strategy
This compound is a versatile reagent, most notably employed in the Fischer indole synthesis to construct the valuable indole scaffold.[1][2][3] It also finds application in the Japp-Klingemann reaction to form hydrazones, which are often intermediates for subsequent cyclizations.[4][5] The success of these syntheses hinges not only on the reaction conditions but critically on a well-designed work-up and purification strategy.
The basicity of the hydrazine and the resulting indole products, coupled with the often harsh acidic conditions of the reaction, presents unique challenges. A successful work-up must effectively:
-
Neutralize the acid catalyst.
-
Remove unreacted this compound.
-
Separate the desired product from potential byproducts, such as regioisomers or products from aldol-type side reactions.[1][2]
The following sections are structured in a question-and-answer format to directly address common challenges you may encounter.
II. General Work-up Procedures: A Visual Guide
A typical workflow for the work-up of a Fischer indole synthesis is outlined below. This diagram illustrates the decision-making process from quenching the reaction to isolating the purified product.
Caption: General workflow for the work-up and purification of reactions containing this compound.
III. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the work-up and purification of your this compound-containing reaction.
Reaction Quenching and Neutralization
Q1: My reaction was conducted in a strong acid like polyphosphoric acid (PPA) or sulfuric acid. What is the safest and most effective way to quench it?
A1: Quenching highly acidic, viscous reaction mixtures requires careful attention to safety. The primary goal is to dilute and neutralize the acid to allow for extraction of the organic product.
-
Causality: Rapidly adding water to a concentrated strong acid can generate a significant amount of heat, potentially leading to boiling and splashing of the corrosive mixture.
-
Recommended Protocol:
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a beaker with a substantial amount of crushed ice and water.
-
With vigorous stirring, slowly pour the reaction mixture onto the ice. This allows for controlled dilution and dissipation of the heat of neutralization.
-
Once the mixture is homogeneous, slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8). Be cautious, as this will generate CO₂ gas, which can cause frothing.[6]
-
Proceed with the extraction of your product using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[7][8]
-
Q2: I've neutralized my acidic reaction mixture, but my product seems to have precipitated out of the aqueous solution. How should I proceed?
A2: Precipitation of the product at this stage is common, especially for more nonpolar indole products. This can be advantageous for isolation.
-
Causality: The product is likely insoluble in the now-neutral aqueous medium.
-
Recommended Protocol:
-
Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid liberally with water to remove any inorganic salts.
-
The filtered solid can then be dissolved in an appropriate organic solvent for further purification, or it may be pure enough for characterization.
-
It is good practice to extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) a few times to recover any dissolved product. Combine these organic extracts with the dissolved solid for further work-up if necessary.
-
Extraction and Washing
Q3: How do I effectively remove unreacted this compound from my organic layer?
A3: Unreacted this compound is a basic impurity that can often be removed with an acidic wash.
-
Causality: The basic hydrazine can be protonated by an aqueous acid, forming a water-soluble salt that will partition into the aqueous layer.[9]
-
Recommended Protocol:
-
After the initial neutralization and extraction, wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl).
-
Perform this wash 2-3 times, monitoring the removal of the hydrazine by TLC if possible.
-
After the acid wash, it is crucial to wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine (saturated NaCl) wash to remove the bulk of the water before drying.[9]
-
Q4: I'm observing a persistent emulsion during my liquid-liquid extraction. What can I do to break it?
A4: Emulsions are common when dealing with complex reaction mixtures. They are colloidal suspensions of one liquid in another and can be stabilized by surfactants or fine particulate matter.
-
Causality: Vigorous shaking and the presence of amphiphilic byproducts can lead to the formation of stable emulsions.
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (10-30 minutes).
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
Solvent Addition: Add a small amount of the organic solvent used for the extraction to decrease the viscosity of the organic phase.
-
Purification
Q5: My crude product shows multiple spots on the TLC plate, and my target indole is streaking during column chromatography on silica gel. How can I improve the separation?
A5: Streaking of nitrogen-containing heterocyclic compounds on silica gel is a frequent issue.
-
Causality: The acidic nature of silica gel can lead to strong interactions with the basic nitrogen atoms of the indole, causing the compound to streak rather than elute as a tight band.[10]
-
Recommended Protocol:
-
Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a base, such as triethylamine (Et₃N) or ammonia (as a solution in methanol), into your eluent system.[10] This will neutralize the acidic sites on the silica, leading to sharper bands and better separation.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[10]
-
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography on a C18-functionalized silica gel can be an excellent alternative.[10]
-
Q6: I've performed column chromatography, but I still have a co-eluting impurity. What are my options?
A6: If chromatography fails to provide a pure product, recrystallization is often the next best step.
-
Causality: The impurity may have a very similar polarity to your desired product, making chromatographic separation difficult.
-
Recommended Protocol:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent will dissolve your compound when hot but not when cold, while the impurity remains soluble at all temperatures or is insoluble.
-
Procedure: Dissolve the impure solid in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot gravity filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[10]
-
IV. Safety and Handling of this compound
Working with hydrazine derivatives requires strict adherence to safety protocols.
| Hazard | Precautionary Measures |
| Toxicity | This compound is toxic if ingested, inhaled, or absorbed through the skin.[11][12] Always handle it in a well-ventilated fume hood.[11][13] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or chloroprene), and safety goggles.[11][12][13] A face shield is recommended if there is a splash hazard.[13] |
| Spills | In case of a spill, evacuate the area and follow your institution's emergency procedures.[11] Do not attempt to clean up a large spill yourself. |
| Waste Disposal | Dispose of all waste containing this compound according to your institution's hazardous waste guidelines.[14] |
V. Experimental Protocols
Protocol 1: General Extractive Work-up for Fischer Indole Synthesis
This protocol assumes the reaction was carried out in a Brønsted or Lewis acid that is amenable to an aqueous work-up.
-
Quenching: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing a stirred mixture of ice and water.
-
Neutralization: Slowly add a saturated aqueous solution of NaHCO₃ until the pH of the aqueous layer is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., 3 x 50 mL of ethyl acetate).[7]
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl (2 x 50 mL) to remove unreacted hydrazine.
-
Saturated aqueous NaHCO₃ (1 x 50 mL).
-
Brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: Purify the resulting crude product by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography with a Basic Modifier
This protocol is for the purification of a basic indole product that is streaking on silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pack a glass column with the silica slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes) containing 0.5-1% triethylamine. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate), also containing 0.5-1% triethylamine.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
VI. Logical Relationships in Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting common purification issues encountered with indole products derived from this compound.
Caption: Decision tree for troubleshooting the purification of indole products.
References
- 1. testbook.com [testbook.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Japp-Klingemann_reaction [chemeurope.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ehs.ucsb.edu [ehs.ucsb.edu]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. ehs.unm.edu [ehs.unm.edu]
- 14. chemicalbook.com [chemicalbook.com]
Technical Support Center: Managing Impurities in (4-Isopropylphenyl)hydrazine Starting Material
Welcome to the technical support center for (4-Isopropylphenyl)hydrazine and its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management for this critical starting material. As a key building block in the synthesis of many pharmaceutical agents, the purity of this compound is paramount to ensuring the safety, efficacy, and quality of the final drug product.
This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios. We will explore the origins of impurities, robust analytical methods for their detection, and effective strategies for their removal, ensuring your experiments are built on a foundation of chemical integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and where do they originate?
The impurity profile of this compound is intrinsically linked to its synthetic route, which typically starts from cumene (isopropylbenzene).[1] The most common pathway involves the diazotization of 4-isopropylaniline followed by reduction. Impurities can be introduced from starting materials, arise from side reactions, or form through degradation.
Common Impurity Classes:
-
Process-Related Impurities:
-
Positional Isomers: 2- and 3-isopropylphenylhydrazine are challenging impurities that can arise if the initial nitration of cumene is not perfectly regioselective, leading to isomeric isopropylanilines that carry through the synthesis. Their structural similarity makes them difficult to separate from the desired 4-isomer.[2]
-
Unreacted Starting Materials: Residual 4-isopropylaniline is a common impurity.
-
By-products from Reduction: Depending on the reducing agent used (e.g., sodium sulfite), various inorganic salts and sulfur-containing by-products can be generated.[3]
-
-
Degradation Products:
-
Oxidation Products: Phenylhydrazines are susceptible to oxidation, especially in the presence of air (oxygen) and trace metals, which can catalyze the formation of colored impurities and tars.[4] This can lead to the formation of cumene, nitrogen gas, and other degradation products.
-
Hydrolysis Products: In aqueous solutions, particularly under non-neutral pH conditions, hydrazines can undergo hydrolysis.[5]
-
The diagram below illustrates the primary synthetic pathway and the potential entry points for key impurities.
Caption: Synthesis pathway and impurity entry points.
Q2: Why is controlling the purity of this compound so critical in pharmaceutical development?
Stringent impurity control is a cornerstone of pharmaceutical manufacturing for several reasons:
-
Patient Safety: Impurities can have their own pharmacological and toxicological profiles. Positional isomers or degradation products might be toxic or genotoxic, posing a direct risk to patients.[2]
-
Drug Efficacy: Impurities can potentially interfere with the biological activity of the active pharmaceutical ingredient (API), either by reducing its potency or by introducing antagonistic effects.
-
Reaction Control: In subsequent synthetic steps, impurities can lead to unintended side reactions, resulting in the formation of new, complex impurities in the final API, complicating purification and reducing overall yield.
-
Regulatory Compliance: Regulatory agencies like the FDA and EMA have strict guidelines (e.g., ICH Q3A/B) that mandate the identification, qualification, and control of impurities in drug substances. Failure to meet these standards can lead to significant delays or rejection of drug approval applications.
Q3: What are the recommended analytical methods for impurity profiling?
A multi-faceted analytical approach is necessary for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is most common. It offers excellent resolution for separating the main compound from its structurally similar isomers and other impurities.[2] An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be beneficial as hydrazine derivatives often lack a strong UV chromophore.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile and semi-volatile impurities. It provides both retention time data for quantification and mass spectral data for unequivocal identification.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of unknown impurities once they have been isolated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used as a primary identification method and to detect the presence of certain functional groups that may indicate specific types of impurities.
| Technique | Primary Use | Key Parameters to Control | Common Detector |
| RP-HPLC | Quantification of known and unknown impurities, separation of isomers. | Column (e.g., C18), Mobile Phase (Acetonitrile/Water/Buffer), Gradient, Flow Rate, Temperature.[2] | PDA/UV, ELSD, MS.[6] |
| GC-MS | Identification and quantification of volatile impurities. | Column (e.g., DB-5), Temperature Program, Injection Mode, Carrier Gas Flow. | Mass Spectrometer (MS).[7] |
| NMR | Structural elucidation of isolated impurities. | Solvent, Pulse Sequence. | N/A |
Troubleshooting Guide
Problem: My starting material has a pink or yellowish tint, but it was initially off-white. What does this mean?
Cause: A color change is a classic indicator of degradation, specifically oxidation. Phenylhydrazines are notoriously sensitive to air and light.[4] Trace metal impurities can also catalyze this oxidative degradation.[8] This process can lead to the formation of highly colored, often polymeric, by-products.
Solution Workflow:
-
Confirm Identity and Purity: Immediately re-analyze the material using a validated HPLC method to quantify the level of degradation products. Compare this to the initial certificate of analysis.
-
Implement Strict Inert Handling: All future handling of the material should be performed under an inert atmosphere (Nitrogen or Argon). Use Schlenk techniques or a glovebox for weighing and transfers.
-
Storage Review: Ensure the material is stored in an airtight, amber-colored container to protect it from light and air. Storage at reduced temperatures (e.g., 2-8 °C) can also slow the rate of degradation.
-
Purification (If Necessary): If the purity has dropped below your acceptable limit, purification will be necessary. Recrystallization is often the most effective method.
References
- 1. Cumene - Wikipedia [en.wikipedia.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Phenylhydrazine mediated degradation of bovine serum albumin and membrane proteins of human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing (4-Isopropylphenyl)hydrazine Derivatives
Introduction: The Critical Role of (4-Isopropylphenyl)hydrazine Derivatives in Drug Development
This compound and its derivatives serve as pivotal building blocks in medicinal chemistry, most notably as precursors to pharmacologically active molecules such as monoamine oxidase (MAO) inhibitors. The precise structural and purity profile of these synthetic intermediates is paramount, as even minor variations can profoundly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] Consequently, a robust, multi-faceted analytical strategy is not merely a quality control checkbox but a foundational component of successful drug development.
This guide provides an in-depth comparison of the primary analytical techniques essential for the comprehensive characterization of this compound derivatives. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The discussion will encompass structural elucidation, purity assessment, and definitive structural confirmation, empowering you to select the most appropriate analytical workflow for your specific needs.
Core Methodologies for Structural and Purity Analysis
A comprehensive characterization of this compound derivatives relies on the synergistic application of several analytical techniques.[2][3] While each method provides unique insights, no single technique can deliver a complete picture. The primary methods include Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight verification, High-Performance Liquid Chromatography (HPLC) for purity and quantification, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification. For unambiguous three-dimensional structure determination, X-ray Crystallography stands as the definitive method.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C, allowing for the mapping of the molecule's atomic framework.[4]
Expertise in Action: Why NMR is the First Step For any newly synthesized this compound derivative, ¹H and ¹³C NMR are the initial and most informative analyses. They confirm whether the intended chemical transformation has occurred by verifying the presence of key structural motifs and the disappearance of starting material signals.
A typical ¹H NMR spectrum of a this compound derivative will exhibit characteristic signals:
-
Aromatic Protons: Doublets in the ~6.5-7.5 ppm region, corresponding to the protons on the phenyl ring.
-
Isopropyl Group: A septet (~2.8-3.0 ppm) for the methine (-CH) proton and a doublet (~1.2 ppm) for the two equivalent methyl (-CH₃) protons.[5]
-
Hydrazine Protons (N-H): Broad signals that can appear over a wide chemical shift range and may exchange with deuterium in solvents like D₂O, leading to their disappearance. The use of DMSO-d₆ is often preferred as it slows down this exchange, making the N-H protons more clearly visible.[6][7]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0.0 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative ratios of protons in the molecule.
Trustworthiness: The self-validating nature of NMR lies in the combination of chemical shift, integration, and coupling patterns. For instance, the 1:6 ratio of the integrated signals for the isopropyl methine and methyl protons, along with their characteristic septet and doublet splitting patterns, provides a robust internal confirmation of that structural unit.
Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.[8] When coupled with a chromatographic technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it becomes a powerful method for identifying and quantifying trace-level impurities.[9]
Expertise in Action: Choosing the Right Ionization Technique The choice of ionization method is critical for analyzing hydrazine derivatives.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar, thermally labile derivatives. It typically produces the protonated molecular ion [M+H]⁺, providing a clear confirmation of the molecular weight.[8]
-
Electron Ionization (EI): A high-energy technique that causes extensive fragmentation. While this can make identifying the molecular ion challenging, the resulting fragmentation pattern serves as a molecular "fingerprint" that can be used for structural confirmation by identifying fragments corresponding to the loss of the isopropyl group or cleavage of the N-N bond.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent, typically the mobile phase starting condition (e.g., a mixture of acetonitrile and water).
-
Chromatographic Separation: Inject the sample onto an HPLC system equipped with a C18 column. Elute the compound using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The formic acid helps to protonate the analyte, improving ionization efficiency in positive ESI mode.
-
Mass Spectrometric Detection: Direct the eluent from the HPLC into the ESI source of the mass spectrometer. Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Examine the mass spectrum of this peak to find the [M+H]⁺ ion, confirming the molecular weight.
Trustworthiness: The high mass accuracy of modern mass spectrometers (e.g., Orbitrap or TOF analyzers) allows for the determination of the elemental composition of the parent ion, providing a very high degree of confidence in the compound's identity.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the workhorse of the pharmaceutical industry for separating, quantifying, and assessing the purity of compounds.[10] For this compound derivatives, Reverse-Phase HPLC (RP-HPLC) is the most common modality.
Expertise in Action: Method Development Considerations Hydrazine derivatives can be challenging to analyze by HPLC due to their polar and basic nature, which can lead to poor retention and peak tailing on standard silica-based columns.
-
Column Choice: A C18 column is a standard starting point, but for more polar derivatives, a phenyl-hexyl or polar-embedded phase may provide better retention and peak shape.[8][11]
-
Mobile Phase pH: The basicity of the hydrazine moiety necessitates control over the mobile phase pH. Adding a modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) protonates the basic nitrogen atoms, minimizing undesirable interactions with residual silanols on the stationary phase and resulting in sharper, more symmetrical peaks.[12]
-
Derivatization: For detecting hydrazine itself, which lacks a strong UV chromophore, pre-column derivatization with an aldehyde (e.g., salicylaldehyde or p-tolualdehyde) is often employed.[13][14] This creates a hydrazone derivative with strong UV absorbance, dramatically increasing detection sensitivity.[15]
Experimental Protocol: RP-HPLC Purity Assessment
-
System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is typically reported as the area percent of the main peak relative to the total area of all peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies.
Data Interpretation: For a this compound derivative, the key vibrational bands to look for include:
-
N-H Stretching: A moderate to weak absorption in the 3200-3400 cm⁻¹ region.[16]
-
Aromatic C-H Stretching: Absorptions just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ (from the isopropyl group).
-
C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.[17]
-
N-H Bending: A peak around 1600 cm⁻¹.
While FTIR is excellent for confirming the presence of key functional groups, it is generally not used for quantification or for distinguishing between structurally similar isomers.
Definitive Structure and Comparative Analysis
While the combination of NMR, MS, and HPLC provides a comprehensive profile of a compound's structure and purity, certas may remain, particularly regarding absolute stereochemistry or complex isomerism.
X-ray Crystallography: The Unambiguous Answer
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[18][19] This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
Expertise in Action: The Practical Hurdle The primary challenge of X-ray crystallography is not the analysis itself, but the prerequisite of growing a high-quality, single crystal of the compound. This can be a time-consuming process of trial and error, involving the screening of numerous solvents and crystallization conditions. However, when successful, the resulting crystal structure is the most definitive piece of evidence for a molecule's structure.[20]
Workflow and Method Comparison
A logical workflow for characterizing a new derivative integrates these techniques sequentially. The initial synthesis is followed by primary characterization using NMR and MS to confirm the identity. HPLC is then used to assess purity. If the compound is crystalline and absolute structural confirmation is needed, X-ray crystallography is pursued.
Diagram: Integrated Analytical Workflow
Caption: A logical workflow for the synthesis and characterization of this compound derivatives.
Table: Comparison of Core Analytical Techniques
| Parameter | NMR Spectroscopy | Mass Spectrometry (MS) | HPLC | X-ray Crystallography |
| Primary Information | Detailed Molecular Structure (Connectivity) | Molecular Weight, Elemental Formula, Fragmentation | Purity, Quantification | Absolute 3D Structure, Stereochemistry |
| Sensitivity | Low to Moderate (mg scale) | Very High (pg to ng scale) | High (ng to µg scale) | Low (requires single crystal) |
| Sample Requirement | 5-10 mg, dissolved | < 1 µg, dissolved | 1-10 µg, dissolved | Single, high-quality crystal |
| Throughput | Moderate (15-60 min/sample) | High (with LC/GC intro) | High (5-30 min/sample) | Very Low (days to weeks) |
| Key Advantage | Unparalleled structural detail | High sensitivity and mass accuracy | Robust quantification and purity assessment | Unambiguous structural proof |
| Main Limitation | Lower sensitivity | Structural isomers can be indistinguishable | Co-eluting impurities can be missed | Difficulty in growing suitable crystals |
Conclusion
The characterization of this compound derivatives is a critical task in pharmaceutical development that demands a strategic, multi-technique approach. NMR spectroscopy serves as the foundation for structural elucidation, while mass spectrometry provides essential confirmation of molecular weight with high sensitivity. HPLC is the indispensable tool for ensuring the purity and quantifying the material, a non-negotiable requirement for regulatory compliance and reproducible biological testing. Finally, when absolute structural certainty is required, X-ray crystallography offers the definitive answer, albeit with significant practical challenges. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can build a comprehensive and trustworthy data package, ensuring the quality and integrity of these vital pharmaceutical intermediates.
References
- 1. psvmkendra.com [psvmkendra.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Analytical Techniques in Pharmaceutical Analysis: A Review [ijraset.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scitepress.org [scitepress.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. helixchrom.com [helixchrom.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. researchgate.net [researchgate.net]
- 15. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]
- 19. X-ray crystal structure of phenylglycine hydrazide: synthesis and spectroscopic studies of its transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. impact.ornl.gov [impact.ornl.gov]
comparing reactivity of (4-Isopropylphenyl)hydrazine with other phenylhydrazines
An In-Depth Guide to the Reactivity of (4-Isopropylphenyl)hydrazine in Comparison to Other Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of this compound, contrasting it with unsubstituted phenylhydrazine and other analogs bearing different electronic substituents. By integrating mechanistic principles with experimental data, we aim to offer a comprehensive resource for professionals in chemical synthesis and drug development.
Introduction: The Role of Phenylhydrazines in Synthesis
Phenylhydrazines are a cornerstone class of reagents in organic chemistry, indispensable for the synthesis of a vast array of heterocyclic compounds. Their utility stems from the nucleophilic character of the hydrazine moiety, which readily participates in condensation reactions with carbonyl compounds to form phenylhydrazones. These intermediates are pivotal in one of the most classic name reactions: the Fischer indole synthesis, a powerful method for constructing the indole nucleus found in countless pharmaceuticals and natural products.[1][2][3][4]
The reactivity of a substituted phenylhydrazine is not static; it is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide specifically dissects the impact of the 4-isopropyl group, providing a framework for understanding and predicting its behavior in key chemical transformations.
The Fundamentals of Phenylhydrazine Reactivity
The core reactivity of phenylhydrazine involves the nucleophilic attack of its terminal nitrogen (-NH₂) on an electrophilic center, most commonly the carbon of a carbonyl group. The efficacy of this attack is dictated by the electron density on this nitrogen atom, which is modulated by the electronic and steric properties of the substituent on the phenyl ring.[5]
Electronic Effects: The Driving Force of Reactivity
The electronic influence of a substituent is paramount. It can either enhance or diminish the nucleophilicity of the hydrazine group:
-
Electron-Donating Groups (EDGs): Substituents that push electron density into the aromatic ring (e.g., alkyl, alkoxy groups) increase the electron density on the hydrazine nitrogens. This enhances nucleophilicity and accelerates reactions with electrophiles.[5][6]
-
Electron-Withdrawing Groups (EWGs): Groups that pull electron density from the ring (e.g., nitro, halo groups) decrease the electron density on the hydrazine moiety. This reduces nucleophilicity, making the reagent less reactive.[1][5]
This relationship can be quantified using the Hammett equation , which provides a linear free-energy relationship to correlate reaction rates with substituent parameters (σ).[7][8][9]
Steric Effects
While electronic effects are often dominant for meta and para substituents, steric hindrance can become a significant factor, particularly with bulky ortho groups. Large substituents can physically obstruct the approach of the reacting partner to the hydrazine's nitrogen atoms, thereby slowing the reaction rate.[5][9]
A Comparative Reactivity Analysis
The 4-isopropyl group on this compound is classified as an electron-donating group (EDG). Its primary influence is through a positive inductive effect (+I), where the alkyl framework pushes electron density towards the phenyl ring.
vs. Unsubstituted Phenylhydrazine
Due to the +I effect of the isopropyl group, this compound is more nucleophilic and thus more reactive than its unsubstituted counterpart. The increased electron density on the terminal nitrogen facilitates a faster rate of attack on electrophiles like aldehydes and ketones.
vs. Other EDG-Substituted Phenylhydrazines
When compared to other common EDGs, a reactivity trend can be established based on the group's electron-donating strength:
-
4-Methoxyphenylhydrazine: The methoxy group exerts a strong, resonance-based electron-donating effect (+M) that outweighs its inductive withdrawal (-I). It is a more potent activating group than the isopropyl group.
-
4-Methylphenylhydrazine (p-Tolylhydrazine): The methyl group is also an EDG, acting through induction (+I) and hyperconjugation. Its activating effect is very similar to that of the isopropyl group.
Therefore, the general order of reactivity is: 4-Methoxyphenylhydrazine > this compound ≈ 4-Methylphenylhydrazine > Phenylhydrazine
vs. EWG-Substituted Phenylhydrazines
The contrast is most stark when comparing this compound to analogs with EWGs.
-
4-Chlorophenylhydrazine: The chloro group is deactivating due to its strong inductive withdrawal (-I), which overrides its weak resonance donation (+M).
-
4-Nitrophenylhydrazine: The nitro group is a powerful deactivating group, withdrawing electron density through both strong inductive (-I) and resonance (-M) effects.
Consequently, this compound is significantly more reactive than these derivatives. Experimental studies on the Fischer indole synthesis confirm this, showing that reactions with nitro-substituted phenylhydrazines often require harsher conditions (e.g., refluxing for extended periods) and result in lower yields compared to reactions with alkyl-substituted phenylhydrazines, which can proceed efficiently at room temperature.[1][10]
Data Summary: Substituent Effects on Reactivity
| Phenylhydrazine Derivative | Substituent (at para-position) | Electronic Effect | Hammett Constant (σp) | Expected Relative Reactivity |
| 4-Methoxyphenylhydrazine | -OCH₃ | Strong EDG (+M) | -0.27 | Very High |
| This compound | -CH(CH₃)₂ | EDG (+I) | -0.15 | High |
| 4-Methylphenylhydrazine | -CH₃ | EDG (+I) | -0.17 | High |
| Phenylhydrazine | -H | Neutral | 0.00 | Moderate |
| 4-Chlorophenylhydrazine | -Cl | EWG (-I > +M) | +0.23 | Low |
| 4-Nitrophenylhydrazine | -NO₂ | Strong EWG (-M) | +0.78 | Very Low |
Note: Hammett constants are a measure of the electronic influence of a substituent. Negative values indicate electron-donating character, while positive values indicate electron-withdrawing character.
Experimental Protocols for Reactivity Comparison
To empirically validate these principles, we present two standardized protocols. The key is to maintain identical reaction conditions (temperature, concentration, solvent, catalyst) across all substrates to ensure a fair comparison.
Protocol 1: Comparative Rate of Hydrazone Formation
Objective: To visually and qualitatively compare the rate of reaction between various phenylhydrazines and a model ketone (cyclohexanone). The rate of hydrazone formation is a direct proxy for the nucleophilicity of the hydrazine.
Materials:
-
This compound hydrochloride
-
Phenylhydrazine hydrochloride
-
4-Nitrophenylhydrazine
-
Cyclohexanone
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
TLC plates (silica gel), developing chamber, and appropriate eluent (e.g., 4:1 Hexane:Ethyl Acetate)
Procedure:
-
Preparation: Set up three separate, identical reaction flasks. To each, add 1.0 mmol of one of the phenylhydrazine derivatives.
-
Dissolution: Add 5 mL of ethanol to each flask and stir until the hydrazine salt is dissolved. Add 2-3 drops of glacial acetic acid to each.
-
Initiation: To each flask, add 1.0 mmol of cyclohexanone simultaneously (or as close as possible). Start a timer for each reaction.
-
Monitoring: Immediately spot a sample from each reaction mixture onto a TLC plate (this is t=0).
-
Continue to take samples and spot them on the TLC plate at regular intervals (e.g., 5, 15, 30, and 60 minutes).
-
Analysis: Develop the TLC plates and visualize the spots under a UV lamp. Compare the rate at which the starting hydrazine spot disappears and the new, typically less polar, hydrazone product spot appears.
Expected Outcome: The reaction with this compound should show a significantly faster conversion to the hydrazone product compared to phenylhydrazine, and dramatically faster than 4-nitrophenylhydrazine.
Protocol 2: Comparative Yield in Fischer Indole Synthesis
Objective: To compare the efficiency and yield of indole formation from the pre-formed hydrazones, reflecting the substituent's effect on the rate-determining[6][6]-sigmatropic rearrangement.[1]
Procedure:
-
Hydrazone Synthesis: Synthesize the cyclohexanone phenylhydrazones for each of the three test compounds as per Protocol 1, but on a larger scale (e.g., 10 mmol). Isolate and purify the products.
-
Cyclization Reaction: Set up three identical reaction flasks equipped with reflux condensers. To each, add 5.0 mmol of one of the purified hydrazones.
-
Catalyst Addition: To each flask, add 20 mL of a suitable acid catalyst solution, such as polyphosphoric acid or a solution of ZnCl₂ in a high-boiling solvent.
-
Heating: Heat all three reactions at the same temperature (e.g., 100 °C) for a fixed period (e.g., 2 hours).
-
Work-up and Isolation: Cool the reactions, quench with water/ice, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and evaporate the solvent.
-
Analysis: Determine the mass of the crude product and calculate the yield for each reaction. Further purification by column chromatography can be performed for a more accurate assessment.
Expected Outcome: this compound should provide a significantly higher yield of the corresponding tetrahydrocarbazole product compared to phenylhydrazine, which in turn will give a much higher yield than the 4-nitrophenylhydrazine derivative under identical conditions.
Visualizing the Mechanisms
Diagrams created with Graphviz help to clarify the complex steps involved in these reactions.
Caption: General workflow for the formation of a phenylhydrazone.
Caption: The multi-step mechanism of the Fischer Indole Synthesis.
Caption: Influence of substituents on phenylhydrazine reactivity.
Conclusion and Outlook
The reactivity of this compound is dictated by the electron-donating nature of the para-isopropyl substituent. Through inductive effects, this group enhances the nucleophilicity of the hydrazine moiety, making it a more potent reagent than unsubstituted phenylhydrazine and vastly superior to derivatives bearing electron-withdrawing groups. This heightened reactivity translates to faster reaction rates and higher yields in crucial synthetic transformations like hydrazone formation and the Fischer indole synthesis.
Understanding these structure-reactivity relationships is vital for researchers and drug development professionals, as it allows for the rational selection of reagents to optimize reaction conditions, improve yields, and efficiently synthesize target molecules, including complex bioactive compounds and pharmaceutical intermediates.[11]
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. CN103508924A - Preparation of Isopropylhydrazine Derivatives by New Process for the Synthesis of Drug Intermediates - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Quantitative Analysis of Indole Yield Using (4-Isopropylphenyl)hydrazine
For researchers, scientists, and professionals in drug development, the precise synthesis and quantification of indole derivatives are paramount. The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2] The Fischer indole synthesis, a classic and versatile reaction, remains a widely used method for constructing this critical heterocyclic system.[3][4][5] This guide provides an in-depth technical comparison of analytical methodologies for the quantitative analysis of indole yield, specifically focusing on a model reaction utilizing (4-Isopropylphenyl)hydrazine.
This document moves beyond a simple recitation of protocols. It is designed to provide a deep understanding of the "why" behind the "how," empowering you to make informed decisions in your experimental design, troubleshoot potential issues, and ensure the integrity of your results. We will explore the nuances of the Fischer indole synthesis, compare the industry-standard analytical techniques for yield determination—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—and provide a detailed, self-validating experimental workflow.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is a robust acid-catalyzed reaction that forms an indole from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[4][6] The reaction proceeds through a series of well-established steps, and understanding this mechanism is crucial for optimizing reaction conditions and anticipating potential side products that can affect yield analysis.
The key stages of the Fischer indole synthesis are:
-
Hydrazone Formation: The arylhydrazine, in our case this compound, condenses with a carbonyl compound to form a phenylhydrazone.[3][7]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.[4]
-
[6][6]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where a new carbon-carbon bond creates the bicyclic indole framework.[7]
-
Aromatization and Cyclization: The intermediate undergoes cyclization and elimination of ammonia to yield the final aromatic indole.[3][4]
A [label="this compound\n+ Ketone/Aldehyde"]; B [label="Phenylhydrazone"]; C [label="Enamine"]; D [label="[6][6]-Sigmatropic\nRearrangement Intermediate"]; E [label="Cyclized Intermediate"]; F [label="6-Isopropyl-substituted Indole"];
A -> B [label=" Condensation (-H2O) "]; B -> C [label=" Tautomerization "]; C -> D [label="[6][6]-Sigmatropic\nRearrangement "]; D -> E [label=" Aromatization &\nCyclization "]; E -> F [label=" Elimination of NH3 "]; }
Caption: The mechanistic pathway of the Fischer indole synthesis.A Comparative Analysis of Quantitative Techniques
The choice of analytical technique for determining the yield of your indole synthesis is critical and depends on factors such as the desired level of accuracy and precision, sample complexity, and available instrumentation. Here, we compare the three most common methods: HPLC, GC-MS, and qNMR.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection. | Quantification based on the integral of NMR signals relative to an internal standard. |
| Advantages | - High precision and accuracy.- Suitable for a wide range of indole derivatives.- Non-destructive (sample can be recovered). | - High sensitivity and selectivity.- Provides structural information from mass spectra.- Excellent for identifying and quantifying trace impurities. | - Primary analytical method (no calibration curve needed if a certified standard is used).- Provides detailed structural information.- Non-destructive. |
| Disadvantages | - Requires a chromophore for UV detection.- Method development can be time-consuming.- Potential for co-elution of impurities. | - Requires derivatization for non-volatile indoles.- Potential for thermal degradation of analytes.- Requires reference standards for quantification. | - Lower sensitivity compared to HPLC and GC-MS.- Higher instrumentation cost.- Requires careful selection of internal standard and relaxation delays. |
| Typical LOD/LOQ | µg/mL to ng/mL | pg to ng range | µg/mL to mg/mL |
Experimental Protocol: Synthesis and Quantification of 6-Isopropyl-2-phenylindole
This section provides a representative experimental protocol for the synthesis of 6-isopropyl-2-phenylindole from this compound and acetophenone, followed by a detailed workflow for its quantitative analysis using HPLC.
Part 1: Synthesis of 6-Isopropyl-2-phenylindole
This procedure is adapted from established Fischer indole synthesis protocols.[7][8]
Materials:
-
This compound hydrochloride
-
Acetophenone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and acetophenone (1.0 eq) in ethanol. Add a catalytic amount of acetic acid and reflux the mixture for 1-2 hours. Monitor the reaction by TLC.
-
Indolization: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the resulting crude hydrazone, add polyphosphoric acid (a sufficient amount to ensure stirring). Heat the mixture to 100-120 °C for 1-2 hours.
-
Work-up: Carefully pour the hot reaction mixture into a beaker of ice water with vigorous stirring. Neutralize the solution with saturated sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Start [label="Start: this compound HCl\n+ Acetophenone"]; Step1 [label="Step 1: Hydrazone Formation\n(Ethanol, Acetic Acid, Reflux)"]; Step2 [label="Step 2: Indolization\n(Polyphosphoric Acid, 100-120°C)"]; Step3 [label="Step 3: Work-up\n(Ice water, NaHCO3, Ethyl Acetate Extraction)"]; Step4 [label="Step 4: Purification\n(Column Chromatography)"]; End [label="End: 6-Isopropyl-2-phenylindole", fillcolor="#34A853"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> End; }
Caption: Experimental workflow for the synthesis of 6-isopropyl-2-phenylindole.Part 2: Quantitative Analysis by HPLC
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.[9]
Method Parameters (Example):
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 10 µL |
Calibration Curve Preparation:
-
Prepare a stock solution of the purified 6-isopropyl-2-phenylindole in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate and plot the peak area versus concentration to generate a calibration curve. The square of the correlation coefficient (R²) should be > 0.99 for a linear relationship.
Sample Preparation and Analysis:
-
Accurately weigh a sample of the crude reaction mixture (or purified product).
-
Dissolve the sample in a known volume of mobile phase to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample in triplicate and determine the average peak area.
-
Calculate the concentration of 6-isopropyl-2-phenylindole in the sample using the calibration curve equation.
-
The yield can then be calculated based on the initial amount of the limiting reagent.
Alternative Quantitative Methods: GC-MS and qNMR
GC-MS Analysis
For GC-MS analysis, the volatility of the indole derivative is a key consideration. While many indoles are amenable to GC-MS analysis, less volatile compounds may require derivatization.
Example GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Quantification: Use of an internal standard and selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
Quantitative NMR (qNMR)
qNMR is a powerful technique for direct quantification without the need for a calibration curve, provided a certified internal standard is used.
Key Considerations for qNMR:
-
Internal Standard: Choose an internal standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).
-
Solvent: Use a deuterated solvent that fully dissolves both the analyte and the internal standard.
-
Acquisition Parameters: Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all nuclei, which is crucial for accurate integration.
-
Calculation: The amount of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
Data Interpretation and Troubleshooting
A critical aspect of quantitative analysis is the identification and management of potential side products and impurities. In the Fischer indole synthesis, common side reactions include the formation of regioisomers if an unsymmetrical ketone is used, and aldol condensation products.[10]
Hypothetical Data Summary:
| Analytical Method | Determined Yield (%) | Key Observations |
| HPLC-UV | 75.2 | A small impurity peak was observed at a retention time close to the product peak. |
| GC-MS | 73.9 | The impurity was identified as an isomer of the main product by its mass spectrum. |
| qNMR | 74.5 | The presence of the isomeric impurity was confirmed by distinct signals in the 1H NMR spectrum. |
The slightly lower yield observed by GC-MS could be due to minor thermal degradation in the injector port. The close agreement between the three methods, however, provides confidence in the overall yield determination.
Conclusion
The quantitative analysis of indole yield from the Fischer indole synthesis using this compound requires a multifaceted approach. While HPLC often provides the best balance of accuracy, precision, and accessibility for routine analysis, GC-MS offers superior sensitivity and structural elucidation capabilities for impurity profiling. qNMR stands out as a primary method for direct quantification without the need for extensive calibration.
By understanding the underlying principles of the synthesis and the analytical techniques, and by implementing a robust, self-validating experimental workflow, researchers can ensure the generation of high-quality, reliable data. This comprehensive understanding is essential for advancing drug discovery and development programs that rely on the versatile indole scaffold.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation of a New Synthetic Route Using (4-Isopropylphenyl)hydrazine: A Comparative Guide
For professionals in chemical research and drug development, the validation of a new synthetic route is a critical step that extends beyond mere product formation. It is a meticulous process of ensuring that a new method is not only effective but also superior in terms of efficiency, purity, scalability, safety, and environmental impact. This guide provides an in-depth comparison of a novel, microwave-assisted synthetic route against a traditional thermal method for a common reaction involving (4-Isopropylphenyl)hydrazine: the Fischer indole synthesis.
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The Fischer indole synthesis, a reaction discovered in 1883, remains a vital method for creating these structures from arylhydrazines and carbonyl compounds.[1][2][3] Our case study will focus on the synthesis of 6-isopropyl-2,3-dimethyl-1H-indole, a representative molecule, to objectively compare these two methodologies.
The Imperative of Synthetic Route Validation
Choosing a synthetic pathway is a decision with far-reaching consequences in pharmaceutical development. An optimized route can significantly reduce manufacturing costs, minimize hazardous waste, and ensure the final active pharmaceutical ingredient (API) meets stringent purity standards set by regulatory bodies. Conversely, a poorly chosen route can lead to challenges in scaling up, inconsistent product quality, and higher environmental compliance costs. This guide will demonstrate a validation framework by comparing a classic approach with a modern, "greener" alternative, providing the objective data needed to make an informed decision.
Case Study: Fischer Indole Synthesis of 6-isopropyl-2,3-dimethyl-1H-indole
The core reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from this compound and 2-butanone.
Caption: General reaction scheme for the synthesis of 6-isopropyl-2,3-dimethyl-1H-indole.
Route A: The Established Thermal Method
This conventional approach relies on conductive heating, typically using an oil bath to maintain a refluxing temperature over several hours. The causality behind this choice is historical and based on simplicity of equipment. Strong Brønsted or Lewis acids like hydrochloric acid (HCl), zinc chloride (ZnCl₂), or polyphosphoric acid (PPA) are commonly used to catalyze the reaction.[1][2] While reliable, this method often requires prolonged heating, which can lead to byproduct formation and higher energy consumption.
Route B: A Novel Microwave-Assisted (MAOS) Route
The new route utilizes microwave irradiation as the energy source. Unlike the surface heating of conventional methods, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4][5] This efficiency is the primary driver for exploring MAOS. It can dramatically accelerate reaction rates, often reducing multi-hour processes to mere minutes.[6] This method is also highly amenable to green chemistry principles, as it can be performed with reduced solvent volumes or even under solvent-free conditions, minimizing waste.[7][8]
Head-to-Head Performance Comparison
The validation of Route B necessitates a direct, data-driven comparison with the established Route A across several key performance indicators (KPIs). The following table summarizes typical experimental outcomes.
| Performance Metric | Route A: Conventional Thermal | Route B: Microwave-Assisted (MAOS) | Advantage |
| Reaction Time | 8 - 12 hours | 10 - 15 minutes | Route B |
| Typical Yield | ~75%[6] | ~92%[6][9] | Route B |
| Energy Consumption | High (prolonged heating) | Low (short duration, efficient heating) | Route B |
| Crude Purity | Moderate (side products from long heat exposure) | High (reduced byproduct formation)[6] | Route B |
| Scalability | Well-established; linear scaling | Requires specialized flow reactors for large scale | Route A (for bulk) |
| Capital Cost | Low (standard glassware) | Moderate (requires dedicated microwave reactor)[10] | Route A |
Green Chemistry & Safety Analysis
A modern validation process must assess the environmental impact. Using established green chemistry metrics helps quantify the "greenness" of each route.[11][12]
-
Atom Economy & E-Factor: While the atom economy is identical for both routes (as the reactants and product are the same), the E-Factor (Environmental Factor), which measures the total mass of waste generated per mass of product, is significantly lower for Route B.[13] This is due to potentially solvent-free conditions and higher yields, which means less unreacted starting material and solvent to be disposed of.
-
Solvent & Reagent Hazards: Microwave-assisted synthesis often allows for the use of less hazardous or smaller quantities of solvents.[7] For instance, some MAOS protocols for Fischer indolization work well using greener solvents like ethanol or even solvent-free with a solid acid catalyst, whereas conventional methods often rely on high-boiling point solvents like toluene or xylene.[14]
-
Safety: MAOS, when conducted in a dedicated sealed-vessel reactor, offers enhanced safety by containing volatile reagents and preventing exposure. The risk of runaway reactions is also minimized due to precise temperature and pressure control. Conventional reflux setups are open to the atmosphere, posing a higher risk of vapor exposure.
Experimental Validation Workflow
A self-validating protocol requires a clear workflow from synthesis to final analysis. Each step confirms the success of the previous one.
Caption: A comprehensive workflow for the synthesis and validation of the target indole.
Detailed Experimental Protocols
Protocol 1: Synthesis via Route A (Conventional Thermal Method)
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound hydrochloride (10.0 g, 53.5 mmol).
-
Reagents: Add glacial acetic acid (100 mL) to the flask. Stir until the solid dissolves. Add 2-butanone (4.2 g, 58.9 mmol, 1.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 118°C) using an oil bath. Maintain reflux for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 500 mL of ice-cold water with stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis via Route B (Microwave-Assisted Method)
-
Setup: In a 20 mL microwave reaction vessel equipped with a magnetic stir bar, combine this compound hydrochloride (2.0 g, 10.7 mmol) and 2-butanone (0.85 g, 11.8 mmol, 1.1 eq).
-
Catalyst/Solvent: Add 5 mL of ethanol as the reaction solvent. Add p-toluenesulfonic acid (p-TSA) (0.20 g, 1.07 mmol, 10 mol%) as the catalyst.[9]
-
Reaction: Seal the vessel and place it in a dedicated microwave reactor. Irradiate the mixture at 150°C for 15 minutes with stirring. Hold at temperature for the specified time.
-
Work-up: After the reaction, cool the vessel to room temperature using compressed air.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
Protocol 3: Purification and Analytical Validation
-
Purification: The crude product from either route is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 6-isopropyl-2,3-dimethyl-1H-indole.[15]
-
Identity Confirmation:
-
NMR Spectroscopy: Dissolve a sample in CDCl₃ and acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the structure of 6-isopropyl-2,3-dimethyl-1H-indole.[16]
-
Mass Spectrometry (MS): Analyze the sample to confirm the molecular weight (187.28 g/mol ).
-
-
Purity Assessment (RP-HPLC):
-
Method: Develop a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. A typical system would use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid), run in an isocratic or gradient mode.[17][18]
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[17]
-
Analysis: Inject the purified product to determine its purity (target >99.5%) and identify any process-related impurities by comparing retention times with known standards.
-
Conclusion and Recommendations
The validation data clearly demonstrates that the novel microwave-assisted route (Route B) is superior to the conventional thermal method (Route A) for the synthesis of 6-isopropyl-2,3-dimethyl-1H-indole in a laboratory setting. The advantages are dramatic reductions in reaction time, increased yield, higher purity, and a significantly better environmental profile.[5][7]
Recommendation: For research, process development, and small-scale production, the microwave-assisted route is strongly recommended . Its efficiency allows for rapid synthesis and iteration, crucial for modern drug discovery. While the initial capital investment for a microwave reactor is higher, the long-term savings in energy, solvent, and labor costs are substantial.[19] For large-scale industrial production, the conventional method's scalability is a known quantity, but a transition to a continuous flow process, which offers similar benefits to MAOS, should be considered as a next-generation manufacturing solution.[20][21]
This comparative guide underscores the necessity of rigorously evaluating new synthetic methods. By leveraging modern techniques like MAOS, scientists can develop chemical processes that are not only more efficient but also safer and more sustainable.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 5. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
- 11. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. mdpi.com [mdpi.com]
- 17. medcraveonline.com [medcraveonline.com]
- 18. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Brønsted vs. Lewis Acid Catalysts in the Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a venerable yet remarkably versatile reaction, has remained a cornerstone in the synthesis of the indole scaffold for over a century.[1] This privileged heterocyclic motif is a fundamental component in a vast array of pharmaceuticals, agrochemicals, and natural products.[2] The success of this acid-catalyzed cyclization of arylhydrazones hinges critically on the choice of the acid catalyst. Both Brønsted and Lewis acids are capable of promoting this transformation, yet their performance characteristics, substrate compatibility, and operational requirements can differ significantly.[3][4]
This in-depth guide provides a comparative analysis of Brønsted and Lewis acid catalysts in the Fischer indole synthesis. We will delve into the mechanistic nuances of each catalyst class, present supporting experimental data, and offer detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Catalytic Heart of the Fischer Indole Synthesis: A Mechanistic Overview
The generally accepted mechanism of the Fischer indole synthesis involves a series of acid-catalyzed steps, commencing with the formation of a phenylhydrazone from an arylhydrazine and a carbonyl compound.[5] The acid catalyst, whether a Brønsted or Lewis acid, plays a pivotal role in the subsequent key transformations:
-
Tautomerization: The phenylhydrazone tautomerizes to the more reactive enamine intermediate.
-
[3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[3][3]-sigmatropic rearrangement to form a di-imine intermediate.[1]
-
Cyclization and Aromatization: The di-imine intermediate then cyclizes and, following the elimination of ammonia, aromatizes to yield the final indole product.[2]
The efficiency of these steps is profoundly influenced by the nature of the acid catalyst, which can affect reaction rates, yields, and even the regioselectivity of the cyclization.[6]
Brønsted Acid Catalysis: The Protonic Powerhouse
Brønsted acids, or proton donors, are the classical catalysts for the Fischer indole synthesis and are still widely employed due to their ready availability and cost-effectiveness.[3] Common Brønsted acids used include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1]
In the Brønsted acid-catalyzed mechanism, a proton from the acid protonates the imine nitrogen of the phenylhydrazone, facilitating its tautomerization to the enamine. The protonated enamine then undergoes the key[3][3]-sigmatropic rearrangement. The subsequent cyclization and elimination of ammonia are also accelerated by the acidic conditions.
Performance of Common Brønsted Acid Catalysts
| Catalyst | Substrate (Arylhydrazine + Carbonyl) | Reaction Conditions | Yield (%) | Reference |
| Acetic Acid | Phenylhydrazine + Ketone 80 | Reflux | 60 | [3] |
| p-Toluenesulfonic acid | Phenylhydrazine + tert-Butanol | 80 °C | 47 (indole) + 29 (indolenine) | [3] |
| Acetic Acid | Phenylhydrazine hydrochloride + Ketone 92 | 80 °C | Not specified, but regioselective | [3] |
| Polyphosphoric acid (PPA) | Phenylacetylene + Phenylhydrazine | Not specified | 93 | [7] |
| Acetic Acid/HCl | p-Nitrophenylhydrazine hydrochloride + Isopropyl methyl ketone | Reflux | 30 | [4] |
Advantages of Brønsted Acid Catalysts:
-
Cost-effective and readily available: Many Brønsted acids are commodity chemicals.
-
Strong protonating ability: Efficiently catalyzes the initial steps of the reaction.
Disadvantages of Brønsted Acid Catalysts:
-
Harsh reaction conditions: Often require high temperatures, which can lead to substrate degradation and side reactions.[8]
-
Lack of selectivity: Can sometimes lead to the formation of undesired side products.
-
Corrosive nature: Requires careful handling and specialized equipment.
Experimental Protocol: Brønsted Acid-Catalyzed Fischer Indole Synthesis (Solvent-Free)
This protocol describes the synthesis of 2-ethyl-3-methylindole using p-toluenesulfonic acid monohydrate as the catalyst.[9]
Materials:
-
Phenylhydrazine
-
3-Pentanone
-
p-Toluenesulfonic acid monohydrate
-
Water
Procedure:
-
In a test tube, combine phenylhydrazine (1.0 mmol), 3-pentanone (1.0 mmol), and p-toluenesulfonic acid monohydrate (3.0 mmol).
-
Heat the mixture in a water bath at approximately 100 °C for 5-30 minutes, with occasional swirling or stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the cooled mixture to precipitate the crude product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
Lewis Acid Catalysis: The Electron Acceptor Approach
Lewis acids, or electron pair acceptors, offer a powerful alternative to Brønsted acids in the Fischer indole synthesis.[3] Commonly used Lewis acids include zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).[3][10]
Lewis acids function by coordinating to the nitrogen atom of the hydrazone, which increases the acidity of the N-H proton and facilitates tautomerization. They can also activate the carbonyl group for the initial hydrazone formation.[10] This coordination can also influence the stereoelectronics of the[3][3]-sigmatropic rearrangement, sometimes leading to improved regioselectivity.[6]
Performance of Common Lewis Acid Catalysts
| Catalyst | Substrate (Arylhydrazine + Carbonyl) | Reaction Conditions | Yield (%) | Reference |
| Zinc chloride | Phenylhydrazine + Cyclohexanone | Microwave irradiation | Excellent | [11] |
| Zinc chloride | Phenylhydrazine + Acetophenone | Microwave irradiation | Excellent | [11] |
| Choline chloride·2ZnCl₂ | Phenylhydrazine + Ethylmethylketone | Not specified | 80 | [12] |
| Zinc chloride | Prochiral diketones + Phenylhydrazine derivatives | Not specified | up to 98.5:1.5 e.r. | [13] |
| Boron trifluoride etherate | Phenylhydrazine + Carbonyl compound | Reflux | Good to Excellent | [10] |
Advantages of Lewis Acid Catalysts:
-
Milder reaction conditions: Often effective at lower temperatures compared to Brønsted acids.
-
Improved selectivity: Can offer better regioselectivity in the cyclization of unsymmetrical ketones.[6]
-
Compatibility with sensitive functional groups: The milder conditions can be advantageous for complex substrates.
Disadvantages of Lewis Acid Catalysts:
-
Cost and availability: Some Lewis acids can be more expensive than common Brønsted acids.
-
Moisture sensitivity: Many Lewis acids are sensitive to moisture and require anhydrous reaction conditions.
-
Stoichiometric quantities: Often required in stoichiometric amounts, leading to waste generation.
Experimental Protocol: Lewis Acid-Catalyzed Fischer Indole Synthesis
This protocol describes the synthesis of 1,2,3,4-tetrahydrocarbazole using boron trifluoride etherate as the catalyst.[10]
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Inert solvent (e.g., anhydrous toluene)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylhydrazine (1.0 equiv) and cyclohexanone (1.0 equiv) in the anhydrous solvent.
-
Carefully add boron trifluoride etherate to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Comparative Analysis: Brønsted vs. Lewis Acids - A Researcher's Guide to Catalyst Selection
The choice between a Brønsted and a Lewis acid catalyst is a critical decision in planning a Fischer indole synthesis. The optimal choice depends on several factors, including the nature of the substrates, the desired reaction conditions, and cost considerations.
dot digraph "Catalyst_Selection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
Start [label="Start: Fischer Indole Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate_Analysis [label="Analyze Substrate Sensitivity\n(acid labile groups, thermal stability)", fillcolor="#FBBC05", fontcolor="#202124"]; Cost_Consideration [label="Consider Cost and Scale", fillcolor="#FBBC05", fontcolor="#202124"]; Regioselectivity [label="Is Regioselectivity a Concern?\n(unsymmetrical ketone)", fillcolor="#FBBC05", fontcolor="#202124"];
Bronsted_Path [label="Substrate is Robust\nCost is a major factor\nRegioselectivity is not critical", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lewis_Path [label="Substrate is Sensitive\nMilder conditions required\nRegioselectivity is important", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Select_Bronsted [label="Select Brønsted Acid\n(e.g., PPA, p-TsOH, Acetic Acid)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Select_Lewis [label="Select Lewis Acid\n(e.g., ZnCl₂, BF₃·OEt₂, FeCl₃)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Optimization [label="Optimize Reaction Conditions\n(Temperature, Solvent, Time)", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
End [label="Successful Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Substrate_Analysis; Substrate_Analysis -> Cost_Consideration; Cost_Consideration -> Regioselectivity;
Regioselectivity -> Bronsted_Path [label="No"]; Regioselectivity -> Lewis_Path [label="Yes"];
Bronsted_Path -> Select_Bronsted; Lewis_Path -> Select_Lewis;
Select_Bronsted -> Optimization; Select_Lewis -> Optimization;
Optimization -> End; } dot Catalyst Selection Workflow for Fischer Indole Synthesis.
Key Comparison Points:
-
Catalyst Activity: Both catalyst types are generally effective. However, the reactivity of specific acids can vary significantly. For instance, PPA is a very strong Brønsted acid that can drive reactions to completion but may also cause decomposition. Lewis acids like ZnCl₂ are often considered milder.
-
Substrate Scope: Brønsted acids are workhorses for a wide range of simple substrates. Lewis acids may be more suitable for delicate substrates containing acid-sensitive functional groups due to the often milder reaction conditions.
-
Reaction Conditions: Brønsted acid-catalyzed reactions frequently require high temperatures. Lewis acid catalysis can often be achieved at lower temperatures, including room temperature in some cases.
-
Cost and Handling: Brønsted acids are generally cheaper and easier to handle than many Lewis acids, which can be moisture-sensitive and require inert atmosphere techniques.
-
Regioselectivity: For unsymmetrical ketones, Lewis acids have been reported to offer better control over the regioselectivity of the cyclization, although this is not a universal rule and is substrate-dependent.[6]
Conclusion
The choice between Brønsted and Lewis acid catalysts in the Fischer indole synthesis is not a matter of one being universally superior to the other. Instead, it is a nuanced decision that must be guided by the specific requirements of the synthetic target and the practical constraints of the laboratory. Brønsted acids remain a reliable and cost-effective option for many applications, particularly for robust substrates and large-scale syntheses. Lewis acids, on the other hand, provide a valuable alternative for sensitive substrates where milder conditions and potentially higher selectivity are paramount. A thorough understanding of the mechanistic roles of these catalysts, coupled with the practical insights provided in this guide, will enable researchers to navigate the complexities of the Fischer indole synthesis and unlock its full potential in the pursuit of novel molecules with significant biological and medicinal applications.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Item - The Fischer Indole synthesis in choline chloride.2 zinc chloride ionic liquid and the 1,3 arene-olefin cycloaddition reaction - University of Leicester - Figshare [figshare.le.ac.uk]
- 13. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
A Senior Application Scientist's Guide to the Determination of Impurities in Commercial (4-Isopropylphenyl)hydrazine
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. (4-Isopropylphenyl)hydrazine, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. The presence of impurities, even at trace levels, can have significant downstream consequences, impacting reaction yields, introducing unwanted side products, and potentially compromising the safety and efficacy of the final product.
This comprehensive guide provides an in-depth comparison of analytical methodologies for the determination of impurities in commercial-grade this compound. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower you to select and implement the most appropriate analytical strategy for your specific needs.
The Landscape of Potential Impurities in this compound
Understanding the potential impurity profile is the first step in developing a robust analytical method. The primary synthesis route to this compound typically involves the diazotization of 4-isopropylaniline followed by reduction of the resulting diazonium salt.[1][2] This process, while effective, can introduce several classes of impurities.
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 4-isopropylaniline is a common process impurity.
-
Positional Isomers: Isomers such as 2-isopropylphenylhydrazine and 3-isopropylphenylhydrazine can be formed if the starting 4-isopropylaniline contains isomeric impurities.[3]
-
Byproducts of Diazotization: Incomplete diazotization or side reactions can lead to the formation of various phenolic compounds.
-
Byproducts of Reduction: Over-reduction can potentially lead to the formation of 4-isopropylaniline, while incomplete reduction may leave residual diazonium salts, which are often unstable.
Degradation Products:
Hydrazine derivatives can be susceptible to oxidation and degradation, particularly when exposed to air, light, or elevated temperatures. Forced degradation studies, conducted under stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines, are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[4][5][6]
A Comparative Analysis of Key Analytical Techniques
The determination of impurities in this compound necessitates high-sensitivity and high-selectivity analytical techniques. The three primary methods employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and is suited for different aspects of impurity profiling.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the most widely used technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for the routine quality control of this compound.
The Causality Behind Method Selection:
A reversed-phase HPLC method with UV detection is the standard approach. The choice of a C18 column is predicated on its ability to effectively separate compounds based on their hydrophobicity. This compound and its likely impurities possess sufficient hydrophobicity for good retention and separation on such a column.
A significant challenge in the HPLC analysis of some hydrazine compounds is their weak UV absorption. To overcome this, pre-column derivatization with a UV-active aldehyde, such as benzaldehyde, can be employed to form a highly chromophoric hydrazone.[7] This dramatically enhances the sensitivity of the method, allowing for the detection of trace-level impurities.
dot graph "HPLC_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} Caption: Workflow for HPLC analysis of this compound impurities.
Representative HPLC Method Protocol:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for aromatic compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A gradient elution allows for the separation of compounds with a range of polarities. Phosphoric acid helps to ensure good peak shape. |
| Gradient | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B | A shallow gradient provides optimal separation of closely eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Detection | UV at 230 nm | A suitable wavelength for the detection of the aromatic rings in the analyte and potential impurities. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation (as per ICH Q2(R1) Guidelines):
A robust HPLC method must be validated to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Gas Chromatography (GC): The Specialist for Volatile Impurities
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC is particularly useful for the determination of residual solvents and other volatile impurities that may not be amenable to HPLC analysis.
The Causality Behind Method Selection:
A capillary GC with a flame ionization detector (FID) is the standard configuration for this type of analysis. The choice of a mid-polarity column, such as a DB-624 or equivalent, is crucial for resolving a wide range of potential residual solvents.[8] Similar to HPLC, direct analysis of hydrazine compounds by GC can be challenging due to their polarity and potential for thermal degradation. Derivatization, often with an acetone solution to form the corresponding acetone azine, can improve chromatographic performance and detectability.[9][10]
dot graph "GC_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
} Caption: Workflow for GC analysis of volatile impurities in this compound.
Representative GC Method Protocol:
| Parameter | Condition | Rationale |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm | A mid-polarity column suitable for a broad range of residual solvents. |
| Carrier Gas | Helium | An inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 40 °C (5 min), then 10 °C/min to 240 °C (5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| Detector | FID at 260 °C | A universal detector for organic compounds that provides excellent sensitivity. |
| Injection | Split (10:1) | A split injection is used to prevent column overloading when analyzing a concentrated sample. |
Headspace GC-MS for Trace Volatile Analysis:
For the detection of highly volatile impurities at very low concentrations, headspace sampling coupled with GC-Mass Spectrometry (GC-MS) is the method of choice. This technique involves heating the sample in a sealed vial and injecting the vapor phase (headspace) into the GC. This minimizes matrix effects and enhances the sensitivity for volatile analytes. The mass spectrometer provides definitive identification of the impurities based on their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. While not typically used for routine quantitative analysis of trace impurities, it is indispensable for identifying and characterizing unknown impurities isolated during preparative chromatography.
The Causality Behind Method Selection:
Both ¹H and ¹³C NMR are employed to piece together the structure of an unknown impurity.[11][12][13][14]
-
¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity to neighboring protons.
-
¹³C NMR provides information about the number of different types of carbon atoms in a molecule and their chemical environment.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between protons and carbons, allowing for the complete structural assignment of the impurity.
The ability of NMR to provide unambiguous structural information makes it a critical component of any comprehensive impurity profiling strategy, especially when dealing with novel or unexpected impurities discovered during stability studies or process development.[9]
Head-to-Head Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-FID/MS | NMR Spectroscopy |
| Primary Application | Purity, non-volatile impurities | Volatile impurities, residual solvents | Structural elucidation of unknown impurities |
| Sensitivity | Good to excellent (with derivatization) | Excellent | Moderate to low |
| Selectivity | Good to excellent | Excellent | Excellent |
| Quantitative Capability | Excellent | Excellent | Good (for major components) |
| Throughput | High | High | Low |
| Instrumentation Cost | Moderate | Moderate to high (with MS) | High |
| Ease of Use | Moderate | Moderate | High (requires specialist expertise) |
Conclusion: A Multi-faceted Approach for Comprehensive Impurity Profiling
The determination of impurities in commercial this compound requires a multi-faceted analytical approach. No single technique can provide a complete picture of the impurity profile.
-
HPLC-UV stands as the primary workhorse for routine quality control, offering a robust and reliable method for quantifying the main component and known non-volatile impurities. The development of a stability-indicating method is crucial for ensuring product quality over time.
-
GC-FID/MS is the essential tool for monitoring volatile organic impurities and residual solvents, which are common in pharmaceutical manufacturing.
-
NMR Spectroscopy is the ultimate arbiter for structural elucidation, providing the definitive identification of unknown impurities that may be detected by the other chromatographic techniques.
By judiciously selecting and combining these powerful analytical tools, researchers, scientists, and drug development professionals can ensure the quality and purity of this compound, thereby safeguarding the integrity of their research and the safety of their final products.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. database.ich.org [database.ich.org]
- 5. ikev.org [ikev.org]
- 6. database.ich.org [database.ich.org]
- 7. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. almacgroup.com [almacgroup.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scispace.com [scispace.com]
A Mechanistic and Comparative Guide to Reactions of (4-Isopropylphenyl)hydrazine for Synthetic and Pharmaceutical Research
This guide offers an in-depth exploration of the mechanistic pathways of reactions involving (4-isopropylphenyl)hydrazine, a key reagent in the synthesis of diverse heterocyclic compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document provides a comparative analysis of common synthetic routes, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, offering insights to empower rational reaction design and optimization.
Introduction: The Synthetic Versatility of this compound
This compound is a substituted aromatic hydrazine that serves as a critical building block for a variety of heterocyclic structures, most notably indoles and pyrazoles. The isopropyl group on the phenyl ring provides a degree of lipophilicity and can influence the electronic and steric environment of the molecule, which in turn affects its reactivity and the properties of the resulting products. A thorough understanding of the mechanisms of its primary reactions is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic strategies. This guide will focus on three cornerstone reactions: the Fischer Indole Synthesis, the Japp-Klingemann reaction for precursor synthesis, and pyrazole formation.
The Fischer Indole Synthesis: A Pillar of Heterocyclic Chemistry
The Fischer indole synthesis is a classic and highly versatile method for constructing the indole ring system, a privileged scaffold in medicinal chemistry.[1] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from this compound and a suitable aldehyde or ketone.[2]
Mechanistic Breakdown
The accepted mechanism, first proposed by Robinson, proceeds through several distinct stages, each critical for the successful formation of the indole ring.[2] The choice of acid catalyst, whether a Brønsted acid (e.g., HCl, H₂SO₄, p-TsOH) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial as it facilitates key protonation and rearrangement steps.[1][3]
-
Hydrazone Formation: The reaction initiates with the condensation of this compound with a carbonyl compound to form the corresponding (4-isopropylphenyl)hydrazone. This is a reversible acid-catalyzed dehydration reaction.
-
Tautomerization: The hydrazone tautomerizes to the more reactive ene-hydrazine intermediate. This step is essential as it sets the stage for the key bond-forming event.[4]
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, a concerted pericyclic reaction that forms a new carbon-carbon bond and breaks the N-N bond. This is often the rate-determining step of the overall process.[2]
-
Rearomatization and Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity. Subsequent intramolecular nucleophilic attack by the amino group onto the imine carbon forms a five-membered ring.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of a molecule of ammonia from the cyclic aminal, leading to the formation of the stable, aromatic indole ring.[1]
Comparative Performance of Acid Catalysts
The choice of acid catalyst significantly impacts reaction efficiency, yield, and in some cases, regioselectivity, particularly with unsymmetrical ketones.[6] While strong Brønsted acids are effective, they can sometimes lead to side reactions or decomposition. Lewis acids are often milder and can offer improved selectivity. Modern approaches have also explored the use of ionic liquids and microwave assistance to accelerate the reaction and improve yields.[5][7]
| Catalyst | Carbonyl Compound | Conditions | Yield (%) | Reference |
| p-TsOH | Cyclohexanone | Microwave (600W), 3 min | 91 | [5] |
| ZnCl₂ | Cyclohexanone | Microwave (600W), 3 min | 76 | [5] |
| Acetic Acid | Isopropyl methyl ketone | Room Temp, 20 min - 2h | 40-85 | [2] |
| Polyphosphoric Acid (PPA) | Phenylacetylene | 80-120 °C | 69-93 | [8] |
| Trichloroacetic Acid | Various ketones | 100 °C, 5 min (solvent-free) | 84-100 | [9] |
Note: Yields are for analogous systems and demonstrate catalyst efficacy. Specific yields for this compound may vary but are expected to follow similar trends.
Experimental Protocol: One-Pot Synthesis of 6-isopropyl-2,3-dimethylindole
This one-pot procedure is efficient as it avoids the isolation of the intermediate hydrazone.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Butan-2-one (1.05 eq)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount) or Polyphosphoric acid (PPA)
-
Ethanol or Toluene
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound hydrochloride and the solvent (e.g., ethanol).
-
Add butan-2-one to the mixture.
-
Add the acid catalyst (e.g., a catalytic amount of p-TsOH or an excess of PPA).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the catalyst and solvent.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a soluble acid like p-TsOH, neutralize the mixture with an aqueous base solution (e.g., NaHCO₃ or NaOH). If using PPA, quench the reaction by carefully pouring the mixture over crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 6-isopropyl-2,3-dimethylindole.
The Japp-Klingemann Reaction: A Gateway to Hydrazone Precursors
While hydrazones for the Fischer synthesis can be formed directly, the Japp-Klingemann reaction offers an alternative and powerful route, especially for creating more complex hydrazones that are not easily accessible from direct condensation.[10] This reaction synthesizes hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[11] For our purposes, this involves the conversion of 4-isopropylaniline to its diazonium salt, followed by reaction with a β-dicarbonyl compound.
Mechanistic Pathway
The reaction proceeds via a coupling and subsequent cleavage mechanism. The causality is rooted in the electrophilicity of the diazonium salt and the nucleophilicity of the enolate derived from the β-dicarbonyl compound.
-
Diazotization: 4-isopropylaniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding 4-isopropylbenzenediazonium salt.
-
Enolate Formation: The β-keto-ester is deprotonated with a base to form a nucleophilic enolate.
-
Azo Coupling: The enolate attacks the terminal nitrogen of the diazonium salt to form an azo compound.
-
Hydrolysis and Cleavage: The azo intermediate undergoes hydrolysis, leading to the cleavage of an acyl or carboxyl group. This step is often irreversible and drives the reaction forward.
-
Tautomerization: The resulting intermediate tautomerizes to the stable hydrazone product.[10]
Experimental Protocol: Synthesis of a Hydrazone via Japp-Klingemann
Materials:
-
4-Isopropylaniline (1.0 eq)
-
Sodium nitrite (1.05 eq)
-
Concentrated Hydrochloric Acid
-
Ethyl 2-methylacetoacetate (or other β-keto-ester) (1.0 eq)
-
Sodium hydroxide
-
Ethanol, Water, Ice
Procedure:
-
Diazotization: Dissolve 4-isopropylaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C. Stir for 15-20 minutes.
-
Coupling: In a separate flask, dissolve the β-keto-ester (e.g., ethyl 2-methylacetoacetate) in ethanol and add an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring, maintaining the temperature below 10 °C. A colored precipitate (the hydrazone) should form.
-
Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude hydrazone can be purified by recrystallization from a suitable solvent like ethanol or methanol. The purified hydrazone is now ready for use in a subsequent Fischer indole synthesis.
Pyrazole Synthesis: An Alternative Heterocyclic Core
This compound is also a valuable precursor for the synthesis of pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[12] The most common route is the condensation reaction with 1,3-dicarbonyl compounds.[13]
Mechanism and Regioselectivity
The reaction proceeds through a sequential condensation-cyclization-dehydration mechanism.
-
Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-diketone, forming a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining -NH₂ group of the hydrazine then performs an intramolecular nucleophilic attack on the second carbonyl group, forming a five-membered heterocyclic ring.
-
Dehydration: The resulting intermediate readily dehydrates to form the stable, aromatic pyrazole ring.
When using an unsymmetrical 1,3-diketone, the formation of two regioisomers is possible. The regioselectivity is influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions. For instance, using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) in an acidic medium can lead to high regioselectivity and good yields at room temperature.[12]
Comparative Yields with Different Dicarbonyls
The structure of the 1,3-dicarbonyl compound plays a crucial role in determining the reaction's success and yield.
| 1,3-Dicarbonyl Compound | Conditions | Yield (%) | Regioselectivity | Reference |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | DMAc, HCl, RT | 74-77 | 98:2 | [12] |
| 2-Alkyl-substituted 1,3-diketones | DMAc, HCl, RT | 79-89 | >99.8:0.2 | [12] |
| Acetylacetone | Ethylene glycol, RT | 70-95 | N/A (symmetrical) | [13] |
| Ethyl acetoacetate (with nano-ZnO) | Solvent-free | 95 | N/A | [14] |
Note: Data from studies using various arylhydrazines, demonstrating general trends in reactivity and yield.
Experimental Protocol: Synthesis of 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.0 eq)
-
Glacial Acetic Acid or Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of glacial acetic acid or ethanol.
-
Add acetylacetone dropwise to the hydrazine solution with stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. If the product crystallizes, it can be collected by filtration.
-
If the product does not crystallize, pour the reaction mixture into cold water. The pyrazole product will often precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude pyrazole by recrystallization from ethanol/water to yield the final product.
Conclusion and Future Outlook
This compound is a versatile and valuable reagent in heterocyclic synthesis. A deep, mechanistic understanding of its core reactions—the Fischer indole synthesis, the Japp-Klingemann reaction, and pyrazole formation—is essential for any researcher in the fields of organic synthesis and drug discovery. By carefully selecting catalysts, solvents, and reaction conditions, chemists can control the outcomes of these transformations to achieve high yields and, where applicable, high regioselectivity. The continued development of modern catalytic systems, including microwave-assisted and one-pot procedures, further enhances the utility of these classic reactions, enabling the rapid and efficient synthesis of complex molecular architectures for pharmaceutical and materials science applications.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 11. Japp-Klingemann_reaction [chemeurope.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to Navigating Regioselectivity in Reactions with Substituted Phenylhydrazines
For researchers, synthetic chemists, and professionals in drug development, substituted phenylhydrazines are indispensable building blocks. Their utility in constructing heterocyclic scaffolds, particularly indoles and pyrazoles, is well-established. However, the introduction of substituents onto the phenyl ring brings a critical challenge: controlling the regioselectivity of the cyclization. The seemingly subtle placement of a methyl or nitro group can dramatically alter the reaction's course, leading to a mixture of isomers or even complete reaction failure.
This guide provides an in-depth comparison of regiochemical outcomes in two cornerstone reactions—the Fischer Indole Synthesis and the Knorr Pyrazole Synthesis—when using substituted phenylhydrazines. We will dissect the mechanistic underpinnings that govern the formation of one regioisomer over another, supported by experimental data, and provide field-proven protocols to help you navigate these synthetic challenges with greater predictability and success.
Part 1: The Fischer Indole Synthesis: Directing Cyclization with Substituents
The Fischer indole synthesis, discovered in 1883, is a robust acid-catalyzed reaction that forms an indole from a phenylhydrazine and an enolizable ketone or aldehyde.[1][2] The reaction proceeds via a phenylhydrazone intermediate, which tautomerizes to an ene-hydrazine. The crucial regioselectivity-determining step is the[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine, followed by cyclization and elimination of ammonia.[1][3]
When a meta-substituted phenylhydrazine is used with an unsymmetrical ketone, the situation becomes complex, as cyclization can occur at either of the two ortho positions relative to the hydrazine moiety, potentially yielding both 4- and 6-substituted indoles.[4][5] The outcome is a delicate interplay between the electronic and steric nature of the substituent.
Mechanistic Viewpoint: The[1][1]-Sigmatropic Rearrangement
The core of regioselectivity lies in the[1][1]-sigmatropic rearrangement. This step can be viewed as an intramolecular electrophilic attack by an electron-poor enamine carbon onto the electron-rich phenyl ring.[5] Therefore, the electronic properties of the substituent on the phenylhydrazine ring play a pivotal role in directing this attack.
Comparing Substituent Effects on Regioselectivity
The directing influence of a substituent is not always absolute and often depends on a balance of electronic activation/deactivation and steric hindrance.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) are activating and generally direct the cyclization to the para position relative to themselves. When the EDG is at the meta position of the phenylhydrazine, this leads to a preference for the 6-substituted indole .[4][5] However, this preference is often modest.[4] It is critical to note that strongly electron-donating substituents can sometimes lead to reaction failure by promoting heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate, which competes with the desired sigmatropic rearrangement.[6]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) are deactivating. When an EWG is at the meta position, cyclization is favored at the position that is meta to the EWG on the newly formed ring, resulting in the 4-substituted indole .[4] The deactivating nature of the EWG can destabilize the transition state leading to the 6-substituted isomer, thus enhancing the selectivity for the 4-substituted product.[7][8] In some cases, the presence of an EWG can be crucial for achieving high regioselectivity.[7][9]
Table 1: Regioselectivity in the Fischer Indole Synthesis with meta-Substituted Phenylhydrazines
| Phenylhydrazine Substituent (at C3) | Carbonyl Partner | Major Product | Minor Product | Typical Ratio (Major:Minor) | Reference |
| 3-Methylphenylhydrazine | Propiophenone | 2-Phenyl-3,6-dimethylindole | 2-Phenyl-3,4-dimethylindole | 58 : 42 | [4] |
| 3-Methoxyphenylhydrazine | Cyclohexanone | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 8-Methoxy-1,2,3,4-tetrahydrocarbazole | Predominantly 6-substituted | [5] |
| 3-Nitrophenylhydrazine | Methyl Ethyl Ketone | 2,3-Dimethyl-4-nitroindole | 2,3-Dimethyl-6-nitroindole | Predominantly 4-substituted | [4][5] |
Note: Ratios are highly dependent on reaction conditions (acid catalyst, temperature, solvent) and the specific carbonyl partner.[10]
Part 2: The Knorr Pyrazole Synthesis: A More Complex Regiochemical Puzzle
The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a fundamental method for preparing pyrazoles.[11][12] When an unsymmetrical 1,3-dicarbonyl is used, the reaction presents a significant regiochemical challenge, as it can yield two distinct structural isomers.[13][14] This control is vital, as different pyrazole regioisomers often exhibit vastly different biological activities.
The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization.[13] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, setting the stage for the regiochemical outcome.[14][15]
Mechanistic Viewpoint: The Initial Nucleophilic Attack
The regioselectivity in the Knorr synthesis is primarily dictated by the initial condensation step. The more electrophilic carbonyl carbon of the 1,3-dicarbonyl will preferentially react with the more nucleophilic nitrogen of the substituted hydrazine. Substituents on the phenylhydrazine modulate the nucleophilicity of the nitrogen atoms, while substituents on the dicarbonyl compound alter the electrophilicity of the carbonyl carbons.
Comparing Substituent and Solvent Effects
Unlike the Fischer synthesis, where intramolecular electronics dominate, the Knorr synthesis is highly sensitive to external factors, especially the solvent.[13]
-
Electronic Effects: Electron-withdrawing groups on the phenylhydrazine decrease the nucleophilicity of the substituted nitrogen (N1), which can favor initial attack by the terminal -NH₂ group (N2) at the more reactive carbonyl. Conversely, electron-donating groups increase the nucleophilicity of N1. The outcome is a reaction between the more nucleophilic nitrogen and the more electrophilic carbon.
-
Solvent Effects: The choice of solvent can dramatically influence the isomer ratio. Protic solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), can significantly enhance regioselectivity compared to less polar solvents like ethanol.[13] This is often attributed to specific solvent interactions that stabilize one transition state over the other.
Table 2: Regioselectivity in the Knorr Pyrazole Synthesis
| Phenylhydrazine | 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Solvent | Major Product (N-Ph adjacent to:) | Isomer Ratio (A:B) | Reference |
| Phenylhydrazine | Benzoylacetone (R¹=Ph, R²=Me) | Ethanol | R¹ (Ph) | 67 : 33 | [13] |
| Phenylhydrazine | Benzoylacetone (R¹=Ph, R²=Me) | TFE | R¹ (Ph) | 95 : 5 | [13] |
| Phenylhydrazine | 1,1,1-Trifluoro-2,4-pentanedione (R¹=CF₃, R²=Me) | Ethanol | R² (Me) | >99 : 1 | [13] |
| 4-Nitrophenylhydrazine | Benzoylacetone (R¹=Ph, R²=Me) | Ethanol | R¹ (Ph) | 80 : 20 | [13] |
Note: Regioisomer A has the N-phenyl group adjacent to R¹, while Regioisomer B has it adjacent to R². The high selectivity observed with trifluoromethyl-substituted dicarbonyls is due to the powerful electron-withdrawing effect of the CF₃ group, making the adjacent carbonyl exceptionally electrophilic.[14]
Part 3: Experimental Protocols & Self-Validating Systems
Trustworthiness in synthetic chemistry is built on reproducible, well-understood protocols. The following procedure for a Fischer indole synthesis is designed to be self-validating, with clear checkpoints and explanations for each step.
Protocol: Synthesis of 2,3,3-trimethyl-5-nitro-3H-indole (4e)
This protocol is adapted from a reported synthesis and illustrates the use of a strongly electron-withdrawing group to influence the reaction.[3][16] The use of mixed acid conditions (acetic acid/HCl) is often necessary to drive reactions with deactivated hydrazines.[3]
Materials:
-
p-Nitrophenylhydrazine hydrochloride (1.0 eq)
-
Isopropyl methyl ketone (1.1 eq)
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (e.g., 1 M aqueous solution)
-
Organic Solvent (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and TLC supplies
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine p-nitrophenylhydrazine hydrochloride and isopropyl methyl ketone in glacial acetic acid.
-
Causality: Acetic acid serves as both a solvent and a Brønsted acid catalyst. For deactivated substrates like nitrophenylhydrazine, a stronger acid co-catalyst is often required to facilitate the initial hydrazone formation and subsequent rearrangement.[3]
-
-
Acid Addition: Carefully add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to reflux with vigorous stirring. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Self-Validation: Regular TLC analysis is crucial. The formation of a new, more nonpolar spot (the indolenine product) and the consumption of the polar hydrazine starting material validates that the reaction is proceeding.
-
-
Workup - Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully neutralize the acidic mixture by slowly adding an aqueous solution of sodium hydroxide until the pH is approximately 7-8.
-
Causality: Neutralization is essential to quench the reaction and to ensure the product, which may be unstable in strong acid, is not degraded. It also prepares the mixture for extraction.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure indolenine.
Conclusion
The regioselectivity of reactions involving substituted phenylhydrazines is a predictable, yet complex, outcome governed by fundamental principles of organic chemistry. In the Fischer Indole Synthesis , the electronic nature of the substituent on the phenyl ring is the primary director of the key[1][1]-sigmatropic rearrangement, with EDGs favoring 6-substituted indoles and EWGs favoring 4-substituted indoles from meta-substituted precursors. For the Knorr Pyrazole Synthesis , regioselectivity is a more nuanced interplay between the electronics of both reactants and is highly susceptible to external conditions, particularly the choice of solvent. By understanding these underlying mechanistic principles and leveraging the comparative data presented, researchers can move from empirical screening to rational design, enabling more efficient and predictable syntheses of these vital heterocyclic structures.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Knorr Pyrazole Synthesis [drugfuture.com]
- 12. name-reaction.com [name-reaction.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 15. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to the Biological Activity Screening of Novel Compounds from (4-Isopropylphenyl)hydrazine
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. The hydrazine scaffold, and specifically derivatives of (4-Isopropylphenyl)hydrazine, represents a promising starting point for the synthesis of compounds with diverse biological activities. This guide provides an in-depth comparison of screening methodologies to evaluate the anticancer, antimicrobial, anti-inflammatory, and antioxidant potential of these novel compounds, complete with experimental protocols and insights into the underlying mechanisms of action.
Introduction to this compound Derivatives
This compound is a versatile precursor in organic synthesis. Its derivatives, including Schiff bases, pyrazoles, and other heterocyclic systems, have garnered significant interest in medicinal chemistry. The presence of the isopropylphenyl group can modulate the lipophilicity and steric bulk of the resulting molecules, potentially influencing their interaction with biological targets. The inherent reactivity of the hydrazine moiety allows for the construction of a wide array of molecular architectures, leading to a broad spectrum of pharmacological effects. This guide will walk you through the essential screening assays to unlock the therapeutic potential of your synthesized compounds.
Section 1: Anticancer Activity Screening
The evaluation of novel compounds for their anticancer properties is a cornerstone of drug discovery. A primary and widely adopted method for assessing cytotoxicity against cancer cell lines is the MTT assay.
The MTT Assay: A Measure of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay [1][2][3]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.
Comparative Data for Anticancer Activity:
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Pyrazole Derivative 1 | MCF-7 | 16.61 | 5-FU | Not Specified |
| Pyrazole Derivative 2 | HepG-2 | 14.32 | 5-FU | Not Specified |
| Quinoline-based dihydrazone 3b | MCF-7 | 7.016 | 5-FU | >34.32 |
| Quinoline-based dihydrazone 3c | MCF-7 | 7.05 | 5-FU | >34.32 |
Note: The data presented is for illustrative purposes, based on pyrazole and dihydrazone derivatives. Specific data for this compound derivatives was not available in the cited literature.[4][5]
Mechanism of Action & Signaling Pathways
Hydrazine derivatives can exert their anticancer effects through various mechanisms, including the induction of apoptosis.[6] Key signaling pathways to investigate include:
-
Caspase Activation: Apoptosis is often executed by a cascade of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism of cell death.[7][8]
-
Receptor Tyrosine Kinase (RTK) Inhibition: Many cancers are driven by the aberrant activity of RTKs. Novel compounds may act as inhibitors of these kinases, disrupting downstream signaling pathways like the RAS-RAF-MEK-ERK pathway that controls cell proliferation.[9]
Workflow for Anticancer Screening
Caption: Workflow for anticancer activity screening.
Section 2: Antimicrobial Activity Screening
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Schiff bases and pyrazole derivatives of hydrazines have shown promising antibacterial and antifungal activities.
Agar Well Diffusion and Broth Microdilution Methods
The agar well diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of a compound. A standardized inoculum of a microorganism is spread on an agar plate, and wells are punched into the agar, into which the test compound is added. The diameter of the clear zone of inhibition around the well indicates the antimicrobial potency.
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate, which is then inoculated with the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth.[10][11]
Experimental Protocol: Antimicrobial Screening [11][12]
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Agar Well Diffusion:
-
Spread the microbial inoculum evenly onto the surface of an agar plate.
-
Create wells in the agar using a sterile borer.
-
Add a known concentration of the test compound solution to each well.
-
Incubate the plates at the appropriate temperature and time for the specific microorganism.
-
Measure the diameter of the zone of inhibition.
-
-
Broth Microdilution (for MIC determination):
-
Prepare two-fold serial dilutions of the test compound in broth medium in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC by visual inspection for the lowest concentration with no turbidity.
-
Comparative Data for Antimicrobial Activity:
| Compound Type | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Hydrazone Derivative | S. aureus | 62.5 | Ampicillin | 12.5 |
| Hydrazone Derivative | E. coli | 62.5-250 | Ampicillin | 100 |
| Hydrazone Derivative | C. albicans | 62.5-250 | Nystatin | 12.5 |
| Pyrazole Hydrazone | A. baumannii | 0.78-6.25 | Not Specified | Not Specified |
Note: The data presented is for illustrative purposes, based on general hydrazone and pyrazole hydrazone derivatives. Specific data for this compound derivatives was not available in the cited literature.[10][13]
Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening.
Section 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases. Pyrazole derivatives, in particular, are known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of compounds. Injection of carrageenan into the paw induces a biphasic inflammatory response, and the reduction in paw swelling by a test compound is a measure of its anti-inflammatory effect.
Experimental Protocol: Carrageenan-Induced Paw Edema [14]
-
Animal Acclimatization: Acclimate rodents (e.g., Wistar rats) to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the novel compound. Administer the compounds orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Comparative Data for Anti-inflammatory Activity:
| Compound Type | Dose (mg/kg) | % Inhibition of Edema (at 4.5h) | Reference Drug | % Inhibition of Edema |
| p-nitrophenyl hydrazone 3b | - | Superior to Celecoxib | Celecoxib | - |
Note: The data presented is for a p-nitrophenyl hydrazone derivative and is for illustrative purposes. Specific data for this compound derivatives was not available in the cited literature.[15]
Mechanism of Action & Signaling Pathways
The anti-inflammatory effects of pyrazole and hydrazine derivatives are often attributed to their ability to modulate key inflammatory pathways:
-
Cyclooxygenase (COX) Inhibition: These compounds can inhibit the activity of COX enzymes, particularly the inducible COX-2 isozyme, which is responsible for the production of pro-inflammatory prostaglandins.[4][16][17][18]
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Inhibition of the NF-κB pathway can suppress the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[19][20][21][22]
Inflammatory Signaling Pathway
Caption: Simplified overview of the NF-κB and COX-2 inflammatory pathways.
Section 4: Antioxidant Activity Screening
Oxidative stress is implicated in the pathogenesis of numerous diseases. Hydrazone derivatives are known to possess antioxidant properties, primarily due to their ability to scavenge free radicals.
DPPH and ABTS Radical Scavenging Assays
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating the in vitro antioxidant activity of compounds. Both assays are based on the ability of an antioxidant to donate a hydrogen atom or an electron to a stable radical, causing a color change that can be measured spectrophotometrically.
Experimental Protocol: DPPH and ABTS Assays
-
Reagent Preparation: Prepare stock solutions of DPPH in methanol and ABTS radical cation by reacting ABTS with potassium persulfate.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Reaction Mixture:
-
DPPH Assay: Mix the test compound solution with the DPPH solution and incubate in the dark for 30 minutes.
-
ABTS Assay: Mix the test compound solution with the ABTS radical cation solution and incubate for a specific time (e.g., 6 minutes).
-
-
Absorbance Measurement: Measure the absorbance of the reaction mixtures at the appropriate wavelength (around 517 nm for DPPH and 734 nm for ABTS).
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. The IC₅₀ value, the concentration of the compound that scavenges 50% of the radicals, can then be determined.
Comparative Data for Antioxidant Activity:
| Compound Type | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | Reference Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| Hydrazone Derivative | 81.06 | 4.30 | Ascorbic Acid | - | 13.2 |
| Hydrazone Derivative | - | - | Quercetin | - | 3.57 |
Note: The data presented is for a specific hydrazone derivative and is for illustrative purposes. Specific data for this compound derivatives was not available in the cited literature.
Workflow for Antioxidant Screening
Caption: Workflow for antioxidant activity screening.
Conclusion
This guide provides a comprehensive framework for the biological activity screening of novel compounds derived from this compound. By systematically applying these well-established assays, researchers can effectively evaluate the anticancer, antimicrobial, anti-inflammatory, and antioxidant potential of their synthesized molecules. The provided protocols and insights into the underlying mechanisms of action will aid in the identification of promising lead compounds for further drug development. It is crucial to note that while this guide offers a robust starting point, the specific experimental conditions may need to be optimized for the particular compounds and biological systems under investigation. The synthesis and evaluation of derivatives from this specific scaffold hold considerable promise for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase-3 Activators as Anticancer Agents | Bentham Science [benthamscience.com]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of histamine Schiff bases as carbonic anhydrase I, II, IV, VII, and IX activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 20. inventions.pitt.edu [inventions.pitt.edu]
- 21. NF-kB Signaling Pathway products from Selleck Chemicals [bio-connect.nl]
- 22. mdpi.com [mdpi.com]
Yield Comparison in Fischer Indole Synthesis: A Guide to the Impact of Ketone Substituents
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a pivotal reaction for the construction of the indole nucleus, a privileged scaffold in countless pharmaceuticals and natural products.[1][2][3] This reaction, involving the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, is renowned for its versatility.[1][2][4] However, the yield and regioselectivity of this synthesis are profoundly influenced by the steric and electronic nature of the substituents on the ketone starting material.[1][5]
This guide provides an in-depth comparison of how different ketone substituents affect the yield of the Fischer indole synthesis, supported by experimental data and mechanistic insights. Understanding these nuances is critical for optimizing reaction conditions and achieving desired synthetic outcomes in drug discovery and development.
The Mechanism: A Quick Overview
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The arylhydrazine condenses with a ketone to form a phenylhydrazone.[1][2]
-
Tautomerization: The hydrazone tautomerizes to its enehydrazine form.[1][2][6]
-
[7][7]-Sigmatropic Rearrangement: A protonated enehydrazine undergoes a concerted, irreversible[7][7]-sigmatropic rearrangement, which is the key bond-forming step.[2][3][6]
-
Cyclization and Ammonia Elimination: The resulting intermediate cyclizes and eliminates a molecule of ammonia to form the aromatic indole ring.[2][3][6]
The efficiency of these steps, particularly the[7][7]-sigmatropic rearrangement, is highly sensitive to the substituents present on the ketone.
Impact of Ketone Substituents on Reaction Yield
The electronic and steric properties of substituents on the ketone can either facilitate or hinder the key steps of the Fischer indole synthesis, thereby impacting the overall yield.
Electronic Effects of Substituents
The electronic nature of the groups attached to the carbonyl carbon of the ketone plays a significant role in the reaction's success.
Electron-Donating Groups (EDGs)
Generally, ketones bearing electron-donating alkyl groups are good substrates for the Fischer indole synthesis. For instance, the reaction of phenylhydrazine with acetone proceeds in high yield to form 2-methylindole.[8] The presence of methyl groups, which are electron-donating, can support the reaction.[9]
However, extremely electron-rich carbonyl substrates can promote a competing side reaction: the cleavage of the N-N bond in the hydrazone intermediate, which can lead to lower yields or even complete reaction failure.[5][10] Computational studies have shown that strong electron-donating substituents can divert the reaction pathway towards heterolytic N-N bond cleavage, preventing the desired[7][7]-sigmatropic rearrangement.[10]
Electron-Withdrawing Groups (EWGs)
Electron-withdrawing groups on the ketone can have a more complex and often detrimental effect on the yield. EWGs can destabilize the transition state of the crucial[7][7]-sigmatropic rearrangement, hindering the reaction.[11] For example, the synthesis of 3-amidoindoles via the Fischer method is notoriously challenging and often results in poor yields due to the electron-withdrawing nature of the amide group.[10]
In a study involving p-nitrophenylhydrazine and isopropyl methyl ketone, the resulting 2,3,3-trimethyl-5-nitroindolenine was obtained in a very low yield of 10% after refluxing in acetic acid for 1.5 hours.[9] The instability of the product under the harsh reaction conditions also contributed to the low yield.[9]
Steric Effects of Substituents
Steric hindrance around the carbonyl group of the ketone can significantly impact the rate of hydrazone formation and the subsequent cyclization, often leading to lower yields. Bulky substituents can impede the approach of the phenylhydrazine and can also influence the regioselectivity of the reaction with unsymmetrical ketones.[5]
The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is a well-documented challenge influenced by both steric effects and the acidity of the medium.[5][12] The use of bulky substituents on the ketone can direct the cyclization to the less sterically hindered position.[5]
Regioselectivity with Unsymmetrical Ketones
When an unsymmetrical ketone of the type RCH₂COCH₂R' is used, a mixture of two isomeric indoles can be obtained.[1] The ratio of these products is dependent on the nature of the substituents and the reaction conditions, particularly the acid catalyst and its concentration.[5][13] For instance, in the reaction with methyl ethyl ketone, weaker acids tend to favor the formation of the kinetic product, while stronger acids can lead to the thermodynamic product.[5]
Comparative Yield Data
The following table summarizes representative yields of the Fischer indole synthesis with various substituted ketones, highlighting the impact of different substituents.
| Ketone Substrate | Phenylhydrazine Substrate | Catalyst/Solvent | Product | Yield (%) | Reference |
| Isopropyl methyl ketone | m-Tolylhydrazine hydrochloride | Glacial acetic acid | 2,3,3,4- and 2,3,3,6-tetramethylindolenine | 88% | [9] |
| 2-Methyl-cyclohexanone | m-Tolylhydrazine hydrochloride | Glacial acetic acid | Methyl-substituted tricyclic indolenine | High Yield | [9] |
| Isopropyl methyl ketone | p-Nitrophenylhydrazine hydrochloride | Acetic acid/HCl | 2,3,3-trimethyl-5-nitroindolenine | 30% | [9] |
| Acetoveratrone | Phenylhydrazine | Not specified | 2-Veratrylindole | Not specified | [14] |
| Acetone | Phenylhydrazine | Amberlite IR 120/Ethanol | 2-Methylindole | 70-88% | [8] |
| Cyclohexanone | Phenylhydrazine | Not specified | 1,2,3,4-Tetrahydrocarbazole | Not specified | [6] |
Experimental Protocol: Synthesis of 2-Phenylindole
This protocol provides a detailed procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine, a classic example of the Fischer indole synthesis.[7]
Step 1: Synthesis of Acetophenone Phenylhydrazone
Materials:
-
Acetophenone (4.0 g, 0.033 mol)
-
Phenylhydrazine (3.6 g, 0.033 mol)
-
95% Ethanol (80 mL)
Procedure:
-
A mixture of acetophenone and phenylhydrazine is warmed on a steam bath for one hour.
-
The hot mixture is dissolved in 80 mL of 95% ethanol.
-
Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.
-
The product is collected by filtration and washed with 25 mL of cold ethanol.
-
A second crop of crystals can be obtained by concentrating the combined filtrate and washings.[7]
Step 2: Fischer Indole Synthesis of 2-Phenylindole
Materials:
-
Acetophenone phenylhydrazone (5.3 g, 0.025 mol)
-
Powdered anhydrous zinc chloride (25.0 g)
-
Glacial acetic acid (50 mL)
-
Concentrated hydrochloric acid (5 mL)
-
95% Ethanol
Procedure:
-
In a tall 1-L beaker, an intimate mixture of freshly prepared acetophenone phenylhydrazone and powdered anhydrous zinc chloride is prepared.
-
The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously by hand.
-
The mass will become liquid after 3-4 minutes, and the evolution of white fumes will begin.
-
The beaker is removed from the bath, and stirring is continued for 5 minutes.
-
The hot reaction mixture is poured into a beaker containing 400 mL of water.
-
50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to the beaker containing the reaction mixture to dissolve the zinc salts.
-
The crude 2-phenylindole is collected by filtration, washed with 200 mL of water, and then recrystallized from hot 95% ethanol.[7]
Visualizing the Process
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow for 2-Phenylindole Synthesis
Caption: Experimental workflow for 2-phenylindole synthesis.
Conclusion
The choice of ketone is a critical parameter in the Fischer indole synthesis that dictates the potential success and outcome of the reaction. While ketones with simple alkyl substituents generally provide good to excellent yields, the presence of strong electron-donating or electron-withdrawing groups, as well as significant steric bulk, can adversely affect the reaction efficiency. A thorough understanding of these substituent effects allows for the rational selection of starting materials and reaction conditions, which is essential for the efficient synthesis of target indole derivatives in a research and drug development setting. Careful consideration of the electronic and steric profiles of the ketone substrate, along with optimization of the acid catalyst and temperature, will ultimately lead to higher yields and greater control over the regiochemical outcome of this venerable and powerful reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. testbook.com [testbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchwithnj.com [researchwithnj.com]
- 13. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (4-Isopropylphenyl)hydrazine and its Salts
(4-Isopropylphenyl)hydrazine and its common salt form, this compound hydrochloride, are valuable reagents in synthetic chemistry, frequently employed in the creation of pharmaceuticals and other complex organic molecules. However, their utility is matched by significant hazardous properties inherent to the hydrazine functional group.[1] As a class, hydrazines are recognized for their toxicity and potential carcinogenicity, demanding a rigorous and informed approach to their handling and disposal to ensure laboratory safety and environmental protection.[1][2][3]
This guide provides a comprehensive framework for the proper disposal of this compound. It moves beyond a simple checklist to explain the chemical reasoning behind these procedures, empowering researchers to manage this hazardous waste with confidence and integrity.
Hazard Assessment and Regulatory Classification
Before any handling or disposal, a thorough understanding of the material's risks is paramount.
This compound hydrochloride is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[4][5][7]
From a regulatory standpoint, hydrazine and its derivatives are classified by the U.S. Environmental Protection Agency (EPA) as hazardous wastes.[2] Many hydrazines fall under the "P-list" of acutely hazardous wastes.[8][9][10] This designation carries stringent disposal requirements. While this compound is not explicitly on this list, its acute toxicity profile mandates that it be managed with the same high level of caution.
Key Principle of P-Listed Waste Management: The concept of "empty" does not apply in the usual sense. Any container that has held a P-listed or acutely hazardous chemical, as well as any materials used to clean up spills, must be treated as hazardous waste.[8][10][11] Do not triple rinse and reuse these containers.[11]
Immediate Safety & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Strict adherence to PPE protocols is non-negotiable.
-
Engineering Controls: All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12][13]
-
Personal Protective Equipment: A standard PPE ensemble for handling this compound includes:
-
Eye Protection: ANSI Z87.1-compliant safety goggles.[12] A face shield should be worn over goggles if there is a significant splash hazard.
-
Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile or butyl rubber.[12][14] Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[12][13]
-
Disposal Pathways: A Decision Framework
The correct disposal procedure depends on the form of the waste. The following diagram outlines the decision-making process for managing different waste streams containing this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
Step-by-Step Disposal Protocols
Protocol 4.1: Disposal of Unused or Off-Specification Reagent
This is the most straightforward and safest method for pure or concentrated material.
-
Do Not Open: Keep the manufacturer's container sealed.
-
Label: Ensure the container is clearly labeled with its contents. Affix your institution's hazardous waste tag. List "this compound" and mark it as "Acutely Toxic" and "Irritant."
-
Segregate: Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for disposal by a licensed hazardous waste contractor.[9]
Protocol 4.2: Disposal of Contaminated Solid Waste
This includes items like gloves, weighing paper, absorbent pads from spills, and contaminated silica gel.
-
Collect: Immediately place all contaminated solid waste into a dedicated, heavy-duty plastic bag or a labeled, sealable container.[8]
-
Seal and Label: Once full, seal the bag or container. Label it clearly as "Hazardous Waste: this compound Contaminated Debris."
-
Dispose: Manage the container for EHS pickup alongside other solid hazardous waste.
Protocol 4.3: Disposal of "Empty" Containers
As per the principle for acutely hazardous waste, the empty container itself is considered hazardous.[8][10][11]
-
Secure: Tightly close the cap on the empty container.
-
Label: Deface the original manufacturer's label to avoid confusion. Affix a hazardous waste tag, listing the contents as "Empty container of this compound."
-
Dispose: Turn the container over to EHS for disposal. Do not discard it in regular trash, recycling, or glass waste.[10]
Protocol 4.4: Decontamination of Dilute Aqueous Waste Streams
CAUTION: This procedure should only be performed by trained personnel for dilute (<1% w/v) solutions in a chemical fume hood. The reaction can be exothermic and produce gas.
The primary mechanism for neutralizing hydrazine compounds is chemical oxidation, which breaks the nitrogen-nitrogen bond to form nitrogen gas and other less harmful products.[2][14][15] A common and effective method uses a dilute solution of sodium hypochlorite (bleach).
| Parameter | Guideline | Rationale & Citation |
| Waste Concentration | < 1% w/v (10 g/L) | Higher concentrations can lead to uncontrolled exothermic reactions.[16] |
| Neutralizing Agent | Dilute Sodium Hypochlorite (~5% aqueous solution) | An effective oxidizing agent for hydrazines, readily available as household bleach.[2][14][16] |
| Reaction Ratio | ~2:1 molar ratio of Hypochlorite to Hydrazine | Ensures complete oxidation. A volumetric excess of bleach is typically used. |
| Procedure | Slowly add the hydrazine waste to a stirred, ice-cooled solution of excess bleach. | Slow, controlled addition prevents dangerous temperature increases and gas evolution.[17] |
| Verification | Test for residual hydrazine (e.g., with potassium iodide-starch paper) | Confirms complete destruction of the hazardous compound before final disposal. |
Step-by-Step Neutralization Protocol:
-
Prepare: In a suitably large flask equipped with a magnetic stir bar and placed in an ice bath within a fume hood, place a volume of ~5% sodium hypochlorite solution.
-
Add Waste: Using an addition funnel, add the dilute this compound waste dropwise to the stirring bleach solution. Monitor the temperature and rate of gas evolution.
-
Stir: After the addition is complete, allow the mixture to stir at room temperature for several hours (or overnight) to ensure the reaction is complete.
-
Neutralize pH: Check the pH of the solution. If it is highly basic from the bleach, neutralize it to a pH between 6 and 8 with a suitable acid (e.g., dilute hydrochloric acid).
-
Dispose: The neutralized solution can now be collected as aqueous hazardous waste for EHS pickup.
Emergency Procedures: Spills and Exposures
Spill Response
-
Small Spill (Solid): If a small amount of solid is spilled inside a fume hood, gently cover it with a non-combustible absorbent material like sand or vermiculite.[15] Carefully sweep the mixture into a designated hazardous waste container. Decontaminate the area with a cloth dampened with soapy water, and dispose of the cloth as contaminated solid waste.
-
Large Spill: Evacuate the immediate area.[12] Alert colleagues and your supervisor. Call your institution's emergency EHS number. Do not attempt to clean it up yourself.[12][13] Remain at a safe distance to provide information to emergency responders.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[12][18][19] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][18] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[12][18] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[15] Seek immediate medical attention.[12]
References
- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. echemi.com [echemi.com]
- 5. 4-Isopropylphenylhydrazine hydrochloride - High purity | EN [georganics.sk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 4-异丙基苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 9. wastemedic.com [wastemedic.com]
- 10. P-Listed Chemical Waste | Institutional Risk & Safety | UT Dallas [risk-safety.utdallas.edu]
- 11. Fact Sheet: P-Listed Hazardous Waste | PennEHRS [ehrs.upenn.edu]
- 12. ehs.ucsb.edu [ehs.ucsb.edu]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. arxada.com [arxada.com]
- 15. files.dep.state.pa.us [files.dep.state.pa.us]
- 16. nexchem.co.uk [nexchem.co.uk]
- 17. Hydrazine - Sciencemadness Wiki [sciencemadness.org]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. Hydrazine - Wikipedia [en.wikipedia.org]
Navigating the Risks: A Practical Guide to Handling (4-Isopropylphenyl)hydrazine
<
For the Researcher, Scientist, and Drug Development Professional
In the fast-paced world of pharmaceutical research and development, the safe handling of reactive chemical intermediates is paramount. (4-Isopropylphenyl)hydrazine and its salts are valuable building blocks, but their hydrazine functional group necessitates a robust and informed approach to laboratory safety. This guide moves beyond a simple checklist, offering a deep dive into the "why" behind each procedural step, empowering you to work with confidence and control.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] The primary concern with hydrazines, as a class, is their potential for toxicity, corrosivity, and reactivity.[4][5] Some hydrazines are also considered potential carcinogens.[6] Therefore, our entire handling strategy is built on the principle of minimizing all routes of exposure.
Key Hazards at a Glance:
| Hazard Type | Description | Primary Mitigation Strategy |
| Acute Toxicity | Harmful through ingestion, dermal contact, and inhalation.[1][2][3] | Engineering controls (fume hood) and comprehensive PPE.[4][7] |
| Skin & Eye Irritation | Can cause significant irritation upon contact.[1][2][3] | Appropriate gloves and eye/face protection are non-negotiable.[4][7] |
| Respiratory Irritation | Inhalation of dust or vapors can irritate the respiratory system.[2][3] | All handling must be performed in a certified chemical fume hood.[5][7] |
| Reactivity | Hydrazines can be reactive and unstable, sensitive to heat, light, and air.[5] They can react violently with oxidizing agents and acids.[8] | Proper storage away from incompatible materials and use of inert atmospheres when necessary.[4] |
The Core of Safety: Personal Protective Equipment (PPE)
Your PPE is your most immediate line of defense. The selection of each component is a deliberate choice to counter a specific hazard posed by this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[4] Always consult the glove manufacturer's resistance guide. | Provides a chemical barrier against dermal absorption, which can be a significant route of exposure.[4] |
| Eye & Face Protection | Tightly fitting safety goggles with side shields.[1] A face shield is recommended if there is a high potential for splashing.[7] | Protects against splashes and airborne particles, preventing serious eye irritation.[1][2] |
| Body Protection | A flame-resistant lab coat.[4][5] | Protects skin from accidental contact and prevents contamination of personal clothing.[7] |
| Respiratory Protection | Not typically required when handling small quantities within a properly functioning chemical fume hood. If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[1][4] | The fume hood serves as the primary engineering control to prevent inhalation exposure.[5][7] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow is designed to be a self-validating system, with checks and balances at each stage to ensure your safety.
Caption: A logical workflow for handling this compound.
Detailed Protocols: From Benchtop to Disposal
4.1. Safe Handling Protocol
-
Pre-Handling Verification : Before bringing the chemical into the workspace, confirm that the chemical fume hood has been certified within the last year. Ensure that an emergency eyewash and safety shower are accessible and unobstructed.[4]
-
Personal Protective Equipment : Don your PPE in the following order: lab coat, safety goggles, and then gloves. If a face shield is required, put it on after the goggles.
-
Chemical Transfer : Place the container of this compound in the center of the fume hood.[7] This maximizes the hood's containment efficiency.
-
Dispensing : When weighing the solid, use a spatula and weigh it onto a tared weigh boat or into a receiving vessel directly. Avoid creating dust.[1] For solutions, use a pipette or syringe to transfer the liquid.
-
Post-Handling : Once the desired amount has been dispensed, securely close the primary container.[1]
-
Decontamination : Wipe down the work surface within the fume hood with an appropriate solvent to remove any residual contamination.
-
Doffing PPE : Remove your PPE in a manner that avoids cross-contamination. Typically, this involves removing gloves first, followed by the face shield, lab coat, and goggles.
-
Hygiene : Immediately wash your hands with soap and water after removing your gloves.[7]
4.2. Spill Management
Do not attempt to clean up a large spill of this compound yourself.[5]
-
Evacuate : Immediately alert others in the vicinity and evacuate the area.
-
Isolate : If it is safe to do so, close the fume hood sash.
-
Notify : Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[5][7]
-
Decontaminate : For very small spills within a fume hood, you may be trained to handle them. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
4.3. Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste.[5]
-
Waste Collection : Collect all waste, including empty containers, contaminated gloves, and absorbent materials, in a clearly labeled, sealed, and compatible hazardous waste container.[9][10]
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request : Follow your institution's procedures for hazardous waste pickup.[9] Do not dispose of this chemical down the drain.[9]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate action is critical.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[11][12] Seek immediate medical attention.[5]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Seek immediate medical attention.[5]
-
Inhalation : Move the affected person to fresh air.[1][2] If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1][2] Seek immediate medical attention.[5]
By understanding the inherent hazards and diligently following these operational and safety plans, you can confidently and safely incorporate this compound into your research and development workflows.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Isopropylphenylhydrazine hydrochloride - High purity | EN [georganics.sk]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. 1988 OSHA PEL Project - Hydrazine | NIOSH | CDC [cdc.gov]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. dornsife.usc.edu [dornsife.usc.edu]
- 10. ethz.ch [ethz.ch]
- 11. Hydrazine - Wikipedia [en.wikipedia.org]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
